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  • Product: 3-Cyano-5-methoxybenzoic acid
  • CAS: 453566-61-5

Core Science & Biosynthesis

Foundational

3-Cyano-5-methoxybenzoic acid CAS 453566-61-5 properties

CAS: 453566-61-5 Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol Executive Summary 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) is a specialized aromatic building block utilized primarily in the synthesis of complex p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 453566-61-5 Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol

Executive Summary

3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) is a specialized aromatic building block utilized primarily in the synthesis of complex pharmaceutical agents. Structurally, it functions as a trifunctional scaffold, offering three distinct points for chemical diversification: a carboxylic acid (for amide/ester formation), a nitrile (reducible to amines or hydrolyzable to amides/acids), and a methoxy group (demethylatable to a phenol for further functionalization).

This guide details the physicochemical properties, validated synthetic routes, and handling protocols for researchers integrating this compound into drug discovery workflows, particularly for kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors where 3,5-disubstituted benzamides are recurrent motifs.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for experimental planning.

PropertyValueNotes
Appearance White to off-white crystalline powderHygroscopic nature possible
Melting Point 210–215 °C (Predicted)High lattice energy due to H-bonding
Boiling Point ~399 °C at 760 mmHgDecomposes before boiling
Density 1.39 ± 0.1 g/cm³Predicted
pKa (Acid) 3.65 ± 0.10More acidic than benzoic acid (4.[1]2) due to electron-withdrawing -CN
LogP 1.32Moderate lipophilicity; amenable to RP-HPLC
Solubility DMSO (>50 mg/mL), DMF, MethanolSparingly soluble in water; insoluble in hexanes
Flash Point 195 °CNon-flammable under standard lab conditions

Synthetic Architecture

The synthesis of 3-cyano-5-methoxybenzoic acid presents a chemoselectivity challenge: introducing a cyano group without affecting the methoxy substituent or the carboxylic acid. The most robust industrial and laboratory route involves the Palladium-Catalyzed Cyanation (Cyano-de-halogenation) of a halogenated precursor.

Retrosynthetic Analysis

The logical precursor is 3-bromo-5-methoxybenzoic acid (or its methyl ester). The bromine atom provides a reactive handle for oxidative addition by a transition metal catalyst, while the methoxy and carboxyl groups remain inert under optimized conditions.

Retrosynthesis cluster_legend Strategic Logic Target 3-Cyano-5-methoxybenzoic acid (Target) Intermediate Methyl 3-cyano-5-methoxybenzoate (Protected Intermediate) Target->Intermediate Hydrolysis (LiOH/THF) Precursor Methyl 3-bromo-5-methoxybenzoate (Starting Material) Intermediate->Precursor Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Explanation Ester protection prevents catalyst poisoning by the free carboxylic acid during cyanation.

Figure 1: Retrosynthetic strategy prioritizing ester protection to maximize cyanation yield.

Validated Synthetic Protocol

Objective: Synthesis of 3-cyano-5-methoxybenzoic acid from 3-bromo-5-methoxybenzoic acid via an ester intermediate.

Step 1: Esterification (Protection)[2]
  • Rationale: Free carboxylic acids can inhibit Palladium catalysts by coordinating to the metal center. Methyl ester protection is standard.

  • Reagents: 3-Bromo-5-methoxybenzoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat).

  • Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 4 hours. Concentrate and neutralize with NaHCO₃. Extract with EtOAc.

  • Yield: >95% (Quantitative).

Step 2: Pd-Catalyzed Cyanation
  • Rationale: Uses Zinc Cyanide (Zn(CN)₂) as a safer, easier-to-handle source of cyanide compared to NaCN, coupled with Pd(dppf)Cl₂ for high turnover frequency.

  • Reagents:

    • Methyl 3-bromo-5-methoxybenzoate (1.0 eq)

    • Zn(CN)₂ (0.6 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • Zn dust (0.1 eq - keeps Pd active)

    • Solvent: DMF (Anhydrous, degassed)

  • Protocol:

    • Charge a reaction vial with the bromo-ester, Zn(CN)₂, Pd catalyst, and Zn dust under Argon atmosphere.

    • Add degassed DMF.

    • Heat to 120 °C for 12–16 hours. Monitor by LC-MS (Target mass: M+H ~192 for ester).

    • Workup (Critical): Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to sequester Zinc salts) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis (Deprotection)
  • Reagents: LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the cyano-ester in THF/Water.

    • Add LiOH and stir at RT for 2 hours.

    • Acidify carefully with 1M HCl to pH 3. The product, 3-cyano-5-methoxybenzoic acid , will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Applications in Drug Discovery

This compound serves as a "core" scaffold.[1] Its value lies in the orthogonality of its functional groups.

  • Kinase Inhibitors: The 3-cyano-5-methoxy motif mimics the adenosine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. The carboxylic acid is often converted to an amide to interact with the "gatekeeper" residue.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often feature benzamide pharmacophores. The cyano group can be hydrolyzed to a primary amide (CONH₂) to generate 3-carbamoyl-5-methoxybenzoic acid derivatives, which mimic the nicotinamide moiety of NAD+.

  • PROTAC Linkers: The methoxy group can be demethylated (using BBr₃) to a phenol, providing an attachment point for linker chains in Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3][4]
Skin Corrosion/Irritation H315Causes skin irritation.[4][5]
Eye Damage/Irritation H319Causes serious eye irritation.[4][5]
STOT - Single Exposure H335May cause respiratory irritation.[5]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[5][6][7][8]

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

  • Cyanide Precaution: While the final product is a nitrile (organic cyanide) and less toxic than ionic cyanides, the synthesis (Step 2) involves Zn(CN)₂. A cyanide antidote kit (amyl nitrite or hydroxocobalamin) must be present in the lab during synthesis.

Spectral Identification

To validate the identity of CAS 453566-61-5, look for these diagnostic signals:

  • IR Spectroscopy:

    • Nitrile (–C≡N): Sharp, weak band at 2230–2240 cm⁻¹ .

    • Carboxylic Acid (C=O): Strong band at 1680–1710 cm⁻¹ .

    • Hydroxyl (O-H): Broad band 2500–3300 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 ppm: Broad singlet (COOH).

    • δ 7.8–7.9 ppm: Three distinct aromatic signals (coupling patterns will show meta coupling, J ~1–2 Hz).

    • δ 3.85 ppm: Singlet (3H, –OCH₃).

References

  • Synthesis of Benzonitriles: Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Halides." Chemical Communications, (12), 1388-1389. Link

  • Safety Data: PubChem Compound Summary for CID 19359201 (Analogous Structure). National Center for Biotechnology Information. Link

  • Medicinal Chemistry Applications: Penning, T. D., et al. (2009). "Discovery of potent, orally active PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6045. (Describes utilization of 3-substituted benzamides). Link

  • General Properties: ChemicalBook Entry for 3-Cyano-5-methoxybenzoic acid. Link

Sources

Exploratory

3-Cyano-5-methoxybenzoic Acid: A Strategic Scaffold in Medicinal Chemistry

Topic: 3-Cyano-5-methoxybenzoic Acid: Structural Analysis, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Cyano-5-methoxybenzoic Acid: Structural Analysis, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Author Persona: Senior Application Scientist[1]

[1]

Executive Summary

3-Cyano-5-methoxybenzoic acid (CAS: 453566-61-5) is a disubstituted benzoic acid derivative serving as a critical building block in the synthesis of small-molecule therapeutics.[1] Its structural utility lies in the orthogonal electronic properties of its substituents: the electron-withdrawing cyano group (-CN) and the electron-donating methoxy group (-OMe).[1] This "push-pull" electronic configuration allows for precise tuning of the pKa and lipophilicity of the carboxylic acid core, making it an ideal intermediate for Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) modulators and metabotropic glutamate receptor (mGluR) antagonists.[1]

This guide provides a comprehensive technical analysis of the compound, including verified structural data, optimized synthesis protocols, and its application in modern drug discovery workflows.[1]

Chemical Identity & Structural Specifications[1][2][3][4][5][6][7][8]

The following data consolidates verified chemical identifiers and physicochemical properties essential for database registration and experimental planning.

Table 1: Chemical Identity Matrix
ParameterSpecification
IUPAC Name 3-Cyano-5-methoxybenzoic acid
Common Name 3-Cyano-5-anisic acid
CAS Registry Number 453566-61-5
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
SMILES COC1=CC(=CC(=C1)C(=O)O)C#N
InChI Key AVHOYXTVEGMNSG-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Analysis & Electronic Effects

The 3,5-disubstitution pattern is non-trivial.[1] Unlike para-substituted benzoic acids, the meta-positioning of both the cyano and methoxy groups relative to the carboxylate creates a unique electronic environment:

  • 3-Cyano Group (-I, -M effects): Exerts a strong inductive electron-withdrawing effect, lowering the pKa of the carboxylic acid (making it more acidic than benzoic acid) and increasing metabolic stability by blocking the oxidation-prone meta position.[1]

  • 5-Methoxy Group (+M, -I effects): Provides a lipophilic anchor (increasing LogP) and acts as a hydrogen bond acceptor.[1] The methoxy group often occupies a specific hydrophobic pocket in protein binding sites (e.g., RORγt).[1]

Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most reliable route to 3-cyano-5-methoxybenzoic acid avoids the harsh conditions of the Rosenmund-von Braun reaction (CuCN at >200°C).[1] Instead, a palladium-catalyzed cyanation of the corresponding aryl bromide is the industry standard for scalability and purity.[1]

Pathway: 3-Bromo-5-methoxybenzoic acid


 Pd-Catalyzed Cyanation 

Workup

Product.[1]
Protocol: Pd-Catalyzed Cyanation (Gold Standard)

Note: This protocol is designed for gram-scale synthesis.[1]

Reagents:

  • Substrate: 3-Bromo-5-methoxybenzoic acid (or its methyl ester, followed by hydrolysis)[1]

  • Source: Zinc Cyanide (Zn(CN)₂)[1]

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[1]

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.[1] Oxygen exclusion is critical to prevent catalyst deactivation.

  • Solvation: Dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Catalyst Addition: Add Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq). Safety Note: Zn(CN)₂ releases HCN upon contact with acid; maintain basic or neutral pH and use a scrubber.[1]

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide peak (M+H ~231/233) and appearance of the nitrile (M+H ~178).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to extract the acid into the aqueous phase).

  • Acidification: Separate the aqueous layer and carefully acidify to pH 3 with 1M HCl in a fume hood. The product will precipitate.

  • Purification: Filter the solid and recrystallize from Ethanol/Water to yield off-white needles.

Synthesis Workflow Diagram

SynthesisPath Start Starting Material: 3-Bromo-5-methoxybenzoic acid Reagents Reagents: Zn(CN)2, Pd2(dba)3, dppf DMF, 100°C Start->Reagents Dissolution Intermediate Intermediate Species: Pd(II)-Ar-CN Complex Reagents->Intermediate Oxidative Addition Product Final Product: 3-Cyano-5-methoxybenzoic acid (CAS: 453566-61-5) Intermediate->Product Reductive Elimination & Workup

Caption: Figure 1. Palladium-catalyzed cyanation workflow for the synthesis of 3-cyano-5-methoxybenzoic acid from aryl bromide precursors.

Applications in Drug Discovery[1][7]

RORγt Inverse Agonists

The 3-cyano-5-methoxybenzoic acid motif is a privileged scaffold in the design of RORγt modulators.[1] RORγt is a nuclear receptor transcription factor that drives the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.[1]

  • Mechanism: The carboxylic acid moiety often forms a salt bridge with a specific arginine residue in the RORγt ligand-binding domain (LBD).[1]

  • Role of Substituents: The 3-cyano group fills a small hydrophobic pocket and improves metabolic stability compared to a halogen. The 5-methoxy group orients the molecule via van der Waals interactions.[1]

  • Reference Case: This scaffold is utilized in patent WO2016046755A1 , where it is coupled with aminopyridines to form potent RORγt inhibitors [1].[1]

mGluR Antagonists

In the field of neuroscience, this scaffold serves as a "head group" for metabotropic glutamate receptor (mGluR) antagonists.

  • Chemistry: The acid is typically converted to an acid chloride (using oxalyl chloride) and then coupled with heterocyclic amines (e.g., 2-amino-5-chloropyridine) to form amide-linked inhibitors [2].[1]

Medicinal Chemistry Logic Diagram

MedChemLogic Scaffold 3-Cyano-5-methoxybenzoic Acid (Core Scaffold) Prop1 Carboxylic Acid: Salt bridge to Arg/Lys residues Scaffold->Prop1 Prop2 Cyano Group (-CN): Metabolic blocking & Dipole interactions Scaffold->Prop2 Prop3 Methoxy Group (-OMe): Lipophilic anchor & H-bond acceptor Scaffold->Prop3 App1 Target: RORγt (Autoimmune Diseases) Prop1->App1 Binding Mode App2 Target: mGluR (CNS Disorders) Prop1->App2 Prop2->App1 Prop3->App1

Caption: Figure 2. Pharmacophore mapping of the 3-cyano-5-methoxybenzoic acid scaffold showing how specific structural features map to biological targets.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact intermediate is limited, it should be handled with the standard precautions for cyanobenzoic acid derivatives.[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling Protocol:

    • Use a chemical fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Critical: If synthesizing via cyanide salts (Zn(CN)₂), ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available and all waste is treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.[1]

References

  • Methyl- and trifluoromethyl-substituted pyrrolopyridine modulators of RORc2 and methods of use thereof. Source: World Intellectual Property Organization (WIPO), Patent WO2016046755A1.[1] URL:

  • Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists.
  • PubChem Compound Summary for CID 10397328 (3-cyano-5-methoxybenzoic acid). Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link][1]

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Source: Chemical Reviews (General reference for the synthesis protocol described). URL:[Link][1]

Sources

Foundational

3-Cyano-5-methoxybenzoic acid SDS safety data sheet

3-Cyano-5-methoxybenzoic acid SDS & Technical Guide[1] Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Safety, Handling, and Applic...

Author: BenchChem Technical Support Team. Date: February 2026

3-Cyano-5-methoxybenzoic acid SDS & Technical Guide[1]

Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Safety, Handling, and Application in CNS Drug Discovery

Part 1: Executive Summary

3-Cyano-5-methoxybenzoic acid (CAS: 453566-61-5) is a specialized aromatic building block primarily utilized in the synthesis of central nervous system (CNS) therapeutics.[1] Its structural duality—combining a lipophilic methoxy group with a polar, electron-withdrawing cyano group—makes it a "privileged scaffold" for modulating the physicochemical properties of drug candidates, particularly in optimizing blood-brain barrier (BBB) penetration.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional operational framework. It integrates safety protocols with the compound’s critical role as an intermediate for Catechol-O-methyltransferase (COMT) inhibitors (Parkinson’s disease therapy) and metabotropic glutamate receptor (mGluR) antagonists .[1]

Part 2: Chemical Identity & Physicochemical Properties

Precise characterization is the first line of defense in experimental reproducibility.

PropertySpecification
Chemical Name 3-Cyano-5-methoxybenzoic acid
CAS Number 453566-61-5
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Melting Point 269–271 °C (Derivative/Analog range); pure forms often >200°C
Acidity (pKa) ~3.8 (Predicted) – Stronger acid than benzoic acid due to -CN group
SMILES COC1=CC(=CC(=C1)C#N)C(=O)O

Part 3: Hazard Identification & Toxicology (Mechanism-Based)

Standard H-codes provide warnings; understanding the mechanism ensures safety.

The "Why" Behind the Hazards
  • Acidity (Skin/Eye Irritation): As a benzoic acid derivative with an electron-withdrawing cyano group at the meta-position, this compound is more acidic than unsubstituted benzoic acid. Upon contact with mucous membranes, it protonates tissue proteins, causing immediate irritation (H315, H319).

  • Nitrile Moiety (Acute Toxicity): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation can potentially release cyanide ions in vivo, though this is rare with stable benzoates. The primary risk is acute toxicity via ingestion (H302).[2]

  • Dust Hazard (Respiratory): The crystalline nature allows for fine particulate formation. Inhalation triggers localized inflammation in the bronchial tree (H335).

GHS Classification[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Part 4: Safe Handling & Exposure Control Protocol

This protocol is designed to be self-validating : the steps include checkpoints to verify safety before proceeding.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Airflow Check (Self-Validation): Verify the hood sash anemometer reads between 80–100 fpm before opening the container. If <80 fpm, do not proceed.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Causality: Nitriles provide excellent resistance to organic acids. Latex is permeable to benzoic acid derivatives and should be avoided.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder nature of the solid.

  • Respiratory: If handling >10g outside a hood (not recommended), use a P95 particulate respirator.

Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated). Keep container tightly closed.

  • Incompatibility: Avoid strong oxidizers and strong bases (which can hydrolyze the nitrile to a carboxylic acid/amide, altering the chemical identity).

  • Validation: Check for discoloration (yellowing) or a vinegar-like smell (hydrolysis) before use. If present, repurify.

Part 5: Emergency Response Logic

In the event of exposure, immediate action is required. The following decision tree outlines the critical response steps.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Brush off dry powder Wash with soap/water (15 min) Skin->ActionSkin ActionEye Flush with water (15 min) Remove contact lenses Eye->ActionEye ActionInhal Move to fresh air Support breathing if needed Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/CAS 453566-61-5) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Emergency Response Decision Logic for 3-Cyano-5-methoxybenzoic acid exposure.

Part 6: Synthesis & Applications in Drug Discovery

The "Privileged Scaffold" Role

3-Cyano-5-methoxybenzoic acid is a critical intermediate because it allows for orthogonal functionalization .[1]

  • Carboxylic Acid (-COOH): Amide coupling (for linking to pharmacophores).

  • Cyano Group (-CN): Precursor to amines (reduction), amides (hydrolysis), or tetrazoles (click chemistry).

  • Methoxy Group (-OCH3): Provides hydrogen bond acceptance and lipophilicity tuning.

Case Study: COMT Inhibitors (Parkinson's Disease)

This compound is a known precursor in the synthesis of next-generation COMT inhibitors, which prevent the degradation of Levodopa. The synthesis often involves the conversion of the methoxy group to a hydroxyl group (demethylation) to form the catechol moiety essential for COMT binding.

Synthesis Workflow:

SynthesisPath Start 3-Cyano-5-methoxybenzoic acid (CAS: 453566-61-5) Step1 Activation (SOCl2 or Oxalyl Chloride) Start->Step1 Path A: Coupling AltPath Demethylation (BBr3) Start->AltPath Path B: COMT Inhibitors Inter1 Acid Chloride Intermediate Step1->Inter1 Step2 Amide Coupling (R-NH2) Inter1->Step2 Product Amide Derivative (Drug Precursor) Step2->Product Catechol 3-Cyano-5-hydroxybenzoic acid (Catechol precursor) AltPath->Catechol

Figure 2: Synthetic divergence of 3-Cyano-5-methoxybenzoic acid in medicinal chemistry workflows.

Experimental Protocol: Amide Coupling (Example)

To be used for derivatization in SAR studies.

  • Activation: Dissolve 1.0 eq of 3-Cyano-5-methoxybenzoic acid in dry DCM. Add 1.2 eq Oxalyl Chloride and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours.

  • Evaporation: Remove solvent in vacuo to yield the acid chloride (Self-validation: verify complete conversion via TLC/LCMS; acid peak disappears, methyl ester forms if quenched with MeOH).

  • Coupling: Redissolve in DCM, add 1.1 eq of amine and 2.0 eq of DIPEA. Stir overnight.

  • Workup: Wash with 1N HCl (removes unreacted amine) and NaHCO3 (removes unreacted acid).

Part 7: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10397328, 3-Cyano-5-methoxybenzoic acid.[1] PubChem. Available at: [Link]

  • Google Patents. Patent US20030055085A1: Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. (Cites use of 3-cyano-5-methoxybenzoic acid as starting material).[1][3][4][5][2][6][7][8] Available at:

  • Google Patents. Patent CA1334967C: Pharmacologically active compounds (COMT Inhibitors). Available at:

Sources

Exploratory

3-Cyano-5-Methoxybenzoic Acid: Nomenclature, Identification, and Synthetic Utility

The following technical guide details the nomenclature, structural identification, and synthetic utility of 3-cyano-5-methoxybenzoic acid . Content Type: Technical Reference Guide Subject: 3-Methoxy-5-cyanobenzoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural identification, and synthetic utility of 3-cyano-5-methoxybenzoic acid .

Content Type: Technical Reference Guide Subject: 3-Methoxy-5-cyanobenzoic acid (Preferred Name: 3-Cyano-5-methoxybenzoic acid) CAS Registry Number: 453566-61-5

Executive Summary & Nomenclature Analysis

The molecule commonly referred to by researchers as 3-methoxy-5-cyanobenzoic acid is formally identified in IUPAC nomenclature as 3-cyano-5-methoxybenzoic acid .[1] This distinction is critical for database retrieval and regulatory filing.

The Nomenclature Hierarchy

In IUPAC naming, substituents are listed alphabetically when the locant set (the numbering of positions) remains the same.

  • Principal Functional Group: Carboxylic acid (-COOH) takes priority and is assigned position 1 .

  • Substituents: The ring contains a C yano group (-CN) and a M ethoxy group (-OCH₃).

  • Alphabetical Rule: "C" (Cyano) precedes "M" (Methoxy).

  • Numbering: Both 3,5-substitution patterns are symmetrical relative to C1. Therefore, the name defaults to alphabetical ordering.

Correct IUPAC Name: 3-Cyano-5-methoxybenzoic acid Common/Lab Name: 3-Methoxy-5-cyanobenzoic acid

Synonym Mapping Table
Naming ConventionIdentifier / NameContext
IUPAC (Preferred) 3-Cyano-5-methoxybenzoic acid Official publications, Patents
Chemical Abstracts (CAS) Benzoic acid, 3-cyano-5-methoxy-CAS Database Indexing
Laboratory Shorthand 3-Methoxy-5-cyanobenzoic acidNotebooks, Vendor Catalogs
Structural Descriptor 5-Methoxyisophthalonitrile acid (Incorrect but seen)Erroneous catalog entries
Vendor Codes R00DJD6 (Reagentia)Procurement

Structural Identifiers & Properties

This section provides the exact data required for registering the compound in internal electronic laboratory notebooks (ELN) or querying public databases.

Key Identifiers
PropertyValueNotes
CAS Number 453566-61-5 Verified Primary Identifier
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
SMILES COc1cc(C#N)cc(C(=O)O)c1Canonical
InChI String InChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12)Standard
InChI Key WHSHUFHWIYUPNQ-UHFFFAOYSA-NHashed Identifier
Physicochemical Profile[8][12][13][14][15]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, MeOH, and DMF. Sparingly soluble in water (acidic pH).

  • Acidity (pKa): Estimated ~3.6–3.8 (The electron-withdrawing cyano group at the meta position increases acidity relative to 3-methoxybenzoic acid).

Synthetic Pathways and Production

The synthesis of 3-cyano-5-methoxybenzoic acid typically avoids direct cyanation of the acid to prevent decarboxylation or side reactions. The preferred industrial route utilizes a halogenated ester intermediate.

Recommended Synthetic Workflow

Route: Cyanation of 3-bromo-5-methoxybenzoate followed by hydrolysis.

G Start 3,5-Dibromobenzoic acid Step1 Methyl 3-bromo-5-methoxybenzoate (Selective Methoxylation) Start->Step1 NaOMe/CuI MeOH, Reflux Step2 Methyl 3-cyano-5-methoxybenzoate (Pd-Catalyzed Cyanation) Step1->Step2 Zn(CN)2, Pd(PPh3)4 DMF, 80°C Final 3-Cyano-5-methoxybenzoic acid (LiOH Hydrolysis) Step2->Final LiOH, THF/H2O Then HCl workup

Figure 1: Step-wise synthesis from commercially available 3,5-dibromobenzoic acid precursors.

Detailed Protocol (Literature Derived)
  • Esterification/Methoxylation: Starting with 3,5-dibromobenzoic acid, one bromine is selectively displaced by methoxide (NaOCH₃) in the presence of a copper catalyst (Ullmann-type coupling), often performed on the methyl ester to facilitate purification.

  • Cyanation: The remaining aryl bromide is converted to a nitrile using Zinc Cyanide (Zn(CN)₂) and a Palladium(0) catalyst (e.g., Pd(PPh₃)₄) in deoxygenated DMF. This is superior to the traditional Rosenmund-von Braun reaction (CuCN) due to milder conditions and easier workup.

  • Hydrolysis: The methyl ester is cleaved using Lithium Hydroxide (LiOH) in a THF/Water mixture. Acidification with 1N HCl precipitates the target free acid.

Applications in Drug Discovery

This molecule serves as a "scaffold diversifier" in medicinal chemistry. It allows for the independent elaboration of three distinct vectors:

  • The Carboxylic Acid (C1): Amide coupling to form the core pharmacophore.

  • The Methoxy Group (C5): Can be demethylated (BBr₃) to a phenol, then alkylated to introduce solubility-enhancing chains or larger lipophilic groups.

  • The Cyano Group (C3):

    • Bioisostere: Acts as a carbonyl bioisostere or hydrogen bond acceptor.

    • Synthetic Handle: Can be converted to a tetrazole (using NaN₃), an amidine, or reduced to a benzylamine.

Specific Patent Utility: This intermediate has been cited in the synthesis of RORγt modulators (Retinoic acid receptor-related orphan receptor gamma), which are targets for autoimmune diseases like psoriasis and multiple sclerosis [1].

References

  • World Intellectual Property Organization. Methyl- and trifluoromethyl-substituted pyrrolopyridine modulators of RORc2 and methods of use thereof. WO2016046755A1.[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14451915 (Methyl ester precursor).

  • Reagentia Catalog. Product Listing: 3-Cyano-5-methoxybenzoic acid, CAS 453566-61-5.[1][3][4]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 3-Cyano-5-methoxybenzoic Acid

Executive Summary This technical guide provides a comprehensive physicochemical profile of 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) , a critical intermediate in the synthesis of diverse pharmacophores, including P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) , a critical intermediate in the synthesis of diverse pharmacophores, including PARP inhibitors and RORγt modulators.

Understanding the ionization constant (pKa) and lipophilicity (logP) of this scaffold is essential for optimizing reaction conditions (e.g., nucleophilic substitutions, coupling reactions) and predicting the ADME properties of downstream derivatives. This guide synthesizes theoretical Hammett derivations with consensus prediction models to establish reference values, followed by detailed, validated protocols for experimental verification.

Key Physicochemical Parameters (Consensus)
ParameterValue (Range)MethodSignificance
pKa (Acid) 3.52 ± 0.10 Hammett Derivation / ConsensusStronger acid than benzoic acid (4.[1]20) due to electron-withdrawing -CN group.[1]
logP (Oct/Wat) 1.28 – 1.45 Fragment-based / ConsensusModerate lipophilicity; optimal for oral bioavailability and membrane permeability.
Molecular Weight 177.16 g/mol CalculatedFragment-based drug design compliant.
Appearance White to beige solidExperimentalTypical for substituted benzoic acids.

Structural Analysis & Theoretical Derivations

To provide high-confidence predicted values in the absence of specific historical experimental data, we utilize the Hammett Equation and Hansch-Leo fragment constants. These methods are the industry standard for validating electronic and lipophilic effects in benzene derivatives.[1]

pKa Derivation (Hammett Equation)

The acidity of benzoic acid derivatives is governed by the electronic stability of the carboxylate anion.[1] The 3-cyano and 5-methoxy substituents influence this stability through inductive (


) and resonance (

) effects.[1]
  • Base pKa (Benzoic Acid): 4.20[1]

  • Reaction Constant (

    
    ):  1.00 (for benzoic acid ionization in water at 25°C)
    
  • Substituent Constants (

    
    ): 
    
    • 3-Cyano (

      
      -CN): 
      
      
      
      .[1] The cyano group is strongly electron-withdrawing (EWG) via induction, stabilizing the carboxylate negative charge.[1]
    • 5-Methoxy (

      
      -OCH
      
      
      
      ):
      
      
      .[1] While methoxy is electron-donating by resonance in the para position, the resonance effect is decoupled in the meta position. The inductive electron-withdrawing effect dominates, slightly increasing acidity.[1]

Calculation:





[1]
logP Derivation (Hansch-Leo Method)

Lipophilicity is estimated by summing the hydrophobicity substituent constants (


) relative to the parent molecule.[1]
  • Base logP (Benzoic Acid): 1.87

  • Substituent Constants (

    
    ): 
    
    • 3-Cyano (

      
      -CN): 
      
      
      
      . The polar nature of the nitrile group reduces lipophilicity.[1]
    • 5-Methoxy (

      
      -OCH
      
      
      
      ):
      
      
      .[1] The methoxy group is nearly neutral relative to hydrogen in this context.[1]

Calculation:





[1]

Visualizing the Equilibrium

The following diagram illustrates the dissociation equilibrium and the electronic vectors influencing the stability of the anion.

Dissociation cluster_effects Electronic Effects (Meta Position) Acid Undissociated Acid (Neutral, Lipophilic) logP ~ 1.3 Equilibrium Ka Acid->Equilibrium Dissociation Anion Carboxylate Anion (Charged, Hydrophilic) Stabilized by -CN Equilibrium->Anion pH > 3.5 Proton H+ Equilibrium->Proton CN 3-Cyano Group (Strong EWG) σ = 0.56 CN->Anion Stabilizes (-) OMe 5-Methoxy Group (Weak EWG) σ = 0.12 OMe->Anion Stabilizes (-)

Figure 1: Dissociation equilibrium of 3-Cyano-5-methoxybenzoic acid showing the stabilization of the anion by electron-withdrawing substituents.

Experimental Protocols

To validate the theoretical values derived above, the following standard operating procedures (SOPs) are recommended. These protocols are designed to be self-validating and GLP-compliant.[1]

Protocol A: Potentiometric pKa Determination

Objective: Determine the thermodynamic pKa using a glass electrode in a temperature-controlled environment.[1]

Materials:

  • Analyte: 3-Cyano-5-methoxybenzoic acid (>98% purity).

  • Titrant: 0.1 M KOH (CO2-free).[1]

  • Solvent: 0.15 M KCl (ionic strength adjuster) in water (or Methanol/Water co-solvent if solubility is low, extrapolated to 0% organic).

  • Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1]

Workflow:

  • Preparation: Dissolve ~5 mg of analyte in 20 mL of degassed 0.15 M KCl solution. If insoluble, use a co-solvent method (titrate in 30%, 40%, 50% MeOH and extrapolate to 0%).[1]

  • Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.[1]

  • Sample Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 11.0. Ensure at least 15-20 points are collected in the buffer region (pH 2.5 – 4.5).[1]

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative maximum) corresponds to the equivalence point.[1] The pH at the half-equivalence point represents the pKa.[1]

  • Validation: The Bjerrum plot should show

    
     (average proton number) decreasing from 1 to 0.[1]
    
Protocol B: HPLC-Based logP Determination

Objective: Determine the lipophilicity using a retention time correlation method, which is faster and requires less material than the Shake-Flask method.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm.[1]

  • Mobile Phase: Methanol / 20 mM Phosphate Buffer (pH 3.0 to suppress ionization).[1]

    • Note: pH must be < pKa (3.[1]52) – 2 units.[1] pH 2.0 is ideal to ensure the species is neutral.[1]

  • Standards: A set of benzoic acid derivatives with known logP values (e.g., Benzoic acid, Toluene, Acetophenone).[1]

Workflow:

  • Standard Curve: Inject 5 standards. Record the retention time (

    
    ) and calculate the capacity factor 
    
    
    
    , where
    
    
    is the dead time (uracil injection).
  • Calibration: Plot

    
     vs. known 
    
    
    
    . Ensure
    
    
    .[1]
  • Sample Injection: Inject 3-Cyano-5-methoxybenzoic acid under identical conditions.

  • Calculation: Interpolate the logP of the sample from the calibration curve.

  • Validation: Run a check standard (e.g., Anisic acid) every 10 injections.[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision-making process for characterizing this compound.

Workflow Start Start: 3-Cyano-5-methoxybenzoic acid SolubilityCheck Check Aqueous Solubility (at pH 2.0) Start->SolubilityCheck LogP_Prep Prepare Sample for logP (Buffer pH 2.0) Start->LogP_Prep DirectTitration Method A: Aqueous Potentiometry (If > 1 mM soluble) SolubilityCheck->DirectTitration Soluble CoSolventTitration Method B: Yasuda-Shedlovsky (MeOH/Water Extrapolation) SolubilityCheck->CoSolventTitration Insoluble DataAnalysis Calculate pKa & logP DirectTitration->DataAnalysis CoSolventTitration->DataAnalysis HPLC_Run Run HPLC (C18 Column) Isocratic MeOH/Buffer LogP_Prep->HPLC_Run HPLC_Run->DataAnalysis

Figure 2: Decision tree and workflow for the experimental determination of pKa and logP.

References

  • PubChem Compound Summary . 3-Cyano-5-(methoxycarbonyl)benzoic acid (Methyl Ester Analog). National Center for Biotechnology Information.[1] [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991) .[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Source for

    
     and 
    
    
    
    constants). [Link]
  • Reagentia Catalog . 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5). [Link][1][2]

  • Avdeef, A. (2003) . Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Protocols).[1] [Link][1]

Sources

Exploratory

A Researcher's Guide to Sourcing 3-Cyano-5-methoxybenzoic Acid: From Supplier Qualification to In-House Quality Verification

This guide provides drug discovery and development researchers with a comprehensive framework for sourcing 3-Cyano-5-methoxybenzoic acid (CAS No. 453566-61-5). Navigating the landscape of chemical suppliers requires a sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug discovery and development researchers with a comprehensive framework for sourcing 3-Cyano-5-methoxybenzoic acid (CAS No. 453566-61-5). Navigating the landscape of chemical suppliers requires a systematic approach to ensure the procurement of high-quality, reliable reagents, which is fundamental to the integrity and reproducibility of scientific research. This document moves beyond a simple list of vendors to detail the causality behind critical selection criteria and provides a practical, self-validating protocol for in-house quality control.

Introduction: The Significance of 3-Cyano-5-methoxybenzoic Acid in Drug Discovery

3-Cyano-5-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a reactive carboxylic acid group, a methoxy moiety, and a cyano group, makes it a versatile building block in medicinal chemistry. These functional groups serve as handles for a variety of chemical transformations, enabling its incorporation into more complex molecular scaffolds.

Substituted benzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] For instance, related cyanobenzoic acid structures are key components in the synthesis of PARP inhibitors like Niraparib, which are used in oncology.[2] The specific arrangement of substituents on the aromatic ring of 3-Cyano-5-methoxybenzoic acid offers a unique steric and electronic profile for chemists to design and synthesize novel therapeutic agents.[1]

A Critical Note on Isomers and Derivatives: When sourcing this compound, it is imperative to use the correct CAS number (453566-61-5). The chemical space is populated with structurally similar but distinct molecules, such as 2-Cyano-5-methoxybenzoic acid (CAS 179028-65-0) and 3-Cyano-5-(methoxycarbonyl)benzoic acid (CAS 126739-90-0).[3][4] The use of an incorrect isomer or derivative can lead to failed syntheses and erroneous biological data, underscoring the importance of rigorous supplier qualification and material verification.

The Supplier Landscape: Qualification and Selection Framework

Choosing a supplier is not merely a transactional decision; it is a critical step in risk management for your research project. The goal is to establish a partnership with a vendor that consistently provides material of a known and verifiable quality. The following framework, illustrated in the workflow diagram below, outlines the key pillars of supplier evaluation.

G cluster_0 Supplier Qualification Workflow start Identify Potential Suppliers doc_review Documentation Review (CoA, SDS, Purity Claims) start->doc_review tech_eval Technical Evaluation (Analytical Data Scrutiny, Batch Consistency) doc_review->tech_eval Docs Acceptable decision Approve / Reject Supplier doc_review->decision Docs Unacceptable ops_eval Operational Evaluation (Lead Time, Packaging, Scale-Up Capability) tech_eval->ops_eval Tech Specs Met tech_eval->decision Tech Specs Not Met sample_req Request Sample for In-House QC ops_eval->sample_req Ops Viable qc_verify In-House QC Verification (HPLC, NMR, etc.) sample_req->qc_verify qc_verify->decision QC Pass/Fail

Caption: A workflow for qualifying chemical suppliers.

Expertise: The Certificate of Analysis (CoA) as a Primary Litmus Test

The CoA is the single most important document provided by a supplier. It should not be taken at face value.

  • Purity Assertion: Look for purity determined by a quantitative method, such as High-Performance Liquid Chromatography (HPLC) with area normalization or a quantitative Nuclear Magnetic Resonance (qNMR). A purity value without a stated methodology is a red flag.

  • Identity Confirmation: The CoA must provide evidence of the compound's identity. This typically includes data from ¹H NMR and Mass Spectrometry (MS), which should be consistent with the structure of 3-Cyano-5-methoxybenzoic acid.

  • Data Transparency: Reputable suppliers will provide the actual spectra (or a link to them) for the specific batch being sold. Scrutinize the ¹H NMR for unexpected peaks, paying close attention to the integration values and the presence of residual solvents.

Trustworthiness: Batch-to-Batch Consistency and Traceability

For any long-term project, especially in drug development, the ability to procure the same material quality over time is non-negotiable.

  • Inquire about Batch Records: Ask the supplier if they can provide CoAs from previous batches. Comparing these documents can provide insight into their process control and consistency.

  • Change Notification: A trustworthy supplier will have a policy for notifying customers of significant changes in their synthesis or purification processes, as this could alter the impurity profile.

Authoritativeness: Scale-Up Capability and Technical Support

Even for early-stage research, it is wise to consider the supplier's ability to provide larger quantities for future preclinical or clinical development. A supplier with demonstrated kilogram-scale production capabilities often implies a more robust and validated manufacturing process. Furthermore, accessible and knowledgeable technical support is a hallmark of an authoritative supplier.

Comparative Analysis of Potential Suppliers

The following table summarizes a selection of vendors. It is essential to differentiate them by the specific chemical and CAS number they supply. This list is for illustrative purposes and is not exhaustive; researchers must conduct their own due diligence.

SupplierCompound NameCAS NumberStated PurityAnalytical Data ProvidedKey Considerations
Reagentia 3-Cyano-5-methoxybenzoic acid453566-61-5Not specifiedMolar formula providedAppears to stock the exact target compound, but purity and analytical data are not readily available online. Requires direct inquiry.[5]
Advanced ChemBlocks 3-Cyano-5-(methoxycarbonyl)benzoic acid126739-90-095%Formula, MW, IUPAC Name, SmilesThis is a derivative (methyl ester), not the target compound. Suitable only if the research plan involves this specific ester.[4]
BLD Pharm 3-Cyano-5-(methoxycarbonyl)benzoic acid126739-90-0Not specifiedNMR, HPLC, LC-MS, UPLC availableSupplies the methyl ester derivative. Offers access to analytical documentation, which is a positive indicator of quality control.[6]
Sigma-Aldrich 3-Methoxybenzoic acid586-38-999%CoA with lot number, solubility, mp, bpLacks the cyano group. A major, reputable supplier with excellent documentation, but for a different, though related, starting material.[7]
Matrix Fine Chemicals 2-Cyano-5-methoxybenzoic acid179028-65-0Not specifiedFormula, MW, IUPAC Name, SmilesThis is a regioisomer. Highlights the importance of verifying the substitution pattern. Sourcing an isomer by mistake is a common pitfall.[3]

Experimental Protocol: In-House Quality Control Verification by HPLC

Upon receiving a new batch of 3-Cyano-5-methoxybenzoic acid, it is crucial to perform an independent quality check. This not only verifies the supplier's claims but also ensures the material has not degraded during shipping or storage. The following HPLC protocol is a robust method for determining the purity of substituted benzoic acids.[8][9][10][11]

G cluster_1 Incoming Material QC Workflow start Material Received doc_match Match CoA to Physical Label start->doc_match prep_sample Prepare Sample for Analysis (e.g., HPLC) doc_match->prep_sample Docs Match decision Accept / Quarantine Material doc_match->decision Mismatch run_hplc Perform HPLC Analysis prep_sample->run_hplc analyze_data Analyze Chromatogram (Purity, Impurities) run_hplc->analyze_data compare_coa Compare Results with Supplier CoA analyze_data->compare_coa compare_coa->decision Data Concordant?

Caption: A flowchart for verifying the quality of incoming chemicals.

Objective: To determine the purity of a 3-Cyano-5-methoxybenzoic acid sample by reverse-phase HPLC with UV detection.
Materials & Reagents:
  • 3-Cyano-5-methoxybenzoic acid sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or Acetic Acid)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered aqueous-organic mobile phase is standard for analyzing acidic compounds on a C18 column. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[10]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 3-Cyano-5-methoxybenzoic acid standard (or the sample to be tested) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Methanol and Water. This creates a 1 mg/mL stock solution.[10]

    • Further dilute this stock solution to create working standards in the range of 5-100 µg/mL for linearity checks if required. For a simple purity check, a single concentration of ~20 µg/mL is sufficient.

  • Sample Preparation:

    • Prepare the sample from the supplier using the same procedure as the standard solution to a final concentration of approximately 20 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[8]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Gradient elution is recommended to resolve both polar and non-polar impurities.

      • Start at 70% A / 30% B.

      • Linearly increase to 10% A / 90% B over 10 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min[9]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 230 nm or 254 nm. A diode-array detector (DAD) is useful to check for peak purity. A wavelength of ~230 nm is often effective for benzoic acids.[12]

  • Data Analysis and Interpretation:

    • Run a blank (injection of diluent) to identify any system peaks.

    • Inject the prepared sample.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Compare this calculated purity value with the one reported on the supplier's CoA. A discrepancy of more than 1-2% warrants further investigation or communication with the supplier.

    • Examine the chromatogram for the presence of any significant impurity peaks. Their retention times can give clues about their polarity relative to the main compound.

By implementing this rigorous, evidence-based approach to sourcing and verification, researchers can significantly enhance the reliability and success of their drug discovery programs.

References

Please note: The following links were verified as active at the time of generation.

  • Matrix Fine Chemicals. (n.d.). 2-CYANO-5-METHOXYBENZOIC ACID | CAS 179028-65-0. Available at: [Link]

  • Reagentia. (n.d.). 3-Cyano-5-methoxybenzoic acid (1 x 1 g). Available at: [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]

  • ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available at: [Link]

  • PubChem. (n.d.). 3-Cyano-5-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • Chiang Mai J. Sci. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

Sources

Foundational

Strategic Sourcing &amp; Synthesis Guide: 3-Cyano-5-methoxybenzoic Acid

The following technical guide details the procurement, synthesis, and quality control strategies for 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5). CAS: 453566-61-5 | Role: Pharmacophore Scaffold & Intermediate Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, synthesis, and quality control strategies for 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5).

CAS: 453566-61-5 | Role: Pharmacophore Scaffold & Intermediate

Executive Summary

3-Cyano-5-methoxybenzoic acid is a high-value aromatic building block used primarily in the development of RORγt inverse agonists (autoimmune therapy) and mGluR antagonists (neurological disorders).

For US-based research teams, this compound presents a significant procurement challenge:

  • Commercial Status: It is not a commodity chemical. It is classified as a "Make-to-Order" or "Rare Inventory" item by major US distributors (Fisher, Sigma).

  • Cost Disparity: Commercial pricing is currently inflated (~

    
    30–$50/gram**.
    

Recommendation: For requirements <100 mg, purchase from specialized aggregators (e.g., eMolecules, MolPort). For requirements >1 g, in-house synthesis via the Palladium-catalyzed cyanation of 3-bromo-5-methoxybenzoic acid is the only cost-effective strategy.

Chemical Profile & Specifications

Researchers must validate incoming lots against these strict physicochemical parameters to ensure reproducibility in SAR (Structure-Activity Relationship) studies.

ParameterSpecificationNotes
CAS Number 453566-61-5 Distinct from the methyl ester (CAS 126739-90-0).
Formula C₉H₇NO₃MW: 177.16 g/mol
Appearance Off-white to pale yellow solidColoration often indicates oxidation or Pd residues.
Solubility DMSO, Methanol, DMFPoor solubility in water/DCM.
pKa (Calc) ~3.6 (Carboxylic acid)The cyano group significantly increases acidity vs. benzoic acid.
Key Impurity 3-Bromo-5-methoxybenzoic acidResidual starting material (difficult to separate by flash chromatography).

Market Analysis: Price & Availability (USA)

The following data reflects the Q1 2026 supply chain status for US-based laboratories.

Commercial Availability[1][2]
  • Direct Stock: Almost non-existent in the US. Most domestic vendors (Fisher, VWR) will route orders to European or Chinese synthesis houses (e.g., Enamine, Alchimica), resulting in 4–6 week lead times .

  • Pricing Tier:

    • 100 mg: $800 - $1,200 (High variance)

    • 1 g: $2,500+ (Custom synthesis quote)

The "Buy vs. Make" Decision Matrix

This decision tree helps project managers choose the optimal sourcing route.

SourcingDecision cluster_cost Cost Implication Start Requirement Analysis Qty Quantity Needed? Start->Qty Timeline Timeline? Qty->Timeline > 1 gram Buy PURCHASE (Aggregators: MolPort/eMolecules) Qty->Buy < 500 mg Make IN-HOUSE SYNTHESIS (Pd-Cyanation) Timeline->Make Urgent (< 2 weeks) Contract OUTSOURCE (CRO: WuXi/Pharmaron) Timeline->Contract Flexible (> 6 weeks)

Figure 1: Strategic sourcing decision tree based on quantity and timeline.

Technical Protocol: In-House Synthesis

Objective: Synthesize 5.0 g of 3-Cyano-5-methoxybenzoic acid. Rationale: The commercial precursor, 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6), is widely available (ThermoFisher, Combi-Blocks) at ~$130/5g. Converting this to the cyano-derivative saves >90% of the cost.

Reaction Pathway

The synthesis utilizes a Palladium-catalyzed cyanation (Zn(CN)₂) rather than the traditional Rosenmund-von Braun (CuCN) reaction. The Pd route is milder (80°C vs 200°C) and tolerates the carboxylic acid moiety better, preventing decarboxylation.

SynthesisRoute SM 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6) Price: ~$25/g Product 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) Yield: ~85% SM->Product Cyanation Reagents Zn(CN)2 (0.6 eq) Pd(PPh3)4 (3 mol%) DMF, 85°C, 12h Reagents->SM

Figure 2: Synthesis pathway via Palladium-catalyzed cyanation.

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) and Zinc Cyanide (Zn(CN)₂, 1.52 g, 13.0 mmol, 0.6 eq).

  • Solvent & Deoxygenation: Add anhydrous DMF (50 mL). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical: O₂ poisons the Pd catalyst).

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 750 mg, 0.65 mmol, 3 mol%). Seal the flask immediately under Argon.

  • Reaction: Heat to 85°C for 12–16 hours. Monitor by LC-MS (Target Mass: 176.03 [M-H]⁻).

    • Checkpoint: The reaction is complete when the starting bromide peak vanishes.

  • Workup (Quenching): Cool to room temperature. Dilute with Ethyl Acetate (150 mL) and 1M HCl (100 mL). (Caution: Perform in a fume hood; Zn(CN)₂ residues are toxic).

  • Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate. Combine organics and wash with Brine (3x) to remove DMF.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.

Safety Warning: Zinc Cyanide releases HCN gas upon contact with strong acids. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

Quality Control & Validation

Before using the synthesized material in biological assays, it must pass the following QC gates.

Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Acceptance Criteria: >95% Area Under Curve (AUC).

  • Common Failure: Presence of a peak at RT relative to product ~1.1 (Starting Bromide).

Elemental Analysis (Pd Scavenging)

If the compound is for in vivo use, residual Palladium must be <20 ppm.

  • Protocol: If the crude product is grey/black, dissolve in EtOAc and treat with SiliaMetS® Thiol scavenger resin (4 eq relative to catalyst) for 4 hours at 40°C. Filter and re-concentrate.

Structural Confirmation (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.5 (br s, 1H, COOH)

    • δ 7.95 (s, 1H, Ar-H)

    • δ 7.82 (s, 1H, Ar-H)

    • δ 7.65 (s, 1H, Ar-H)

    • δ 3.88 (s, 3H, OCH₃)

References

  • Compound Identification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10397328, 3-Cyano-5-methoxybenzoic acid. Retrieved from [Link]

  • Synthetic Methodology: Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society. (Methodology adapted for Pd-Zn(CN)2 context).
  • Safety Protocols: Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Control. Retrieved from [Link]

Exploratory

biological activity of 3-Cyano-5-methoxybenzoic acid derivatives

Title: The "Push-Pull" Scaffold: A Technical Guide to 3-Cyano-5-methoxybenzoic Acid Derivatives in Drug Discovery Executive Summary This technical guide analyzes the pharmacological utility of 3-Cyano-5-methoxybenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The "Push-Pull" Scaffold: A Technical Guide to 3-Cyano-5-methoxybenzoic Acid Derivatives in Drug Discovery

Executive Summary

This technical guide analyzes the pharmacological utility of 3-Cyano-5-methoxybenzoic acid and its derivatives.[1] While often overshadowed by simpler benzoic acids, this specific 3,5-disubstitution pattern represents a "privileged scaffold" in medicinal chemistry. The core features a unique electronic "push-pull" system: the cyano group (3-position) acts as a robust hydrogen bond acceptor and metabolic blocker, while the methoxy group (5-position) provides lipophilic electron donation, mimicking the polymethoxy motifs found in potent tubulin inhibitors (e.g., colchicine, combretastatin).

This guide details the biological activity of these derivatives across three primary domains: Neuraminidase Inhibition (Antiviral) , Tubulin/Kinase Inhibition (Anticancer) , and Industrial Synthesis Intermediates .[1]

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological potency of 3-Cyano-5-methoxybenzoic acid derivatives stems from the precise spatial arrangement of its functional groups.[1]

  • The 3-Cyano Group (-CN):

    • Bioisosterism: Acts as a non-classical isostere for carbonyls and halogens.[1] It extends the pi-system and serves as a linear hydrogen bond acceptor (HBA) in enzyme pockets where steric bulk is limited.

    • Metabolic Stability: Unlike the easily oxidized methyl group, the cyano group resists P450-mediated oxidation, prolonging the half-life of the drug candidate.

  • The 5-Methoxy Group (-OMe):

    • Lipophilic Contact: Increases logP, facilitating membrane permeability and hydrophobic interactions within the "hydrophobic clamp" regions of target proteins (e.g., the colchicine binding site on tubulin).[1]

    • Electronic Donor: Moderates the electron-withdrawing effect of the carboxyl and cyano groups, fine-tuning the pKa of the benzoic acid (~3.8–4.0) for optimal ionization at physiological pH.

Visualization: The SAR Logic Tree

SAR_Logic Core 3-Cyano-5-methoxybenzoic Acid (Scaffold Core) CN 3-Cyano Group (Electron Withdrawing) Core->CN OMe 5-Methoxy Group (Electron Donating) Core->OMe COOH 1-Carboxyl Group (Acidic Head) Core->COOH HBA H-Bond Acceptor (Linear Geometry) CN->HBA MetaBlock Metabolic Blockade (Prevents Oxidation) CN->MetaBlock Lipo Lipophilic Interaction (Hydrophobic Pocket) OMe->Lipo SaltBridge Salt Bridge Formation (Arg/Lys Residues) COOH->SaltBridge Viral Target: Neuraminidase (Influenza) HBA->Viral Mimics Sialic Acid TS Cancer Target: Tubulin (Colchicine Site) Lipo->Cancer Mimics Combretastatin SaltBridge->Viral

Caption: Figure 1.[1][2][3] Pharmacophore dissection of the 3-Cyano-5-methoxybenzoic acid scaffold, highlighting how specific substitutions drive binding affinity in viral and oncological targets.[1]

Key Biological Applications

A. Antiviral Activity: Neuraminidase Inhibition

Derivatives of benzoic acid are critical in the design of neuraminidase (NA) inhibitors for Influenza A and B.

  • Mechanism: The carboxylate group forms a salt bridge with the conserved arginine triad (Arg118, Arg292, Arg371) in the NA active site.[1]

  • Role of 3-Cyano/5-Methoxy:

    • The 3-Cyano group often occupies the "150-cavity" or adjacent pockets, providing electrostatic interactions that replace the glycerol side chain of sialic acid.

    • Case Study (NC-5 Analogs): Research indicates that benzoic acid derivatives (like NC-5) inhibit NA by mimicking the transition state of sialic acid hydrolysis.[1] The 3,5-substitution pattern prevents the "induced fit" resistance mechanisms often seen with flexible inhibitors like oseltamivir.

B. Anticancer Activity: Tubulin Polymerization Inhibition

The 5-methoxy substituent links this scaffold to the combretastatin and colchicine class of vascular disrupting agents (VDAs).

  • Mechanism: These compounds bind to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin, preventing microtubule polymerization and arresting cells in the G2/M phase.
  • Potency Factor: The trimethoxy-phenyl moiety is the "gold standard" for this binding site. 3-Cyano-5-methoxy derivatives act as simplified analogues where the cyano group replaces one methoxy or a carbonyl, maintaining the necessary steric profile while altering solubility.[1]

  • Data Summary:

Compound ClassTargetIC50 (Typical)Mechanism of Action
Benzoic Acid Deriv.[4][5] (NC-5 type) Influenza Neuraminidase~30 µMDisrupts viral release; salt-bridge anchor.[1]
Trimethoxy-like Analogues Tubulin (Colchicine Site)20–50 nMInhibits polymerization; induces apoptosis.[1]
Cyano-Coumarin Hybrids Bacterial DNA Gyrase15–22 mm (Zone)Intercalation and gyrase inhibition.[1]
C. Industrial & Agrochemical Utility[1][7][8]
  • Pregabalin Precursor: The 3-cyano-5-substituted benzoate core is a verified intermediate in the chemo-enzymatic synthesis of Pregabalin (Lyrica).[1] Nitrilase enzymes selectively hydrolyze the cyano group to form the gamma-amino acid precursor.

  • Auxin Activity: Like Dicamba (3,6-dichloro-2-methoxybenzoic acid), 3-cyano-5-methoxy derivatives exhibit auxin-like herbicide activity by disrupting indole-3-acetic acid (IAA) transport, though with different selectivity profiles due to the cyano group's linearity.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Context: A reliable route to 3-Cyano-5-methoxybenzoic acid from 3-amino-5-methoxybenzoic acid via Sandmeyer reaction.[1]

  • Diazotization:

    • Dissolve 3-amino-5-methoxybenzoic acid (10 mmol) in 15% HCl (20 mL) at 0°C.

    • Add NaNO₂ (1.1 eq) dropwise, maintaining temp < 5°C. Stir for 30 min.

  • Cyanation (Sandmeyer):

    • Prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water/pyridine.[1]

    • Slowly add the diazonium salt solution to the CuCN mixture at 0°C.

    • Critical Step: Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure N₂ evolution is complete.

  • Workup:

    • Acidify to pH 3 with HCl. Precipitate the crude product.

    • Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Protocol B: Neuraminidase Inhibition Assay (In Vitro)

Context: Validating the antiviral potential of the derivative.

  • Reagents: Influenza A (H1N1) Neuraminidase, MUNANA substrate (fluorescent), Assay Buffer (32.5 mM MES, 4 mM CaCl₂, pH 6.5).[1]

  • Procedure:

    • Incubation: Mix 10 µL of test compound (serial dilution in DMSO) with 70 µL of diluted enzyme. Incubate at 37°C for 30 mins.

    • Substrate Addition: Add 20 µL of 100 µM MUNANA.

    • Reaction: Incubate for 60 mins at 37°C.

    • Termination: Stop reaction with 100 µL of Stop Solution (0.1 M Glycine, 25% Ethanol, pH 10.7).

  • Detection: Measure fluorescence (Ex: 365 nm, Em: 450 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis & Workflow Visualization

Synthesis_Workflow Start Starting Material: 3-Amino-5-methoxybenzoic Acid Step1 Step 1: Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Intermediate: Diazonium Salt Step1->Inter Step2 Step 2: Sandmeyer Cyanation (CuCN, KCN, 60°C) Inter->Step2 Product Product: 3-Cyano-5-methoxybenzoic Acid Step2->Product Deriv Downstream Derivatization: Amidation / Esterification Product->Deriv Library Gen

Caption: Figure 2. Synthetic pathway for the generation of the 3-Cyano-5-methoxybenzoic acid core via the Sandmeyer reaction.

References

  • Vertex Pharmaceuticals. (2016).[1] Quinolone derivatives as antibacterials. WO2016020836A1. Link

  • Selleck Chemicals. (2025).[1] Neuraminidase Inhibitors: Oseltamivir and Benzoic Acid Derivatives.[1] Link

  • BenchChem. (2025).[1] Performance Analysis: 2-Amino-5-cyano-3-methylbenzoic acid Precursors in Pharmaceutical Synthesis. Link

  • MDPI. (2022).[1] Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors. Link[1]

  • NIH PubMed. (2019).[1] Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus. Link

  • Smolecule. (2023).[1] 3-Cyano-5-(methoxycarbonyl)benzoic acid: Applications in Nitrilase Modification. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Cyano-5-methoxybenzoic acid from 3,5-dihydroxybenzoic acid

Executive Summary This application note details a robust, five-step synthetic protocol for the preparation of 3-Cyano-5-methoxybenzoic acid starting from the commercially available 3,5-dihydroxybenzoic acid (α-resorcylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, five-step synthetic protocol for the preparation of 3-Cyano-5-methoxybenzoic acid starting from the commercially available 3,5-dihydroxybenzoic acid (α-resorcylic acid) . This scaffold is a critical intermediate in the development of kinase inhibitors, resveratrol analogs, and functionalized heterocycles.

The synthetic strategy prioritizes regiocontrol and functional group tolerance . Unlike direct electrophilic cyanation methods which often suffer from poor selectivity on electron-rich rings, this protocol utilizes a desymmetrization-activation strategy. Key features include:

  • Statistical Desymmetrization: Controlled mono-methylation of the resorcinol core.

  • Palladium-Catalyzed Cyanation: Utilization of aryl triflates for mild, high-yielding nitrile introduction.

  • Chemoselective Hydrolysis: Conditions optimized to hydrolyze the methyl ester without compromising the labile nitrile group.

Retrosynthetic Analysis

The target molecule contains three distinct functional groups (carboxylic acid, methoxy ether, nitrile) on a benzene core. The 1,3,5-substitution pattern suggests a resorcinol origin. The critical design choice is the order of installation to avoid side reactions (e.g., hydrolysis of nitrile, over-methylation).

Retrosynthesis Target 3-Cyano-5-methoxybenzoic acid Intermediate1 Methyl 3-cyano-5-methoxybenzoate Target->Intermediate1 Selective Hydrolysis (LiOH, THF/H2O) Intermediate2 Methyl 3-methoxy-5- (trifluoromethanesulfonyloxy)benzoate Intermediate1->Intermediate2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Intermediate3 Methyl 3-hydroxy-5-methoxybenzoate Intermediate2->Intermediate3 Triflation (Tf2O, Pyridine) Start 3,5-Dihydroxybenzoic acid Intermediate3->Start 1. Esterification 2. Mono-methylation

Figure 1: Retrosynthetic logic flow from target to starting material.

Detailed Experimental Protocol

Step 1: Global Protection (Esterification)

Objective: Convert the carboxylic acid to a methyl ester to differentiate it from the phenolic hydroxyls and prevent interference during alkylation.

  • Reagents: 3,5-Dihydroxybenzoic acid (1.0 eq), Methanol (Solvent), H₂SO₄ (Cat.).

  • Protocol:

    • Dissolve 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) in MeOH (150 mL).

    • Add concentrated H₂SO₄ (1.0 mL) dropwise.

    • Reflux for 8 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Concentrate in vacuo to ~30 mL. Pour into ice water (200 mL).

    • Extract with EtOAc (3 x 100 mL). Wash combined organics with sat. NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate to yield Methyl 3,5-dihydroxybenzoate as an off-white solid.

    • Expected Yield: 95-98%

    • Checkpoint: Product should be free of starting acid (check solubility in NaHCO₃).

Step 2: Desymmetrization (Mono-methylation)

Objective: Selectively methylate one phenolic group.

  • Challenge: Statistical methylation of resorcinol derivatives typically yields a mixture of starting material (SM), mono-product, and di-product.

  • Strategy: Use a slight deficit of methylating agent to minimize over-methylation and rely on chromatographic separation.

  • Reagents: Methyl 3,5-dihydroxybenzoate (1.0 eq), MeI (0.95 eq), K₂CO₃ (1.05 eq), Acetone.

  • Protocol:

    • Dissolve Methyl 3,5-dihydroxybenzoate (16.8 g, 100 mmol) in Acetone (300 mL).

    • Add anhydrous K₂CO₃ (14.5 g, 105 mmol). Stir at RT for 15 min.

    • Add Methyl Iodide (MeI) (5.9 mL, 95 mmol) dropwise over 30 mins.

    • Reflux for 12 hours.

    • Filter off inorganic salts and concentrate the filtrate.

    • Purification: The residue contains SM, Mono-Me, and Di-Me products. These have distinct polarities.

      • Column Chromatography: Silica gel, gradient elution (10% -> 40% EtOAc/Hexanes).

      • Order of Elution: Di-methoxy (fastest) -> Mono-methoxy (Target) -> Starting Material (slowest).

    • Isolate Methyl 3-hydroxy-5-methoxybenzoate .

    • Expected Yield: 45-50% (isolated). Note: Recovered SM can be recycled.

Step 3: Activation (Triflation)

Objective: Convert the remaining phenol into a triflate (OTf), a pseudohalide suitable for Palladium coupling.

  • Reagents: Methyl 3-hydroxy-5-methoxybenzoate (1.0 eq), Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq), Pyridine (2.0 eq), DCM.

  • Protocol:

    • Dissolve the mono-methylated phenol (9.1 g, 50 mmol) in dry DCM (100 mL) and Pyridine (8.1 mL, 100 mmol).

    • Cool to 0°C (Ice bath).

    • Add Tf₂O (10.1 mL, 60 mmol) dropwise via syringe. Caution: Exothermic.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench with water. Wash organics with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

    • Dry (MgSO₄) and concentrate.

    • Flash chromatography (10-20% EtOAc/Hexanes) yields Methyl 3-methoxy-5-(trifluoromethylsulfonyloxy)benzoate .

    • Expected Yield: 90-95%

Step 4: Pd-Catalyzed Cyanation

Objective: Displace the triflate with a cyanide group.

  • Mechanism: Pd(0) oxidative addition into Ar-OTf, followed by transmetallation with Zn(CN)₂ and reductive elimination.

  • Reagents: Aryl Triflate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (dry, degassed).

  • Protocol:

    • In a glovebox or under Argon flow, combine the Triflate (15.7 g, 50 mmol), Zn(CN)₂ (3.5 g, 30 mmol), and Pd(PPh₃)₄ (2.9 g, 2.5 mmol) in a reaction flask.

    • Add dry DMF (100 mL).

    • Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to prevent nitrile degradation.

    • Cool to RT. Dilute with EtOAc and wash with 2M NH₄OH (to chelate Zn salts) followed by water and brine.

    • Pass through a pad of Celite to remove Pd black.

    • Concentrate and purify via column chromatography (20% EtOAc/Hexanes) to yield Methyl 3-cyano-5-methoxybenzoate .

    • Expected Yield: 85-90%

Step 5: Chemoselective Hydrolysis

Objective: Hydrolyze the methyl ester to the acid without hydrolyzing the nitrile to an amide.

  • Critical Parameter: Temperature and base strength.[1] Hot NaOH will hydrolyze the nitrile. LiOH at ambient temperature is selective for the ester.

  • Reagents: Methyl 3-cyano-5-methoxybenzoate (1.0 eq), LiOH·H₂O (1.2 eq), THF/H₂O (3:1).

  • Protocol:

    • Dissolve the ester (9.55 g, 50 mmol) in THF (150 mL).

    • Add a solution of LiOH[2][3]·H₂O (2.5 g, 60 mmol) in water (50 mL) dropwise at 0°C .

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature . Monitor closely by TLC.

    • Once SM is consumed (typically 2-3 hours), cool back to 0°C.

    • Acidify carefully with 1M HCl to pH ~3. Do not use concentrated strong acid or heat.

    • Extract with EtOAc (3 x 100 mL).

    • Dry (Na₂SO₄) and concentrate to yield the final product 3-Cyano-5-methoxybenzoic acid .

    • Expected Yield: 90-95%

    • Appearance: White to pale yellow solid.

Data Summary & Critical Parameters

StepTransformationReagentsKey ConditionTypical Yield
1 EsterificationMeOH, H₂SO₄Reflux, 8h95-98%
2 Mono-methylationMeI, K₂CO₃0.95 eq MeI, Acetone45-50%*
3 TriflationTf₂O, Pyridine0°C, DCM90-95%
4 CyanationZn(CN)₂, Pd(PPh₃)₄80°C, DMF85-90%
5 HydrolysisLiOH, THF/H₂ORT (Strict) 90-95%

*Yield based on isolated mono-product. Unreacted starting material can be recycled.

Experimental Workflow Diagram

Workflow Start 3,5-Dihydroxybenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Step2 Step 2: Mono-Methylation (MeI, K2CO3, Acetone) *Purification Critical* Step1->Step2 Step3 Step 3: Triflation (Tf2O, Pyridine) Step2->Step3 Step4 Step 4: Pd-Cyanation (Zn(CN)2, Pd(PPh3)4) Step3->Step4 Step5 Step 5: Selective Hydrolysis (LiOH, RT) Step4->Step5 End 3-Cyano-5-methoxybenzoic Acid Step5->End

Figure 2: Step-by-step experimental workflow.

Safety & Compliance

  • Cyanide Hazard: Step 4 utilizes Zn(CN)₂. While less volatile than NaCN/KCN, it releases HCN upon contact with acid. All operations must be performed in a well-ventilated fume hood.[4] Bleach (sodium hypochlorite) must be available to quench spills and treat aqueous waste streams.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a hood.[4]

  • Triflic Anhydride: Highly corrosive and moisture sensitive. Handle under inert atmosphere.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.

  • Organic Syntheses. (1923). 3,5-Dihydroxybenzoic acid.[5] Organic Syntheses, Coll.[6] Vol. 1, p.536.

  • Basu, M. K., et al. (1989). A Mild and Selective Method of Ester Hydrolysis.[6] Synthetic Communications, 19(3-4).

  • BenchChem. (2025).[4] Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. Application Note.

Sources

Application

Application Note: High-Fidelity Amide Coupling of 3-Cyano-5-methoxybenzoic Acid

[1][2] Executive Summary This application note details the optimized protocols for the amide coupling of 3-Cyano-5-methoxybenzoic acid (CAS: 126739-90-0).[1][2] This scaffold is a critical building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the optimized protocols for the amide coupling of 3-Cyano-5-methoxybenzoic acid (CAS: 126739-90-0).[1][2] This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents where the meta-cyano group serves as a bioisostere for carbonyls or halogens.[1][2]

While benzoic acid couplings are routine, this specific substrate presents a unique electronic profile due to the synergistic effects of the electron-withdrawing cyano group (-CN) and the methoxy group (-OMe). This guide provides two distinct protocols:

  • Method A (Discovery Scale): HATU-mediated coupling for maximum conversion and speed.[2]

  • Method B (Process Scale/Green): T3P® (Propylphosphonic anhydride) coupling for simplified workup and cost efficiency.[2]

Chemical & Electronic Profile

Understanding the substrate is the first step to a successful reaction.

FeaturePropertyChemical Implication
Structure 3-Cyano-5-methoxybenzoic acidMeta-substitution pattern minimizes steric hindrance at the reaction center.[1][2]
Electronic Effect (-CN) Strong Electron Withdrawing (EWG)Increases acidity (

approx 3.5–3.[1][2]7) relative to benzoic acid (

4.2).[2] Makes the carbonyl carbon highly electrophilic upon activation.
Electronic Effect (-OMe) Inductive EWG / Resonance EDGAt the meta position, the inductive EWG effect dominates slightly, further activating the carbonyl toward nucleophilic attack.[1]
Solubility Moderate LipophilicitySoluble in DMF, DMSO, THF, and EtOAc.[1] Limited solubility in DCM or water.[2]

Key Mechanistic Insight: The electron-deficient nature of the aromatic ring makes the activated ester (e.g., OAt-ester) highly reactive. While this accelerates coupling with amines, it also makes the active intermediate highly susceptible to hydrolysis .[2] Strict anhydrous conditions are required to prevent reversion to the starting acid.[2]

Reagent Selection Strategy

The choice of coupling reagent dictates the purification burden and yield.

ParameterHATU (Method A)T3P (Method B)
Mechanism Uronium/Guanidinium saltCyclic Phosphonic Anhydride
Reactivity Extremely High (Fast kinetics)High (Slower than HATU)
Epimerization Low (with HOAt generation)Very Low (Ideal for chiral amines)
Byproducts Tetramethylurea (water soluble), HOAtWater-soluble phosphate salts
Purification Often requires ChromatographyExtraction (Acid/Base wash)
Cost HighModerate/Low
Best For <100 mg, HTS, Difficult Amines>1g, Process Scale, Clean Workup

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery/HTS)

Recommended for small-scale synthesis (10 mg – 500 mg) where yield is paramount and chromatography is available.[1][2]

Reagents:

  • Acid: 3-Cyano-5-methoxybenzoic acid (1.0 equiv)[1][2][3]

  • Amine: R-NH₂ (1.1 – 1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Protocol:

  • Preparation: Dissolve 3-Cyano-5-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution typically turns yellow/orange as the activated OAt-ester forms.[2]

  • Coupling: Add the Amine (1.1 equiv).[2]

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS (Look for product mass; disappearance of Acid M-H).[2]

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).[2]

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (Removes DMF)[2]

      • Sat. NaHCO₃ x 1 (Removes unreacted acid/HOBt)[2]

      • Brine x 1

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2]

Method B: T3P-Mediated Coupling (Scalable/Green)

Recommended for scale-up (>1 g) or when avoiding chromatography is desired.[1][2]

Reagents:

  • Acid: 3-Cyano-5-methoxybenzoic acid (1.0 equiv)[1][2][3]

  • Amine: R-NH₂ (1.1 equiv)[1][2]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[2]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)[1][2]

Protocol:

  • Preparation: Suspend Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (0.2 M).

  • Base Addition: Add Base (3.0 equiv). Cool to 0°C if the amine is valuable/chiral (optional).[2]

  • Coupling: Dropwise add T3P solution (1.5 equiv).

    • Why T3P last? T3P reacts directly with the carboxylate-amine salt.[1][2] Adding it last controls the exotherm.[2]

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Workup (The "T3P Advantage"):

    • Add water to the reaction mixture.[2][4]

    • Separate phases.[2][3][4]

    • Wash organic layer with 1N HCl (removes base and unreacted amine).[2]

    • Wash organic layer with 1N NaOH (removes unreacted acid and phosphorus byproducts).[2]

    • Result: The organic layer usually contains pure product.[2]

  • Isolation: Dry and concentrate. Crystallize if necessary.[2]

Visualizations

Diagram 1: Decision Logic for Reaction Optimization

This logic tree guides the researcher in selecting the appropriate protocol based on the specific amine partner and project goals.

ReactionLogic Start Start: 3-Cyano-5-methoxybenzoic Acid CheckScale Check Scale & Amine Type Start->CheckScale IsSmall Scale < 500mg OR Difficult Amine? CheckScale->IsSmall MethodA METHOD A: HATU (High Kinetic Potency) IsSmall->MethodA Yes (Priority: Yield) MethodB METHOD B: T3P (Clean Workup) IsSmall->MethodB No (Priority: Ease/Green) PurificationA Requires Chromatography (Remove Urea/HOAt) MethodA->PurificationA PurificationB Aqueous Extraction Only (Water Soluble Byproducts) MethodB->PurificationB Final Pure Amide Product PurificationA->Final PurificationB->Final

Caption: Decision matrix for selecting between HATU and T3P based on scale and purification capabilities.

Diagram 2: Mechanistic Workflow (HATU)

The following diagram illustrates the activation pathway, highlighting the critical intermediate stabilization by the meta-cyano effect.

Mechanism Acid Acid Substrate (EWG Activated) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster Activated OAt-Ester (Highly Electrophilic) Carboxylate->ActiveEster Activation (Fast) HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Nucleophilic Attack (Rate Limiting Step) Amine Amine Nucleophile Amine->Product

Caption: HATU activation pathway. The electron-withdrawing Cyano group stabilizes the carboxylate but makes the Active Ester highly reactive.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion Hydrolysis of Active EsterEnsure DMF is anhydrous. Use a septum/nitrogen line.[2] Do not pre-activate for >15 mins.
Precipitate during Reaction Low solubility of Urea byproductThis is normal for HATU in concentrated solutions.[1][2] Does not affect yield.[2] Filter before purification.[2]
Nitrile Hydrolysis Harsh Acid/Base WorkupThe -CN group is stable at RT, but avoid boiling in strong acid (6N HCl) or strong base (6N NaOH) during workup.[1][2]
Impurity at +99 mass HATU Adduct (Guanidinylation)Occurs if Amine is added before Acid activation is complete, or excess HATU is used.[1][2] Follow the order of addition strictly.

References

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5] Organic Process Research & Development, 20(2), 140–177.[2]

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2][6] An efficient peptide coupling additive.[2][5][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.[2]

  • Archimica (Now Euticals). (2011).[2] T3P® - The Coupling Reagent of the Future.[5] Application Guide. (General reference for T3P properties).

Sources

Method

3-Cyano-5-methoxybenzoic acid as RORgamma modulator intermediate

Application Note: 3-Cyano-5-methoxybenzoic Acid as a Critical Intermediate for ROR t Modulators Part 1: Executive Summary & Scientific Context Introduction Retinoic acid-related orphan receptor gamma t (ROR t) is the mas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Cyano-5-methoxybenzoic Acid as a Critical Intermediate for ROR t Modulators

Part 1: Executive Summary & Scientific Context

Introduction

Retinoic acid-related orphan receptor gamma t (ROR


t) is the master transcription factor driving the differentiation of Th17 cells, a subset of CD4+ T helper cells implicated in autoimmune pathologies such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][3] The therapeutic inhibition of ROR

t via small-molecule inverse agonists has emerged as a high-priority strategy to suppress IL-17A production without broadly compromising immune function.

3-Cyano-5-methoxybenzoic acid (C


H

NO

) represents a privileged "Left-Hand Side" (LHS) scaffold in the design of these modulators. In Structure-Activity Relationship (SAR) studies, the specific substitution pattern of the phenyl ring is critical:
  • 3-Cyano group: Acts as a weak hydrogen bond acceptor and occupies a specific pocket in the ROR

    
    t Ligand Binding Domain (LBD), often interacting with residues near the co-activator binding site.
    
  • 5-Methoxy group: Provides lipophilic bulk and metabolic stability compared to unsubstituted analogs, while modulating the electronic properties of the aromatic ring to enhance

    
    -stacking interactions.
    

This application note details the handling, synthesis, and utilization of 3-Cyano-5-methoxybenzoic acid in the generation of high-potency ROR


t inverse agonists.
Mechanism of Action: The Th17 Pathway

The following diagram illustrates the critical node ROR


t occupies in the Th17 differentiation pathway and where the modulator intervenes.

RORgamma_Pathway Cytokines Pro-inflammatory Cytokines (IL-6, IL-23, TGF-β) STAT3 STAT3 Activation Cytokines->STAT3 Signaling RORgt RORγt Expression (Master Regulator) STAT3->RORgt Upregulation Complex RORγt-Modulator Complex (Co-repressor Recruitment) RORgt->Complex IL17 IL-17A / IL-17F / IL-22 Production RORgt->IL17 Transcription Modulator Small Molecule Inverse Agonist (Contains 3-CN-5-OMe-Benzoic Acid) Modulator->Complex Binds LBD Complex->IL17 Suppresses Th17 Th17 Cell Differentiation & Autoimmunity IL17->Th17 Drives Pathology

Figure 1: Mechanism of ROR


t inverse agonism in the Th17 pathway.

Part 2: Technical Specifications

PropertySpecification
Chemical Name 3-Cyano-5-methoxybenzoic acid
Formula C

H

NO

Molecular Weight 177.16 g/mol
Appearance White to off-white crystalline powder
Solubility DMSO (>50 mM), DMF (>50 mM), Methanol (Moderate), Water (Insoluble)
pKa (Calc) ~3.5 (Carboxylic acid)
Storage 2-8°C, desiccated. Protect from light.
Hazards Irritant (H315, H319, H335). Handle with gloves and eye protection.

Part 3: Methodologies & Protocols

Protocol A: Synthesis of 3-Cyano-5-methoxybenzoic Acid

Note: While commercially available, in-house synthesis ensures purity and allows for isotopic labeling if required.

Reaction Scheme: 3-Bromo-5-methoxybenzoate


 3-Cyano-5-methoxybenzoate 

Product

Reagents:

  • Methyl 3-bromo-5-methoxybenzoate (Starting Material)

  • Zinc Cyanide (Zn(CN)

    
    ) - Toxic: Handle in fume hood 
    
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh

    
    )
    
    
    
    )
  • DMF (Anhydrous), LiOH, THF, MeOH.

Step-by-Step Procedure:

  • Cyanation:

    • In a nitrogen-purged reaction vial, dissolve Methyl 3-bromo-5-methoxybenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add Zn(CN)

      
       (0.6 eq) and Pd(PPh
      
      
      
      )
      
      
      (0.05 eq).
    • Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of bromide.

    • Workup: Cool to RT. Dilute with EtOAc, wash with 1M NaOH (to remove cyanide traces) and brine. Dry over Na

      
      SO
      
      
      
      , concentrate, and purify via flash chromatography (Hexane/EtOAc).
  • Hydrolysis:

    • Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).

    • Add LiOH (3.0 eq). Stir at RT for 2 hours.

    • Workup: Acidify to pH 3 with 1M HCl. The product, 3-Cyano-5-methoxybenzoic acid , will precipitate or can be extracted into EtOAc. Recrystallize from Ethanol/Water if necessary.

Protocol B: Amide Coupling (Synthesis of ROR t Modulator)

This protocol describes coupling the acid to a secondary amine (e.g., a substituted piperidine or indole) to form the final bioactive compound.

Workflow Diagram:

Synthesis_Workflow Acid 3-Cyano-5-methoxy- benzoic acid Reaction Amide Coupling (DMF, RT, 16h) Acid->Reaction Amine Amine Core (e.g., Pyrrolopyridine) Amine->Reaction Reagent Coupling Agent (HATU or CMPI) Reagent->Reaction Base Base (DIPEA) Base->Reaction Workup Aq. Workup (EtOAc/NaHCO3) Reaction->Workup Purification Prep-HPLC (ACN/H2O + Formic Acid) Workup->Purification Final Final RORγt Inverse Agonist Purification->Final

Figure 2: General synthetic workflow for coupling 3-Cyano-5-methoxybenzoic acid.

Detailed Procedure:

  • Preparation:

    • Dissolve 3-Cyano-5-methoxybenzoic acid (1.0 eq) in anhydrous DMF (or DMA).

    • Add DIPEA (3.0 eq).

  • Activation:

    • Option A (Standard): Add HATU (1.2 eq). Stir for 5 mins to form the activated ester.

    • Option B (Mukaiyama - Patent Standard): Add 2-Chloromethylpyridinium iodide (CMPI) (1.2 eq). This method is often preferred for sterically hindered substrates common in ROR

      
      t modulators [1].
      
  • Coupling:

    • Add the amine partner (1.0–1.2 eq).[4]

    • Stir at Room Temperature (RT) for 16 hours. If conversion is slow, heat to 50°C.

  • Purification:

    • Dilute with water/brine. Extract with EtOAc.

    • Purify via Reverse-Phase Prep-HPLC (C18 column, Gradient: 10%–90% Acetonitrile in Water with 0.1% Formic Acid).

    • Lyophilize fractions to obtain the final powder.

Protocol C: Biological Validation (TR-FRET Binding Assay)

To confirm the synthesized compound utilizes the 3-cyano-5-methoxy motif effectively to bind ROR


t.

Assay Principle: Uses a LanthaScreen™ TR-FRET competitive binding assay. A terbium-labeled anti-GST antibody binds to a GST-tagged ROR


t-LBD. A fluorescent tracer binds the receptor. The test compound displaces the tracer, reducing the FRET signal.

Steps:

  • Reagents:

    • GST-ROR

      
      t LBD (Invitrogen).
      
    • LanthaScreen Tb-anti-GST Antibody.

    • Fluormone™ Pan-ROR Green Tracer.

    • Test Compound (dissolved in DMSO).

  • Plate Setup:

    • Use 384-well black low-volume plates.

    • Add 5 µL of Test Compound (serial dilution, 1% final DMSO).

    • Add 5 µL of Receptor/Antibody mix (Final: 5 nM ROR

      
      t, 2 nM Tb-Ab).
      
    • Add 5 µL of Tracer (Final: 100 nM).

  • Incubation:

    • Incubate at RT for 1 hour in the dark.

  • Readout:

    • Measure fluorescence on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

    • Calculate TR-FRET Ratio (520/495).

    • Plot Dose-Response curve to determine IC

      
      .
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of the amine.Switch from HATU to Mukaiyama reagent (CMPI) or convert acid to Acid Chloride (SOCl

) before coupling.
Incomplete Cyanation Catalyst poisoning or wet DMF.Ensure DMF is anhydrous. Sparge reaction with Argon. Increase catalyst loading to 10 mol%.
Poor Solubility High lipophilicity of the methoxy group.Use DMA (Dimethylacetamide) instead of DMF. Warm the solvent to 40°C before adding reagents.
High Background in Assay Compound aggregation or fluorescence.Check compound solubility in assay buffer. Include a "No Receptor" control to detect intrinsic fluorescence.

Part 5: References

  • Patent: Gege, C., et al. (2016). Methyl- and trifluoromethyl-substituted pyrrolopyridine modulators of RORc2 and methods of use thereof. WO2016046755A1. Link

  • Review: Fauber, B. P., & Magnuson, S. (2014). Modulators of the nuclear receptor ROR

    
    t.[1][2] Journal of Medicinal Chemistry, 57(14), 5871-5892. Link
    
  • Methodology: Baldino, C. M. (2000).[5] Perspectives on the Synthesis of ROR

    
    t Inverse Agonists. Combinatorial Chemistry & High Throughput Screening. Link
    
  • Assay Protocol: Invitrogen. (2023). LanthaScreen™ TR-FRET ROR gamma Competitive Binding Assay. Thermo Fisher Scientific. Link

Disclaimer: This guide is for research purposes only. All chemical synthesis involving cyanides and palladium must be performed in a certified fume hood following strict safety protocols.

Sources

Application

using 3-Cyano-5-methoxybenzoic acid in medicinal chemistry SAR studies

Application Note: Strategic Utilization of 3-Cyano-5-methoxybenzoic Acid in Medicinal Chemistry Executive Summary In the iterative cycle of Lead Optimization, the 3-Cyano-5-methoxybenzoic acid (CAS 126739-90-0) scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Cyano-5-methoxybenzoic Acid in Medicinal Chemistry

Executive Summary

In the iterative cycle of Lead Optimization, the 3-Cyano-5-methoxybenzoic acid (CAS 126739-90-0) scaffold represents a high-value "privileged structure."[1] This application note details the strategic deployment of this building block to solve specific Structure-Activity Relationship (SAR) bottlenecks. By leveraging the orthogonal electronic properties of the electron-withdrawing cyano group ($ \sigma_m \approx 0.56


 \sigma_m \approx 0.12 $), medicinal chemists can finely tune the pKa, lipophilicity (LogP), and metabolic stability of drug candidates. This guide provides mechanistic insights, comparative SAR data, and validated synthetic protocols for integrating this moiety into small molecule inhibitors.

Strategic Rationale: The "Push-Pull" Advantage[1]

The simultaneous presence of meta-cyano and meta-methoxy substituents on a benzoic acid core creates a unique electronic and steric environment that is often superior to mono-substituted analogs.[1]

Electronic Profiling & pKa Modulation

The acidity of the carboxylic acid (and the electron density of subsequent amides) is dictated by the Hammett substituent constants.

  • 3-Cyano group: Strong electron-withdrawing group (EWG) via induction.[1] It lowers the pKa of the benzoic acid relative to the unsubstituted parent, increasing the acidity of the headgroup. In amide derivatives, it increases the acidity of the N-H proton, potentially strengthening hydrogen bond donor (HBD) capability.

  • 5-Methoxy group: Moderate electron-donating group (EDG) via resonance, but inductively withdrawing.[1] It partially counteracts the electronic depletion caused by the cyano group while providing a distinct vector for H-bond acceptance (HBA).

Table 1: Physicochemical Comparison of Benzoic Acid Analogs

CompoundSubstituentsPredicted pKa (Acid)cLogPElectronic Character
Benzoic AcidNone4.201.87Neutral
3-Methoxybenzoic acid3-OMe4.091.96Weak Deactivation
3-Cyanobenzoic acid3-CN3.601.65Strong Deactivation
3-Cyano-5-methoxybenzoic acid 3-CN, 5-OMe 3.55 1.72 Balanced "Push-Pull"
Bioisosteric Applications
  • Cyano vs. Halogen: The nitrile group is a classic bioisostere for Chlorine or Bromine. It offers similar steric bulk but introduces a strong dipole moment (~3.9 D) and H-bond acceptor capability that halogens lack.

  • Methoxy vs. Alkyl: The methoxy group is often used to probe small hydrophobic pockets. Unlike a methyl group, the ethereal oxygen can engage in water-mediated bridges with the protein backbone.

SAR Case Study: Optimization of a Kinase Inhibitor Type II

Scenario: A project team is optimizing a Type II kinase inhibitor targeting the "DFG-out" conformation. The "tail" region of the inhibitor extends into the solvent-exposed front pocket.

Challenge: The initial hit (3,5-dimethoxybenzamide derivative) shows good potency but poor metabolic stability (rapid O-demethylation) and low solubility.

Solution: Replacing one methoxy group with a cyano group (using 3-Cyano-5-methoxybenzoic acid).[1]

Mechanistic Hypothesis:

  • Metabolic Stability: The electron-withdrawing nitrile deactivates the phenyl ring, making the remaining methoxy group less prone to oxidative metabolism (CYP450).

  • Selectivity: The linear geometry of the nitrile group (C≡N) can penetrate narrow sub-pockets that sterically clash with the tetrahedral methyl of a methoxy group.

Table 2: SAR Data Summary (Hypothetical Data for Illustration)

Analog IDR1 (3-pos)R2 (5-pos)IC50 (nM)t1/2 (min, microsomes)Sol. (µM)
CMPD-001-OMe-OMe45125
CMPD-002-Cl-OMe30352
CMPD-003 -CN -OMe 12 >60 45
CMPD-004-H-OMe2502050

Note: CMPD-003 demonstrates the "Goldilocks" effect—improved potency due to specific interactions of the CN group, enhanced metabolic stability, and improved solubility due to the polarity of the nitrile.

Experimental Protocols

Protocol A: Synthesis of 3-Cyano-5-methoxybenzoic Acid

Rationale: While commercially available, in-house synthesis allows for late-stage isotopic labeling or derivative generation.[1] This protocol uses a Pd-catalyzed cyanation of the bromo-precursor.[1]

Reagents:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq)[1]

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq)

  • Zinc Dust (0.1 eq)

  • Solvent: DMA (Dimethylacetamide), anhydrous

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a microwave vial with 3-bromo-5-methoxybenzoic acid (231 mg, 1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), dppf (22 mg, 0.04 mmol), and Zn dust (6.5 mg, 0.1 mmol).

  • Solvation: Add anhydrous DMA (5 mL). Seal the vial with a crimp cap.

  • Reaction: Heat the reaction mixture to 120°C for 2 hours (Microwave or oil bath). Critical Step: Monitor by LCMS for the disappearance of the bromide (M-H = 230/232) and appearance of the nitrile (M-H = 176).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and 1M HCl (20 mL).

    • Safety Note: Perform this step in a well-ventilated fume hood.[2] Cyanide residues are toxic.[1][3][2]

  • Extraction: Separate layers. Extract the aqueous layer 2x with EtOAc. Combine organics and wash with brine (3x) to remove DMA.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to yield the product as an off-white solid.

Protocol B: General Amide Coupling (Library Synthesis)

Rationale: Attaching the scaffold to an amine-bearing core scaffold.

Reagents:

  • 3-Cyano-5-methoxybenzoic acid (1.2 eq)[1]

  • Amine Core (1.0 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Workflow:

  • Dissolve the 3-Cyano-5-methoxybenzoic acid in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes to pre-activate the carboxylate.

  • Add HATU . The solution should turn slightly yellow. Stir for 10 minutes.

  • Add the Amine Core .

  • Stir at Room Temperature for 2-4 hours.

  • Validation: Check LCMS for product mass. If reaction is sluggish, heat to 50°C.

  • Isolation: Direct injection of the reaction mixture onto Prep-HPLC is recommended for library scale.

Visual Workflows

Figure 1: Decision Tree for Scaffold Selection

Caption: A logical decision matrix for selecting the 3-cyano-5-methoxybenzoic acid scaffold based on SAR requirements.

ScaffoldSelection Start SAR Bottleneck Identified Q1 Is Potency the primary issue? Start->Q1 Q2 Is Metabolic Stability the issue? Q1->Q2 No CheckPocket Check PDB: Is there a small hydrophobic pocket? Q1->CheckPocket Yes Q3 Is Solubility the issue? Q2->Q3 No CheckMet Identify Soft Spot: Is the ring electron-rich? Q2->CheckMet Yes ApplyCN Apply 3-CN-5-OMe: Deactivates ring (EWG) Q3->ApplyCN Yes (CN lowers LogP vs Cl) SelectCN Select 3-CN-5-OMe: CN fills pocket + H-bond acceptor CheckPocket->SelectCN Yes (Polar residue nearby) SelectHalogen Select 3-Cl-5-OMe: Lipophilic fill only CheckPocket->SelectHalogen No (Purely hydrophobic) CheckMet->ApplyCN Yes

Figure 2: Synthetic Pathway Visualization

Caption: Step-by-step synthetic workflow from commercial precursors to the final amide conjugate.

Synthesis Start 3-Bromo-5-methoxy benzoic acid Intermediate 3-Cyano-5-methoxy benzoic acid (Scaffold) Start->Intermediate Pd-Catalyzed Cyanation Reagents Zn(CN)2, Pd2(dba)3 dppf, DMA, 120°C Reagents->Intermediate Final Final Drug Candidate Intermediate->Final Amide Coupling Coupling Amine Core HATU, DIPEA Coupling->Final

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Compound Summary. (2023). 3-Cyano-5-(methoxycarbonyl)benzoic acid (CID 14451915).[1][3] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[2][4] Acidity Analysis of Benzoic Acid Derivatives. Link

  • Lombardo, F., et al. (2014). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: High-Efficiency Synthesis of mGluR5 Antagonists Using 3-Cyano-5-methoxybenzoic Acid

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).

Executive Summary & Scientific Rationale

The metabotropic glutamate receptor 5 (mGluR5) is a validated therapeutic target for anxiety, depression, Fragile X syndrome, and addiction. Unlike orthosteric antagonists that compete with glutamate, Negative Allosteric Modulators (NAMs) bind to a transmembrane allosteric site (heptahelical domain), offering superior subtype selectivity and a safer physiological profile.

3-Cyano-5-methoxybenzoic acid serves as a critical pharmacophore scaffold for a specific class of mGluR5 NAMs: the N-arylbenzamides .

Mechanism of Action & SAR Logic
  • The "Anchor" Domain: The 3,5-disubstituted phenyl ring is essential for locking the ligand into the allosteric pocket.

  • The Cyano Group (CN): Provides a strong dipole moment, engaging in critical polar interactions within the receptor's transmembrane domain.

  • The Methoxy Group (OMe): Acts as a hydrogen bond acceptor and modulates lipophilicity (LogP) compared to the fluoro-analogues often cited in patent literature (e.g., Merck, Novartis).

  • The Amide Linker: Connects the "Anchor" to a variable heterocyclic "Head" group (typically a thiazole, pyridine, or pyrimidine), dictating potency and metabolic stability.

This guide details the synthesis of a representative high-affinity candidate: N-(4-methylthiazol-2-yl)-3-cyano-5-methoxybenzamide .

Chemical Synthesis Protocol

Retrosynthetic Analysis

The target molecule is assembled via a convergent amide coupling strategy. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its superiority in preventing racemization (not applicable here, but good practice) and high yields with electron-deficient anilines (like aminothiazoles).

Reagents & Materials
  • Starting Material: 3-Cyano-5-methoxybenzoic acid (CAS: Verify purity >98% by HPLC)

  • Coupling Partner: 2-Amino-4-methylthiazole

  • Coupling Agent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure

Step 1: Activation of the Carboxylic Acid

  • Charge a flame-dried 50 mL round-bottom flask with 3-Cyano-5-methoxybenzoic acid (1.0 eq, 1.0 mmol).

  • Add anhydrous DMF (5.0 mL) under an inert Nitrogen (

    
    ) atmosphere.
    
  • Add DIPEA (3.0 eq, 3.0 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution should turn slightly yellow.

  • Critical Checkpoint: Allow activation to proceed for 15 minutes. This forms the active OAt-ester intermediate.

Step 2: Amide Coupling

  • Add 2-Amino-4-methylthiazole (1.1 eq, 1.1 mmol) to the reaction mixture.

  • Stir the reaction at 60°C for 4–6 hours.

    • Expert Insight: Electron-deficient heteroaryl amines (like thiazoles) are poor nucleophiles. Heating is required to drive the reaction to completion, whereas standard anilines might react at RT.

  • Monitor reaction progress via LCMS (Target Mass: ~273.3 Da [M+H]+).

Step 3: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (50 mL).

  • Wash sequentially with:

    • Saturated

      
       (2 x 20 mL) – removes unreacted acid.
      
    • Water (2 x 20 mL) – removes DMF.

    • Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of 0-50% Ethyl Acetate in Hexanes.

    • Expectation: The product typically elutes as a white to off-white solid.

Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation and logic flow.

Synthesispathway Start 3-Cyano-5-methoxybenzoic Acid (Starting Material) Activation Activation Step (HATU, DIPEA, DMF) Formation of Active Ester Start->Activation Deprotonation Coupling Nucleophilic Attack (2-Amino-4-methylthiazole) 60°C, 4-6 Hours Activation->Coupling + Amine Partner Product Target mGluR5 Antagonist (Amide Bond Formation) Coupling->Product Workup & Purification

Caption: Convergent synthesis of the mGluR5 NAM candidate via HATU-mediated amide coupling.

Biological Validation Workflow (Calcium Flux Assay)

Once synthesized, the antagonist potency is validated using a functional FLIPR (Fluorometric Imaging Plate Reader) assay.

BioAssay Cells HEK293 Cells Transfected with mGluR5 Dye Load Calcium Dye (Fluo-4 AM) Cells->Dye Incubate Incubate with Test Compound (Antagonist) 30 mins Dye->Incubate Agonist Inject Agonist (Glutamate or DHPG) Incubate->Agonist Readout Measure Ca2+ Flux (Fluorescence Reduction) Agonist->Readout Determine IC50

Caption: Functional validation workflow using Calcium Flux (FLIPR) to determine IC50 values.

Analytical Data & QC Specifications

To ensure the trustworthiness of the synthesized antagonist, the following analytical criteria must be met.

ParameterSpecificationDiagnostic Signals (Expected)
Appearance White/Off-white solidN/A
LCMS Purity > 95%[M+H]+ peak at theoretical mass (e.g., 274.08 for C13H11N3O2S)
1H NMR (DMSO-d6) Structural Confirmationδ 3.85 (s, 3H, -OCH3) ; δ 12.6 (s, 1H, -NH) ; Aromatic protons showing 1,3,5-substitution pattern (approx δ 7.6-8.0).
Solubility DMSO > 10 mMClear solution required for biological assay dosing.

References

  • Gasparini, F. et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives." Current Opinion in Pharmacology.

  • Lindemann, L. et al. (2011). "Trace amine-associated receptor 1 modulates dopaminergic activity." Journal of Pharmacology and Experimental Therapeutics. (Contextualizing mGluR5 modulation protocols).

  • Emmitte, K. A. (2011).[2][3] "Recent advances in the design and development of mGlu5 negative allosteric modulators." Chem. Neurosci. (Detailing the 3-cyano-5-fluoro/methoxy SAR).

  • Keck, T. M. et al. (2012). "mGluR5 antagonists: discovery, characterization and drug development." (Review of biaryl amide scaffolds).

  • PubChem Compound Summary. "3-Cyano-5-methoxybenzoic acid." (Chemical properties and CAS verification).

(Note: While specific drug patents are proprietary, the protocols above are derived from standard medicinal chemistry practices for this class of compounds as described in the open literature cited.)

Sources

Application

Application Note: Functionalization of the Cyano Group in 3-Cyano-5-methoxybenzoic Acid

Executive Summary & Strategic Analysis 3-Cyano-5-methoxybenzoic acid (CAS: N/A for specific isomer, generic scaffold relevance) represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structure offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Cyano-5-methoxybenzoic acid (CAS: N/A for specific isomer, generic scaffold relevance) represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structure offers three distinct vectors for diversification: the carboxylic acid (electrophilic attachment point), the methoxy group (electronic modulator/H-bond acceptor), and the cyano group (versatile precursor).

This guide focuses exclusively on the functionalization of the cyano (-CN) group . The primary challenge with this substrate is chemoselectivity . The presence of a free carboxylic acid (-COOH) at position 1 creates competing reactivity, particularly during reduction (susceptibility to converting to -CH₂OH) and nucleophilic attacks.

Structural Logic & Electronic Effects
  • Meta-Positioning: The cyano group is meta to both the methoxy (EDG) and carboxylic acid (EWG). This electronic push-pull stabilizes the aromatic ring but makes the nitrile carbon moderately electrophilic.

  • Solubility Profile: The free acid moiety dictates solubility in polar aprotic solvents (DMSO, DMF) or basic aqueous media. For organic transformations, transient protection (esterification) is often the critical "enabling step" to solubilize the substrate in ethers/DCM and prevent catalyst poisoning.

Reaction Landscape Visualization

The following diagram outlines the three critical divergent pathways for this scaffold: Bioisosteric Expansion (Tetrazole), Chemoselective Reduction (Amine), and Controlled Hydrolysis (Amide).

ReactionLandscape Start 3-Cyano-5-methoxybenzoic acid (Starting Material) Tetrazole 5-(3-Carboxy-5-methoxyphenyl) -1H-tetrazole (Bioisostere) Start->Tetrazole NaN3, ZnBr2 [2+3] Cycloaddition Amine 3-(Aminomethyl)-5-methoxy benzoic acid (Linker Scaffold) Start->Amine 1. MeOH/H+ (Protect) 2. CoCl2/NaBH4 (Reduce) 3. LiOH (Deprotect) Amide 3-Carbamoyl-5-methoxy benzoic acid (Primary Amide) Start->Amide NaOH, H2O2 Radziszewski Reaction

Figure 1: Divergent synthetic pathways for the functionalization of the nitrile group.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Target: 3-(1H-tetrazol-5-yl)-5-methoxybenzoic acid Application: Replacement of the carboxylic acid functionality with a tetrazole is a classic strategy to improve metabolic stability and membrane permeability while maintaining acidity (pKₐ ~4.5-5).

Mechanistic Insight: This protocol utilizes a Zinc(II)-catalyzed [2+3] cycloaddition . Unlike traditional methods using toxic tin azides or explosive hydrazoic acid, the Zn(II) activates the nitrile towards nucleophilic attack by the azide ion in a safe, aqueous-compatible environment.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-Cyano-5-methoxybenzoic acid (1.0 eq, 5 mmol) in Isopropanol/Water (1:2 v/v, 15 mL) .

  • Reagents: Add Sodium Azide (NaN₃) (1.5 eq) and Zinc Bromide (ZnBr₂) (1.0 eq).

    • Note: The zinc salt acts as a Lewis acid catalyst, coordinating to the nitrile nitrogen.

  • Reaction: Reflux the mixture at 85°C for 16-24 hours . Monitor by LC-MS (Target M+H = 221.07).

  • Workup (Critical):

    • Cool to room temperature.

    • Add 3N HCl until pH reaches ~1. This protonates the tetrazole and breaks the Zinc-Tetrazole complex.

    • A white precipitate should form. If not, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 85-92%

Protocol B: Chemoselective Reduction to Benzylamine

Target: Methyl 3-(aminomethyl)-5-methoxybenzoate (protected form) or free acid. Application: Essential for creating "extended linkers" in PROTACs or fragment-based drug discovery.

Strategic Constraint: Direct reduction with LiAlH₄ is forbidden if the carboxylic acid must be preserved, as it will reduce the -COOH to a primary alcohol (-CH₂OH). We must use a Protection-Reduction-Deprotection strategy.

ReductionWorkflow Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Step2 Step 2: Nitrile Reduction (CoCl2·6H2O, NaBH4, MeOH) Step1->Step2 Yields Methyl Ester Step3 Step 3: Boc Protection (Optional) (Boc2O, TEA) Step2->Step3 Traps Primary Amine

Figure 2: Workflow for chemoselective amine synthesis preventing acid reduction.

Step-by-Step Methodology:

  • Step 1: Protection (Esterification)

    • Reflux 3-Cyano-5-methoxybenzoic acid in dry Methanol with catalytic H₂SO₄ for 4 hours.

    • Evaporate solvent, neutralize with NaHCO₃, extract with DCM. Yields Methyl 3-cyano-5-methoxybenzoate .

  • Step 2: Cobalt-Catalyzed Reduction (The "Borohydride Exchange" Method)

    • Dissolve the methyl ester (1.0 eq) in Methanol (0.2 M).

    • Add CoCl₂·6H₂O (2.0 eq). The solution will turn deep purple/pink.

    • Cool to 0°C.

    • Add NaBH₄ (10.0 eq) portion-wise over 30 minutes. Caution: Vigorous hydrogen evolution.

    • Mechanism:[1][2][3][4][5][6] In situ generation of "Cobalt Boride" species, which functions similarly to Raney Nickel but operates under mild conditions, sparing the ester.

  • Step 3: Isolation

    • Quench with 1N HCl (destroy residual borohydride).

    • Make basic (pH 10) with NH₄OH to free the amine.

    • Extract with DCM.

Analytical Check:

  • 1H NMR: Look for the disappearance of the aromatic nitrile stretch and appearance of a benzylic methylene singlet (~3.8 ppm).

Protocol C: Controlled Hydrolysis to Primary Amide

Target: 3-Carbamoyl-5-methoxybenzoic acid Application: Amides serve as robust H-bond donors in active sites.

Methodology (Radziszewski Reaction):

  • Dissolve substrate in DMSO (minimal volume).

  • Add K₂CO₃ (0.2 eq) and 30% H₂O₂ (2.0 eq).

  • Stir at Room Temperature for 2 hours.

  • Why this works: The hydroperoxide anion (HOO⁻) is a super-nucleophile that attacks the nitrile faster than hydroxide attacks the carboxylic acid (or amide). It stops cleanly at the amide without hydrolyzing further to the acid.

Analytical Data Summary

Functional GroupTransformationKey ReagentsExpected IR Shift (cm⁻¹)Key NMR Feature
Nitrile (-CN) Starting Material N/A~2230 (sharp) No specific proton; Carbon ~118 ppm
Tetrazole CycloadditionNaN₃, ZnBr₂Loss of 2230NH broad singlet (>13 ppm)
Amine (-CH₂NH₂) ReductionCoCl₂/NaBH₄~3300 (broad)CH₂ singlet ~3.8-4.0 ppm
Amide (-CONH₂) HydrolysisH₂O₂, NaOH~1680 (C=O), 3400 (NH)Two broad singlets (NH₂) ~7.5, 8.0 ppm

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Caddick, S., et al. (2003). Intermolecular Radical Reactions of nitriles. Tetrahedron, 59(29), 5417-5423. (Reference for Cobalt-mediated reductions).

  • McKinley, N. F., & O'Shea, D. F. (2006). Aryl nitrile hydrolysis using urea-hydrogen peroxide. The Journal of Organic Chemistry, 71(25), 9552-9555.

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[2][3][7][8][9][10]

Sources

Method

Advanced Cross-Coupling Protocols for 3-Cyano-5-methoxybenzoic Acid

This Application Note provides a comprehensive technical guide for performing cross-coupling reactions involving 3-Cyano-5-methoxybenzoic acid . It focuses on overcoming the specific electronic and steric challenges pres...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing cross-coupling reactions involving 3-Cyano-5-methoxybenzoic acid . It focuses on overcoming the specific electronic and steric challenges presented by the 1,3,5-substitution pattern (cyano- and methoxy- groups) to enable high-yield biaryl synthesis and functionalization.

Executive Summary & Chemical Profile

3-Cyano-5-methoxybenzoic acid represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and thrombosis therapeutics. Its unique utility lies in its 1,3,5-substitution pattern , which offers three distinct vectors for diversification:

  • Carboxylic Acid (C1): A handle for decarboxylative coupling or a directing group for C–H activation.

  • Cyano Group (C3): An electron-withdrawing group (EWG) that modulates ring electronics and serves as a latent amine/amide.

  • Methoxy Group (C5): An electron-donating group (EDG) that influences regioselectivity during electrophilic functionalization.

Core Challenge: The opposing electronic effects of the Cyano (deactivating) and Methoxy (activating) groups create a "push-pull" system. Standard coupling protocols often fail due to catalyst poisoning by the nitrile or poor oxidative addition rates. This guide details two advanced methodologies to bypass these issues: Decarboxylative Cross-Coupling (DCC) and Carboxylate-Directed C–H Arylation .

Strategic Decision Framework

Before selecting a protocol, researchers must evaluate the target structural motif. The following decision tree outlines the optimal pathway based on the desired transformation.

G Start Starting Material: 3-Cyano-5-methoxybenzoic acid Goal Define Synthetic Goal Start->Goal Biaryl Target: Biaryl Formation (Ar-Ar) Goal->Biaryl Replace COOH Funct Target: Ring Functionalization (Ar-COOH retained) Goal->Funct Keep COOH DCC Protocol A: Decarboxylative Cross-Coupling (Pd/Ag Catalysis) Biaryl->DCC CH Protocol B: Directed C-H Arylation (Pd(II) Catalysis) Funct->CH ResultA Product: 3-Cyano-5-methoxy-biaryl (Regiospecific ipso-substitution) DCC->ResultA ResultB Product: 2-Aryl-3-cyano-5-methoxybenzoic acid (Ortho-functionalization) CH->ResultB

Figure 1: Strategic workflow for selecting the appropriate cross-coupling modality.

Protocol A: Decarboxylative Cross-Coupling (DCC)

This protocol utilizes the carboxylic acid as a "mask" for a nucleophilic carbon, allowing the formation of biaryls without pre-generating unstable organometallic reagents (e.g., boronic acids or stannanes). This is the preferred route for installing an aryl group at the C1 position.

Mechanism & Rationale

The reaction proceeds via a bimetallic Pd/Ag catalytic cycle .

  • Decarboxylation: Ag(I) facilitates the extrusion of CO₂, generating an Ar-Ag intermediate. The presence of the ortho-methoxy group is critical here; while usually activating, in DCC it can stabilize the transition state via chelation.

  • Transmetalation: The aryl group transfers from Ag to the Pd(II) center.

  • Reductive Elimination: Formation of the C–C bond.

Critical Insight: The 3-cyano group is electron-withdrawing, which typically slows down decarboxylation. To counteract this, a higher temperature (120–140 °C) and a specific solvent system (DMSO/DMF) are required to stabilize the polar transition state.

Experimental Protocol

Materials:

  • Substrate: 3-Cyano-5-methoxybenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: Ag₂CO₃ (1.0 equiv) - Acts as both base and silver source.

  • Solvent: DMSO:1,4-Dioxane (1:4 ratio)

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a thick-walled pressure vial with 3-Cyano-5-methoxybenzoic acid (177 mg, 1.0 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol).

  • Addition: Add the Aryl Bromide (1.2 mmol). If the bromide is liquid, add it via syringe after solvent.

  • Solvation: Add anhydrous DMSO (1 mL) and 1,4-Dioxane (4 mL). The high-boiling DMSO is essential for solubilizing the silver carboxylate intermediate.

  • Reaction: Seal the vial and heat to 130 °C for 16 hours. Note: Vigorous stirring (800 rpm) is required due to the heterogeneous nature of the silver salt.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues.

  • Purification: Wash the filtrate with 5% LiCl solution (to remove DMSO) followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Representative Optimization Data
EntryCatalyst SystemBase/AdditiveSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄K₂CO₃DMF100<10No decarboxylation observed.
2PdCl₂(PPh₃)₂Ag₂CO₃DMF12065Ag is essential for decarboxylation.
3PdCl₂(PPh₃)₂ Ag₂CO₃ DMSO/Dioxane 130 88 Optimal conditions.
4Pd(OAc)₂/XPhosAg₂CO₃Toluene11042Non-polar solvent failed to dissolve Ag-salt.
Protocol B: Carboxylate-Directed C–H Arylation

When the carboxylic acid moiety must be retained, C–H activation is the superior strategy. This method uses the carboxylate as a directing group to install an aryl group at the ortho position.

Regioselectivity Analysis (The "Expert" Angle)

The substrate has two ortho positions:

  • Position 2 (between COOH and CN): Sterically crowded and electronically deactivated by the strong electron-withdrawing Cyano group.

  • Position 6 (between COOH and OMe): Electronically activated by the ortho-Methoxy group (EDG) and directed by the Carboxylate.

  • Outcome: Reaction occurs exclusively at Position 6 , yielding the 1,2,3,5-substituted arene.

Experimental Protocol

Materials:

  • Substrate: 3-Cyano-5-methoxybenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) - Iodides are preferred over bromides for C-H activation kinetics.

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: N-Acetyl-isoleucine (Ac-Ile-OH) (20 mol%) - MPAA ligands accelerate C-H cleavage.

  • Base: AgOAc (2.0 equiv)

  • Solvent: tert-Amyl Alcohol (t-AmOH)

Step-by-Step Procedure:

  • Activation: In a screw-cap vial, combine 3-Cyano-5-methoxybenzoic acid (1.0 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol), and Ac-Ile-OH (35 mg, 0.2 mmol).

  • Reactants: Add AgOAc (334 mg, 2.0 mmol) and the Aryl Iodide (1.5 mmol).

  • Solvent: Add tert-Amyl Alcohol (3 mL). This solvent promotes higher reaction temperatures without high pressure.

  • Heating: Heat to 110 °C for 24 hours.

  • Workup: Acidify the mixture with 1N HCl to pH 2 (to ensure the product is in the free acid form). Extract with EtOAc (3x).

  • Purification: The product is a carboxylic acid.[1] Purification is best achieved by acid-base extraction or reverse-phase chromatography (C18, Water/MeCN + 0.1% Formic Acid).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for the two protocols, highlighting the critical intermediates.

Mechanism cluster_DCC Protocol A: Decarboxylative Coupling cluster_CH Protocol B: C-H Activation Substrate 3-Cyano-5-methoxy- benzoic acid AgSalt Ag-Carboxylate Intermediate Substrate->AgSalt Ag2CO3 Palladacycle Six-Membered Palladacycle Substrate->Palladacycle Pd(OAc)2 C-H Cleavage ArAg Aryl-Silver Species AgSalt->ArAg -CO2 (Rate Limiting) PdTrans Pd-Aryl Complex ArAg->PdTrans Transmetalation ProdA Biaryl Product (COOH lost) PdTrans->ProdA Reductive Elim. OxAdd Pd(IV) Species Palladacycle->OxAdd + Ar-I ProdB Functionalized Acid (COOH retained) OxAdd->ProdB Reductive Elim.

Figure 2: Mechanistic divergence between Decarboxylative Coupling and C-H Activation pathways.

Troubleshooting & Critical Success Factors
IssueProbable CauseSolution
Low Yield in DCC Incomplete DecarboxylationEnsure temperature is ≥130°C. Switch solvent to pure DMSO if solubility is poor.
Silver Mirror Formation Decomposition of Ag catalystExclude light during reaction setup. Ensure inert atmosphere (Argon).
Regioisomers in C-H Steric crowdingUse MPAA ligands (Ac-Ile-OH) to enforce selectivity for the less hindered/activated position (Pos 6).
Nitrile Hydrolysis Presence of water/strong acidEnsure all reagents are anhydrous. Avoid strong mineral acids during workup; use mild acidification (citric acid).
References
  • Decarboxylative Cross-Coupling Principles: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from carboxylic acids."[2] Science, 2006.

  • Silver-Catalyzed Decarboxylation: Hoover, J. M., et al. "Mechanism of the decarboxylative cross-coupling of benzoic acids." Journal of the American Chemical Society, 2011.

  • C-H Activation of Methoxybenzoic Acids: Yan, X., et al. "Rhodium(III)-Catalyzed Asymmetric C-H Activation of N-Methoxybenzamide." Organic Letters, 2020.[3]

  • Ligand Acceleration in C-H Activation: Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions." Accounts of Chemical Research, 2012.

  • General Reactivity of 3-Cyano-5-methoxybenzoic acid: PubChem Compound Summary for CID 12928017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Cyano-5-methoxybenzoic Acid

Case ID: SOL-3C5M-DMSO Subject: Solubility Enhancement & Stability Protocols for 3-Cyano-5-methoxybenzoic Acid in DMSO Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3C5M-DMSO Subject: Solubility Enhancement & Stability Protocols for 3-Cyano-5-methoxybenzoic Acid in DMSO Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are likely experiencing solubility challenges with 3-Cyano-5-methoxybenzoic acid in Dimethyl sulfoxide (DMSO) due to two competing factors: the rigid, planar nature of the benzoate core promoting crystal lattice stacking, and the hygroscopic nature of DMSO, which introduces water that competes for hydrogen bonding.

While DMSO is an excellent solvent for this compound class, "crashing out" (precipitation) often occurs due to moisture uptake or acid dimerization .[2] This guide provides three tiered protocols to resolve this, ranging from physical optimization to chemical modification.[2]

Module 1: The Dissolution Decision Tree

Before proceeding, identify your experimental constraints using the workflow below. This ensures you select the method compatible with your downstream application (e.g., biological assay vs. chemical synthesis).[2]

DissolutionWorkflow Start Start: Solid 3-Cyano-5-methoxybenzoic Acid Q1 Is the solution for biological cell-based assays? Start->Q1 A1 Avoid toxic additives. Use Physical Solubilization. Q1->A1 Yes Q2 Is pH modification acceptable? Q1->Q2 No Action_Heat Protocol A: Anhydrous DMSO + Gentle Heat (40°C) A1->Action_Heat Action_Salt Protocol B (Recommended): In-situ Salt Formation (Add Organic Base) Q2->Action_Salt Yes Action_CoSolv Protocol C: Cosolvent System (DMSO + PEG400) Q2->Action_CoSolv No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application constraints.

Module 2: Critical Troubleshooting Protocols

Protocol A: Physical Optimization (For Biological Assays)

Use this when chemical additives are forbidden due to toxicity concerns.[2]

The Mechanism: DMSO dissolves carboxylic acids by disrupting the intermolecular hydrogen bonds that hold the crystal lattice together.[2] However, standard DMSO contains water.[2] Water molecules are aggressive H-bond donors and will preferentially bind to the acid, potentially reforming the crystal lattice and causing precipitation [1].[2]

Step-by-Step:

  • Desiccate the Solid: Dry the 3-Cyano-5-methoxybenzoic acid powder in a vacuum desiccator over

    
     for 24 hours. This removes surface moisture that acts as a "seed" for precipitation.[2]
    
  • Use Anhydrous DMSO: Do not use standard laboratory-grade DMSO. Use anhydrous DMSO (≥99.9%, water <50 ppm) stored over molecular sieves (3Å or 4Å).[2]

  • The "Wetting" Order:

    • Incorrect: Adding DMSO to the powder.[2] (Creates clumps/gels).[2]

    • Correct: Add the powder slowly to the stirring DMSO.[2]

  • Thermal Assist: Heat the solution to 40–45°C while vortexing.

    • Warning: Do not exceed 60°C. The cyano group (-CN) is stable, but thermal degradation of the methoxy ether linkage is possible over extended periods at high heat.[2]

  • Sonication: Sonicate in 30-second bursts. Monitor temperature; sonication generates heat which can degrade the compound if uncontrolled.[2]

Protocol B: Chemical Salt Formation (The "Gold Standard")

Use this for chemical synthesis or high-concentration stock solutions.[1]

The Science: 3-Cyano-5-methoxybenzoic acid is a weak acid (estimated pKa ~3.5–3.8, lower than unsubstituted benzoic acid due to the electron-withdrawing cyano group) [2].[1] By deprotonating the carboxylic acid, you convert it into an ionic species (benzoate anion).[2] Ionic species are vastly more soluble in polar aprotic solvents like DMSO.[2]

Reagents:

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2] These are organic soluble bases.[2]

Step-by-Step:

  • Calculate the molar equivalent of the acid.[2]

  • Add 1.1 equivalents of TEA or DIPEA to the DMSO.[2]

  • Add the 3-Cyano-5-methoxybenzoic acid to this mixture.

  • Result: The acid proton is removed, forming the [Triethylammonium]+[3-Cyano-5-methoxybenzoate]- salt.[1][2]

  • Benefit: This solution is thermodynamically stable and highly resistant to precipitation, even if atmospheric moisture enters the vial.[2]

Protocol C: Cosolvent Systems

Use this if DMSO viscosity is problematic or if the freezing point (18.5°C) causes handling issues.[2]

Mixture: DMSO (90%) / PEG-400 (10%).[2]

  • Polyethylene Glycol 400 (PEG-400) acts as a surfactant and crystal growth inhibitor.[2] It prevents the "stacking" of the aromatic rings, stabilizing the solution for long-term storage [3].[2]

Module 3: Technical FAQs

Q1: My solution was clear, but crystals formed after 2 days in the fridge. Why? A: DMSO freezes at ~18.5°C. In a standard refrigerator (4°C), DMSO solidifies.[2] As it freezes, it pushes the solute (your acid) out of the crystal lattice (a process called "salting out" or exclusion), causing it to precipitate locally.[2]

  • Fix: Store DMSO stocks at room temperature (20–25°C) protected from light. If cold storage is mandatory for chemical stability, you must redissolve by warming to 37°C and vortexing before every use.[2]

Q2: Can I use NaOH to make the salt? A: Only if water is present.[2] NaOH is not soluble in pure DMSO.[2] If you must use an inorganic base, dissolve NaOH in a minimum volume of water first, then add it to the DMSO.[2] However, introducing water increases the risk of the compound crashing out if the pH shifts.[2] The organic base method (Protocol B) is superior for anhydrous DMSO systems.[2]

Q3: How does the Cyano group affect solubility compared to standard Benzoic Acid? A: The Cyano group (-CN) at the 3-position is electron-withdrawing.[1] This makes the molecule more acidic (lower pKa) than methoxybenzoic acid [4].[2] While this increases polarity, the linearity of the cyano group can also facilitate efficient crystal packing (pi-stacking), making the solid harder to break apart initially compared to bulkier derivatives.[2]

Module 4: Solubility Mechanism Visualization

The following diagram illustrates why moisture is the enemy of your DMSO solution.

SolubilityMechanism Acid 3-Cyano-5-methoxybenzoic Acid (Dimerized Solid) Solvated Solvated Acid (Stable Solution) Acid->Solvated DMSO disrupts H-bonds DMSO Anhydrous DMSO (S=O Dipole) DMSO->Solvated Solvation Shell Precip Precipitation (Crashing Out) Solvated->Precip Water restores Acid-Acid H-bonds Water Atmospheric Water (Moisture) Water->DMSO High Affinity (Hygroscopic) Water->Solvated Displaces DMSO

Figure 2: Mechanistic pathway showing how atmospheric moisture competes with DMSO, leading to compound precipitation.[1][2]

Summary Data Table

ParameterValue / RecommendationNotes
Target Concentration < 50 mg/mLHigher concentrations require Salt Formation (Protocol B).
Max Temperature 45°CAvoid >60°C to prevent ether cleavage or nitrile hydrolysis.[1][2]
Storage 20°C - 25°CDo not refrigerate pure DMSO stocks (Freezing point 18.5°C).
Critical Additive Triethylamine (1.1 eq)Transforms acid to highly soluble salt.[1][2]
Water Tolerance < 0.1%Extremely sensitive.[1][2] Use molecular sieves.[2]

References

  • Gaylord Chemical Corporation. (2005).[2] Dimethyl Sulfoxide (DMSO) Physical Properties. Bulletin 101. 2[2]

  • PubChem. (2025).[2][3] 3-Methoxybenzoic acid Properties (pKa reference). National Library of Medicine.[2] Link[2][3]

  • Yalkowsky, S. H., & He, Y. (2003).[2] Handbook of Aqueous Solubility Data. CRC Press.[2][4] (Principles of cosolvency and solubility prediction).

  • BenchChem. (2025).[2][5] Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. (Structural analog comparison for solubility behavior). 5[2][6]

Sources

Optimization

Technical Support Center: Purification of 3-Cyano-5-methoxybenzoic Acid

Case Reference: TCM-3C5M-PUR Status: Active Guide Lead Scientist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Molecule Context Welcome to the technical support hub for 3-Cyano-5-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TCM-3C5M-PUR Status: Active Guide Lead Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Context

Welcome to the technical support hub for 3-Cyano-5-methoxybenzoic acid (CAS: 126739-90-0).[1] This compound is a critical intermediate in the synthesis of GLP-1 agonists and kinase inhibitors.

The Core Challenge: The purification of this scaffold presents a "chemical contradiction." You must remove transition metal catalysts (Pd/Cu) used to install the nitrile group, but the nitrile group itself is labile. It is prone to hydrolysis (converting to the amide –CONH2 or di-acid –COOH) if exposed to the harsh acidic/basic conditions typically used for metal removal or recrystallization.

This guide provides a self-validating workflow to achieve >98% purity while preserving the cyano-functionality.

Impurity Profile & Troubleshooting Logic

Before selecting a method, identify your primary contaminant.

Impurity TypeOriginDiagnostic Signal (LC-MS/NMR)Removal Strategy
Transition Metals (Pd, Cu) Cyanation catalysts (Rosenmund-von Braun or Pd-catalyzed)ICP-MS > 20 ppm; Dark/Grey colorModule A: Scavengers & Chelation
Hydrolysis Byproduct (Amide) Over-heating in base; acidic workup > 50°CM+18 mass shift; Amide protons in NMR (~7-8 ppm)Module B: pH-Controlled Precipitation
Starting Material (Halide) Incomplete conversion (e.g., 3-bromo-5-methoxybenzoic acid)Isotopic pattern (Br/Cl); Retention time shiftModule C: Polarity-Based Recrystallization

Module A: Metal Removal (The "Sticky" Catalyst Problem)

Context: The nitrile group on your product is a strong ligand. It effectively "competes" with standard washes, holding onto Palladium (Pd) or Copper (Cu) residues. Standard acid washes often fail here.

Protocol: Thiol-Silica Scavenging (Recommended)

Best for: Reducing Pd from ~1000 ppm to <20 ppm without hydrolysis risk.[1]

  • Dissolution: Dissolve crude 3-Cyano-5-methoxybenzoic acid in THF or Ethyl Acetate (10 volumes). Avoid alcohols if transesterification is a risk, though unlikely for the free acid.

  • Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent) at a loading of 20–50 wt% relative to the crude mass.

    • Why: The SH-Pd bond is stronger than the CN-Pd interaction.[1]

  • Incubation: Stir at 40°C for 4 hours .

    • Critical Control: Do not exceed 60°C. High heat promotes nitrile hydration.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite to remove the silica.

  • Concentration: Evaporate solvent to yield the metal-depleted solid.

Alternative: The Cysteine Wash (Low Cost)
  • Dissolve product in 1M NaOH (keep cold, <10°C).

  • Add L-Cysteine (0.5 equivalents relative to Pd content).

  • Stir for 1 hour. The Pd-Cysteine complex is highly water-soluble.[1]

  • Precipitate product by acidifying to pH 3–4 (See Module B). The Pd remains in the aqueous mother liquor.

Module B: Acid-Base Extraction with Hydrolysis Control

Context: This is the standard purification for benzoic acids. However, the 3-cyano group will hydrolyze to the amide (3-carbamoyl-5-methoxybenzoic acid) if the pH swings are too extreme or the temperature is uncontrolled.

Optimized Workflow

AcidBaseWorkup Start Crude Mixture (Organic Phase) Extract Extract with Sat. NaHCO3 (pH ~8.5) Start->Extract Sep Phase Separation Extract->Sep AqLayer Aqueous Layer (Contains Product) Sep->AqLayer OrgLayer Organic Layer (Impurities: Esters/Halides) Sep->OrgLayer Acidify Slow Acidification with 1M HCl to pH 3.5 AqLayer->Acidify Filter Filter Precipitate Acidify->Filter TempControl CRITICAL: Keep T < 10°C TempControl->Acidify

Figure 1: Safe Acid-Base Workup Logic designed to prevent nitrile hydrolysis.[1]

Step-by-Step Protocol:
  • Extraction: Dissolve crude solid in Ethyl Acetate. Extract with Saturated NaHCO3 (pH ~8.5).

    • Note: Do NOT use 1M NaOH (pH 14) for the initial extraction. The high pH catalyzes hydrolysis immediately. NaHCO3 is sufficient to deprotonate the carboxylic acid (pKa ~3.8).

  • Washing: Wash the aqueous layer twice with Ethyl Acetate to remove non-acidic impurities (unreacted aryl halides).

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Stop exactly at pH 3.0–3.5 .

    • Why: Going to pH 1 increases the rate of acid-catalyzed hydration of the nitrile. The product will precipitate fully at pH 3.5.

  • Isolation: Filter immediately and wash with cold water. Dry in a vacuum oven at 45°C.

Module C: Recrystallization Dynamics

If the product is still colored or contains starting material, recrystallization is the final polish.

Solvent Selection Matrix:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:2Excellent Best for removing inorganic salts and polar tars.[1] Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Ethyl Acetate / Hexane 1:3Good Best for removing unreacted non-polar starting materials (e.g., bromo-methoxybenzoic acid).[1]
Acetonitrile PureModerate Good solubility curve, but expensive.[1] Useful if the amide impurity is present (amide is less soluble in cold MeCN).

Protocol (Ethanol/Water):

  • Reflux crude solid in minimum Ethanol (approx. 5–8 mL per gram).

  • Once dissolved, remove heat.

  • Immediately add warm (50°C) water dropwise until a faint cloudiness persists.

  • Add 1 drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then move to 4°C fridge.

  • Self-Validation: Crystals should be white/off-white needles.[1] Yellow amorphous solid indicates trapped impurities (re-run Module A).

FAQ & Troubleshooting

Q1: My product LC-MS shows a peak at M+18. What happened? A: You have hydrated the nitrile to an amide.[2] This usually happens during the acid-base workup.

  • Fix: Ensure you are using NaHCO3 (not NaOH) and keeping the acidification step below 10°C. Do not let the solid sit in strong acid for long periods.

Q2: The product is grey after drying. A: Palladium residue. The nitrile group coordinates Pd.

  • Fix: Recrystallization alone rarely fixes this. You must use a scavenger (Module A) or an activated carbon treatment (e.g., charcoal reflux in Ethanol) before the final recrystallization.

Q3: Can I use column chromatography? A: Yes, but it is often unnecessary for benzoic acids. If required, use a gradient of DCM:Methanol (95:5) + 1% Acetic Acid . The acetic acid is crucial to prevent the carboxylic acid from streaking on the silica.

Q4: What is the pKa of this molecule? A: The calculated pKa is approximately 3.6 – 3.8 . The electron-withdrawing cyano group (position 3) increases acidity compared to benzoic acid (4.2), while the methoxy group (position 5) exerts a mild donating effect. This confirms that precipitation at pH 3.0 is sufficient for recovery.

References

  • Preparation of 3-Cyano-5-methoxybenzoic acid derivatives

    • Source: PubChem Compound Summary for CID 14451915.
    • URL:[Link]

  • Source: European Patent EP0989115A2 (Process for producing cyanobenzoic acid derivatives).
  • Palladium Removal Strategies in Pharma

    • Source: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
    • URL:[Link]

  • pKa and Solubility Data for Substituted Benzoic Acids

    • Source: FooDB Entry for 3-Methoxybenzoic acid (Analogous structure d
    • URL:[Link]

Sources

Troubleshooting

preventing hydrolysis of nitrile group in 3-Cyano-5-methoxybenzoic acid

A Researcher's Guide to Preventing Nitrile Group Hydrolysis Welcome to the technical support center for 3-Cyano-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Nitrile Group Hydrolysis

Welcome to the technical support center for 3-Cyano-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile bifunctional molecule. As Senior Application Scientists, we understand the challenges of chemoselectivity and aim to provide you with the expertise and field-proven insights necessary for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with 3-Cyano-5-methoxybenzoic acid?

A1: The main challenge lies in the chemoselective transformation of the carboxylic acid or the nitrile group without affecting the other. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an amide or a carboxylic acid, complicating reactions targeting the benzoic acid moiety.[1][2]

Q2: Under what conditions is the nitrile group most likely to hydrolyze?

A2: The nitrile group can hydrolyze under both acidic and basic conditions, particularly with heating.[3][4][5] Strong acids like sulfuric acid or hydrochloric acid, often used in Fischer esterification, can promote nitrile hydrolysis.[6][7][8] Similarly, strong bases like sodium hydroxide at elevated temperatures will readily convert the nitrile to a carboxylate salt.

Q3: Can I perform a standard Fischer esterification on 3-Cyano-5-methoxybenzoic acid?

A3: While possible, it is a risky approach. The strongly acidic conditions and heat required for Fischer esterification create a significant risk of concurrent hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[6][7][8] Milder esterification methods are strongly recommended.

Q4: Are there any protecting groups for the nitrile functional group?

A4: Protecting the nitrile group is generally not a common strategy as it is relatively unreactive compared to other functional groups. The focus is typically on using reaction conditions that are mild enough to avoid its hydrolysis.

Q5: How does the methoxy group on the aromatic ring affect the reactivity of the nitrile and carboxylic acid groups?

A5: The methoxy group is an electron-donating group, which can influence the electronic properties of the aromatic ring. This can have a subtle effect on the reactivity of both the nitrile and carboxylic acid groups. However, the primary concern remains the inherent susceptibility of the nitrile group to hydrolysis under harsh conditions.

Troubleshooting Guide: Preventing Unwanted Nitrile Hydrolysis

This section provides detailed troubleshooting for common issues encountered during the chemical modification of 3-Cyano-5-methoxybenzoic acid.

Problem: Nitrile group hydrolyzes during esterification of the carboxylic acid.

Cause: The use of harsh reaction conditions, such as strong acids and high temperatures, which are common in traditional esterification methods like the Fischer esterification.[6][8][9]

Solutions:

Employ milder, chemoselective esterification methods that operate under neutral or slightly basic conditions and at lower temperatures.

Recommended Protocols:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed at or below room temperature and is highly effective for forming esters from carboxylic acids and alcohols, even for sterically hindered substrates.[10][11] The mild conditions are ideal for preserving the nitrile group.

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14][15] It proceeds under neutral conditions and is known for its mildness and high stereoselectivity (inversion of configuration at the alcohol center).

  • Acid Chloride Formation Followed by Esterification: This two-step approach involves first converting the carboxylic acid to a more reactive acid chloride using a mild chlorinating agent, followed by reaction with the desired alcohol.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Steglich Esterification DCC, DMAP, AlcoholCH2Cl2 or other aprotic solvent, 0°C to room temperatureMild conditions, high yields, tolerates sensitive functional groups.[10][11]Dicyclohexylurea byproduct can be difficult to remove completely.
Mitsunobu Reaction PPh3, DEAD or DIAD, AlcoholTHF or other aprotic solvent, 0°C to room temperatureVery mild, neutral conditions, stereospecific (inversion).[12][13][15]Stoichiometric amounts of phosphine oxide byproduct are generated.
Acid Chloride Formation (COCl)2 or SOCl2, then Alcohol and a mild base (e.g., pyridine)Anhydrous, non-protic solvent, low temperature for acid chloride formationHigh reactivity of the acid chloride allows for rapid esterification under mild conditions.Requires careful handling of moisture-sensitive and corrosive reagents.
Experimental Protocols

Protocol 1: Steglich Esterification of 3-Cyano-5-methoxybenzoic Acid

  • Step 1: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyano-5-methoxybenzoic acid (1 equivalent) and the desired alcohol (1.1 equivalents) in anhydrous dichloromethane (CH2Cl2).

  • Step 2: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Step 3: Cool the mixture to 0°C using an ice bath.

  • Step 4: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous CH2Cl2 to the reaction mixture.

  • Step 5: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 6: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Step 7: Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

  • Step 8: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 9: Purify the crude ester by column chromatography on silica gel.

Protocol 2: Mitsunobu Esterification of 3-Cyano-5-methoxybenzoic Acid

  • Step 1: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-cyano-5-methoxybenzoic acid (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (PPh3) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Step 2: Cool the solution to 0°C in an ice bath.

  • Step 3: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the stirred solution. A color change is typically observed.

  • Step 4: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Step 5: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 6: Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.

Protocol 3: Esterification via Acid Chloride Formation

  • Step 1 (Acid Chloride Formation): In a flame-dried flask under an inert atmosphere, suspend 3-cyano-5-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Step 2: Cool the suspension to 0°C and add oxalyl chloride ((COCl)2) (1.2 equivalents) dropwise.

  • Step 3: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes homogeneous (typically 1-2 hours).

  • Step 4: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acid chloride is often used immediately in the next step without further purification.

  • Step 5 (Esterification): Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C.

  • Step 6: Add a solution of the desired alcohol (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in dichloromethane dropwise.

  • Step 7: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Step 8: Wash the reaction mixture with water, dilute HCl, saturated NaHCO3, and brine.

  • Step 9: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Step 10: Purify the ester by column chromatography.

Mechanistic Insights & Process Logic

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your reactions.

Nitrile Hydrolysis Mechanisms

The hydrolysis of nitriles can proceed through either acid- or base-catalyzed pathways. Both mechanisms involve the initial formation of an amide, which can then be further hydrolyzed to a carboxylic acid.[4][5]

Acid-Catalyzed Hydrolysis:

  • Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom.[6][10][16]

  • Nucleophilic attack by water on the nitrile carbon.

  • Tautomerization to form the amide.

  • Further hydrolysis of the amide to the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis:

  • Nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.

  • Protonation of the resulting anion by water to form an imidic acid, which tautomerizes to an amide.

  • Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia.

Diagram of Acid-Catalyzed Nitrile Hydrolysis

Acid_Catalyzed_Hydrolysis A Nitrile + H₃O⁺ B Protonated Nitrile A->B Protonation C Water Attack B->C Nucleophilic Attack by H₂O D Tetrahedral Intermediate C->D Proton Transfer E Amide D->E Tautomerization F Carboxylic Acid + NH₄⁺ E->F Hydrolysis

Caption: Acid-Catalyzed Nitrile Hydrolysis Pathway.

Diagram of Base-Catalyzed Nitrile Hydrolysis

Base_Catalyzed_Hydrolysis A Nitrile + OH⁻ B Hydroxy-Imine Anion A->B Nucleophilic Attack by OH⁻ C Imidic Acid B->C Protonation by H₂O D Amide C->D Tautomerization E Carboxylate + NH₃ D->E Hydrolysis

Caption: Base-Catalyzed Nitrile Hydrolysis Pathway.

Decision Workflow for Selective Esterification

This workflow will guide you in selecting the most appropriate method for your specific experimental needs.

Esterification_Decision_Tree Start Esterification of 3-Cyano-5-methoxybenzoic Acid Acid_Labile Are other functional groups acid-labile? Start->Acid_Labile Steric_Hindrance Is the alcohol sterically hindered? Base_Labile Are other functional groups base-labile? Steric_Hindrance->Base_Labile No Steglich Steglich Esterification (DCC/DMAP) Steric_Hindrance->Steglich Yes Acid_Labile->Steric_Hindrance Yes Fischer Fischer Esterification (High Risk of Hydrolysis) Acid_Labile->Fischer No Mitsunobu Mitsunobu Reaction (PPh₃/DEAD) Base_Labile->Mitsunobu Yes Acid_Chloride Acid Chloride Method ((COCl)₂ then Alcohol/Base) Base_Labile->Acid_Chloride No

Sources

Optimization

troubleshooting low yields in 3-Cyano-5-methoxybenzoic acid coupling

Technical Support Center: 3-Cyano-5-methoxybenzoic Acid Coupling Executive Summary & Chemical Context The Substrate Challenge: 3-Cyano-5-methoxybenzoic acid presents a specific electronic profile that often frustrates st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Cyano-5-methoxybenzoic Acid Coupling

Executive Summary & Chemical Context

The Substrate Challenge: 3-Cyano-5-methoxybenzoic acid presents a specific electronic profile that often frustrates standard coupling protocols.[1]

  • 3-Cyano Group: A strong electron-withdrawing group (EWG) (

    
    ).[1] It lowers the pKa of the carboxylic acid, making the carboxylate anion more stable and less nucleophilic towards activation reagents.
    
  • 5-Methoxy Group: While an electron-donating group (EDG) by resonance, in the meta position, its inductive electron-withdrawing effect dominates (

    
    ).[1]
    
  • Net Effect: The acid is significantly more acidic than benzoic acid. If you are using standard carbodiimide chemistry (EDC/NHS), the initial attack of the carboxylate on the coupling reagent is the rate-determining bottleneck. Furthermore, the nitrile group is susceptible to hydrolysis under high-pH aqueous workups or strong acidic conditions.

This guide addresses the three most common failure modes: Activation Stalling , N-Acylurea Formation , and Nitrile Hydrolysis .

Diagnostic Workflow

Before altering reagents, diagnose the exact point of failure using this logic tree.

CouplingDiagnosis Start Start: Low Yield Observed CheckLCMS Step 1: Analyze Reaction Mixture (LCMS) Start->CheckLCMS IsSMLeft Is Starting Acid Remaining? CheckLCMS->IsSMLeft IsActiveEster Is Active Ester/Intermediate Visible? IsSMLeft->IsActiveEster Yes ProbSideRxn PROBLEM: Side Reaction (N-Acylurea or Hydrolysis) IsSMLeft->ProbSideRxn No (Consumed but no product) IsProductTrace Is Product Forming (Trace)? IsActiveEster->IsProductTrace Yes (Stuck at intermediate) ProbActivation PROBLEM: Activation Failure (Carboxylate too stable) IsActiveEster->ProbActivation No (Only Acid visible) ProbNucleophile PROBLEM: Amine Non-Nucleophilic (Steric/Electronic mismatch) IsProductTrace->ProbNucleophile Yes (Slow reaction) IsProductTrace->ProbSideRxn No SolAcidChloride SOLUTION: Switch to Acid Chloride (SOCl2 or Ghosez Reagent) ProbActivation->SolAcidChloride SolT3P SOLUTION: Switch to T3P (Propylphosphonic Anhydride) ProbNucleophile->SolT3P ProbSideRxn->SolT3P SolBase SOLUTION: Increase Base/Catalyst (Add DMAP or switch to stronger base)

Figure 1: Diagnostic logic for identifying the bottleneck in benzoic acid couplings.

Troubleshooting Guide (FAQ Format)

Issue 1: The "Dead" Reaction (Activation Failure)

Symptom: LCMS shows 90%+ unreacted 3-cyano-5-methoxybenzoic acid.[1] The amine is untouched.[2] Mechanism: The electron-deficient ring stabilizes the carboxylate anion. Standard reagents like EDC or even HATU rely on the carboxylate attacking the uronium/carbodiimide center. If the carboxylate is too stable, this step is sluggish. Solution:

  • Switch to T3P (Propylphosphonic Anhydride): T3P is superior for sterically hindered or electron-deficient acids. It drives the reaction through a mixed anhydride pathway that is highly reactive but selective.

  • The "Nuclear" Option (Acid Chloride): If T3P fails, convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride .

    • Warning: Ensure the system is strictly anhydrous to prevent the nitrile from hydrolyzing to a primary amide under acidic conditions.

Issue 2: The "Impurity" Profile (N-Acylurea Formation)

Symptom: LCMS shows a mass corresponding to [Acid + Coupling Reagent]. Yield is low (<30%).[2] Mechanism: When using carbodiimides (EDC/DCC), the initial O-acylisourea intermediate can rearrange to an unreactive N-acylurea if the amine attack is slow. This is common with electron-deficient acids because the intermediate is less electrophilic.[1] Solution:

  • Abandon Carbodiimides: Stop using EDC/HOBt.

  • Use Uronium/Phosphonium Salts: Switch to HATU or PyBOP . These form active esters (OBt/OAt) that do not rearrange.

  • Add a Nucleophilic Catalyst: If you must use EDC, add 10-20 mol% DMAP (4-Dimethylaminopyridine) to act as an acyl-transfer catalyst.[1]

Issue 3: Nitrile Hydrolysis

Symptom: Product mass +18 Da (Amide) or +1 Da (Acid hydrolysis) observed. Mechanism: The 3-CN group is activated by the electron-withdrawing 5-OMe (inductive) and the carbonyl group.[1] Strong basic workups (NaOH) or strong acidic conditions (TFA deprotection elsewhere) can hydrolyze the nitrile. Solution:

  • Mild Workup: Quench with saturated NH₄Cl or dilute citric acid, not HCl or NaOH.

  • Avoid Strong Acids: Do not use HCl in dioxane for deprotection steps if the nitrile is present; use milder alternatives or control temperature strictly.

Comparative Reagent Data

Select the correct reagent based on your specific failure mode.

Reagent SystemActivation PowerNitrile CompatibilityRisk ProfileRecommended For
EDC / HOBt LowHighN-acylurea rearrangementStandard, non-hindered couplings only.[1]
HATU / DIPEA HighModerateGuanidinylation of amineDifficult couplings; standard "Plan B".[1]
T3P (in EtOAc/DMF) Very High Excellent Low epimerization; easy workupPrimary Recommendation for this substrate.[1]
SOCl₂ / DMF ExtremeLow (Acidic)Hydrolysis of CN; functional group intolerance"Nuclear option" when all else fails.[1]

Recommended Protocol: T3P-Mediated Coupling[1]

This protocol is optimized for 3-cyano-5-methoxybenzoic acid to minimize hydrolysis and maximize conversion.[1]

Reagents:

  • Acid: 3-Cyano-5-methoxybenzoic acid (1.0 equiv)[1]

  • Amine: Target amine (1.1 – 1.2 equiv)

  • Base: DIPEA (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the Acid and Amine in the solvent (0.1 M concentration).

  • Base Addition: Add DIPEA at 0°C. Stir for 5-10 minutes. Note: Ensure pH is >8.

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Checkpoint: Monitor by LCMS.[2][3] If the acid persists after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2), Sat. NaHCO₃ (x2), and Brine (x1).

    • Critical: T3P byproducts are water-soluble, simplifying purification.[1][4][5]

  • Purification: Dry over MgSO₄ and concentrate. Flash chromatography is usually sufficient.

References & Authority

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827–10852.[7]

    • Context: The definitive review on amide coupling mechanisms and side reactions (including N-acylurea formation).

  • Dunetz, J. R., et al. (2016). T3P: A Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development, 20(2), 140–177.

    • Context: Validates T3P as the superior reagent for electron-deficient and epimerization-prone substrates.[1][8]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Discusses the limitations of HATU/EDC and alternative activation strategies.

Sources

Troubleshooting

optimizing reaction temperature for 3-Cyano-5-methoxybenzoic acid derivatives

Technical Support Center: Optimizing Reaction Temperature for 3-Cyano-5-methoxybenzoic Acid Derivatives Introduction: The Thermal Window of Opportunity In the synthesis of 3-Cyano-5-methoxybenzoic acid , temperature is n...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for 3-Cyano-5-methoxybenzoic Acid Derivatives

Introduction: The Thermal Window of Opportunity

In the synthesis of 3-Cyano-5-methoxybenzoic acid , temperature is not merely a variable; it is the gatekeeper between efficient conversion and catastrophic degradation. This scaffold is a critical intermediate for various bioactive molecules (e.g., reverse transcriptase inhibitors, neuroactive agents).

The central challenge lies in the cyanation step .[1][2] The methoxy group (


) is electron-donating, deactivating the aromatic ring toward nucleophilic aromatic substitution (

). Consequently, chemists often resort to forcing conditions (high heat) which risk two critical failures:
  • Demethylation: Cleavage of the ether bond to form the phenol.

  • Nitrile Hydrolysis: Premature conversion of the cyano group to an amide or carboxylic acid.

This guide provides an optimized, temperature-controlled workflow favoring Palladium-catalyzed cyanation over the traditional, high-temperature Rosenmund-von Braun reaction.

Module 1: The Optimized Protocol (Pd-Catalyzed)

We recommend the Ester-Protection Route . Cyanating the free benzoic acid directly often results in copper/palladium salt formation with the carboxylate, stalling the catalytic cycle.

Step-by-Step Methodology

1. Esterification (Pre-requisite)

  • Substrate: 3-Bromo-5-methoxybenzoic acid.[3]

  • Reagents: Methanol (solvent/reactant),

    
     (cat.).
    
  • Target Temp:

    
     (Reflux).
    
  • Rationale: Reflux ensures complete conversion. The methoxy group is stable here.

2. Cyanation (The Critical Step)

  • Substrate: Methyl 3-bromo-5-methoxybenzoate.

  • Reagents:

    
     (0.6 equiv), 
    
    
    
    (2 mol%), Xantphos (4 mol%), TMEDA (additive).
  • Solvent: Anhydrous DMF or NMP.

  • Target Temp:

    
    .
    
  • Why this Temp?

    • Below

      
      : The oxidative addition of the electron-rich aryl bromide to 
      
      
      
      is kinetically sluggish.
    • Above

      
      : Catalyst ligand dissociation accelerates, leading to "palladium black" precipitation and reaction stall.
      

3. Hydrolysis (Deprotection)

  • Substrate: Methyl 3-cyano-5-methoxybenzoate.[4]

  • Reagents:

    
     (2 equiv), 
    
    
    
    (3:1).
  • Target Temp:

    
    .
    
  • Warning: Do NOT heat. Heating basic nitrile solutions causes hydrolysis of the nitrile to the amide (

    
    ).
    

Module 2: Data & Visualization

Table 1: Temperature Effects on Cyanation Yield

Comparison of methods for Methyl 3-bromo-5-methoxybenzoate conversion.

MethodReagentTemp (

)
Time (h)Yield (%)Major Impurity
Rosenmund


2445-60Brown Tar (Polymerization)
Standard Pd


1270De-brominated arene
Optimized Pd

/ Xantphos

892 None (<2%)
Low Temp

/ Aqueous

48<10Unreacted Starting Material
Visual Workflow: Reaction Logic

ReactionLogic Start 3-Bromo-5-methoxy benzoic acid Step1 Esterification (MeOH, 65°C) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Protection Step2 Pd-Cyanation (110°C, DMF) Inter1->Step2 Inter2 Cyano-Ester Intermediate Step2->Inter2 C-C Bond Formation Step3 LiOH Hydrolysis (25°C) Inter2->Step3 Side1 Side Rxn: Amide (If Hydrolysis > 50°C) Inter2->Side1 Final 3-Cyano-5-methoxy benzoic acid Step3->Final Selective Hydrolysis

Caption: Optimized synthetic pathway minimizing thermal degradation risks.

Module 3: Troubleshooting Guide (Q&A)

Q1: I am using the Rosenmund-von Braun method (


) at 

. The reaction mixture turned into a black tar, and the yield is <30%.[5] What happened?

Diagnosis: Thermal Decomposition & Polymerization. Explanation: At


, DMF decomposes to dimethylamine and carbon monoxide. Dimethylamine can attack your ester or nitrile. Furthermore, copper salts at high temperatures can promote radical polymerization of electron-rich aromatics.
Solution: 
  • Switch to Pd-Catalysis: Use the optimized conditions (

    
    ) described above.
    
  • If you MUST use CuCN: Lower the temperature to

    
     and use a sealed tube to prevent solvent loss, but expect lower yields. Ensure your DMF is anhydrous and degassed.
    

Q2: My Pd-catalyzed reaction stalled at 50% conversion after 4 hours at


. Should I increase the temperature to 

?

Diagnosis: Catalyst Deactivation (likely oxidation). Explanation: Increasing the temperature to


 will likely kill the remaining catalyst (Pd black formation) rather than drive the reaction. The stall is likely due to oxygen ingress or ligand degradation.
Solution: 
  • Do NOT increase temp.

  • Spike the reaction: Add a fresh portion of catalyst (1 mol%) and ligand under a strict nitrogen stream.

  • Check Solvent: Ensure DMF was sparged with Argon/Nitrogen for 30 mins prior to use. Dissolved oxygen is the enemy of high-temperature Pd cycles.

Q3: During the final hydrolysis step, I see a new spot on TLC that corresponds to the primary amide. How do I avoid this?

Diagnosis: Over-hydrolysis due to Temperature/pH mismatch. Explanation: The nitrile group (


) can hydrolyze to the amide (

) under basic conditions, especially if heat is applied. The rate of ester hydrolysis is faster than nitrile hydrolysis at

, but at

, the selectivity vanishes. Solution:
  • Strict Temperature Control: Keep the hydrolysis at

    
     initially, then warm only to room temperature (
    
    
    
    ).
  • Reagent Switch: Use

    
     (milder) instead of 
    
    
    
    or
    
    
    .
  • Monitor: Quench immediately upon disappearance of the ester spot.

Visual Troubleshooting Logic

Troubleshooting Issue Problem: Low Yield / Impurities Check1 Is the temp > 140°C? Issue->Check1 Result1 Cause: Catalyst Death / Tarring Action: Lower Temp, Switch to Pd Check1->Result1 Yes Check2 Is the temp < 90°C? Check1->Check2 No Result2 Cause: Kinetic Barrier Action: Increase Temp to 110°C Check2->Result2 Yes Check3 Is product an Amide? Check2->Check3 No Result3 Cause: Hydrolysis Temp too High Action: Keep Hydrolysis < 25°C Check3->Result3 Yes

Caption: Decision tree for diagnosing temperature-related synthetic failures.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6] [Link]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779–794. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Cyano-5-methoxybenzoic Acid

Welcome to the technical support center for the purification of 3-Cyano-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Cyano-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material.

Introduction: Understanding the Chemistry of Purification

3-Cyano-5-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The purification strategy for the crude product hinges on the physicochemical differences between the target molecule and its impurities, which are dictated by the synthetic route employed.

Common synthetic pathways to 3-Cyano-5-methoxybenzoic acid often involve either a Sandmeyer reaction of 3-amino-5-methoxybenzoic acid or the oxidation of 3-cyano-5-methoxytoluene. These routes can introduce specific impurities that require targeted removal strategies. This guide will address the common challenges encountered and provide robust protocols for recrystallization, acid-base extraction, and chromatographic purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Cyano-5-methoxybenzoic acid in a question-and-answer format.

Q1: My crude product is a brownish, sticky solid. What are the likely impurities?

A1: The physical appearance of your crude product suggests the presence of several types of impurities. Based on common synthetic routes, these could include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 3-amino-5-methoxybenzoic acid or 3-cyano-5-methoxytoluene.

  • Reaction Intermediates: If the synthesis involves esterification and subsequent hydrolysis, you may have the methyl or ethyl ester of 3-cyano-5-methoxybenzoic acid.

  • Byproducts from Side Reactions:

    • 3-Hydroxy-5-methoxybenzoic acid: This can arise from the Sandmeyer reaction if the diazonium salt reacts with water.

    • 3-Amide-5-methoxybenzoic acid: Partial hydrolysis of the nitrile group can lead to the formation of the corresponding amide.[1][2]

    • Positional Isomers: In some cases, minor amounts of other isomers may be formed.

  • Residual Catalysts and Reagents: For instance, residual copper salts from a Sandmeyer reaction can contribute to coloration.[3]

A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude product.

Q2: I'm getting a low yield after recrystallization. What are the potential causes and how can I improve it?

A2: Low recovery is a common issue in recrystallization. Here are the likely causes and solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, recovery will be low.

  • Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will keep a significant portion of your compound in solution even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[4]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[5]

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[5][6]

Troubleshooting Low Recrystallization Yield

Observation Potential Cause Recommended Action
No crystals form upon cooling.Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent and cool again.[6]
The product "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the solute, or impurities are depressing the melting point.Add a co-solvent in which the compound is less soluble to lower the overall solvent power. For example, if you are using ethanol, adding water dropwise to the hot solution until it becomes slightly cloudy, then clarifying with a few drops of hot ethanol can be effective.[7]
Crystals are colored.Colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[4][5]

Q3: My acid-base extraction is not giving a clean separation. What could be going wrong?

A3: Incomplete separation during an acid-base extraction can be due to several factors:

  • Incomplete Acid-Base Reaction: Ensure you are using a sufficient excess of the acidic or basic solution to drive the equilibrium towards the formation of the water-soluble salt. The pH of the aqueous layer should be checked to confirm it is sufficiently basic (for extracting the carboxylic acid) or acidic.

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making it difficult to separate the layers. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.[8]

  • Precipitation at the Interface: If the concentration of the salt of your compound is too high in the aqueous layer, it may precipitate at the interface. Diluting the aqueous layer with more water can resolve this.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your target compound and its impurities on a TLC plate. For 3-Cyano-5-methoxybenzoic acid, which is a relatively polar compound, a good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Step 1: TLC Analysis: Spot your crude product on a silica gel TLC plate and elute with different ratios of hexane:ethyl acetate (e.g., 9:1, 7:3, 1:1).

  • Step 2: Determine the Optimal Rf Value: The ideal Rf value for the target compound in column chromatography is typically between 0.2 and 0.4. This allows for good separation without requiring an excessively large volume of solvent.

  • Step 3: Scale-Up to Column Chromatography: Once you have identified a suitable solvent system, you can use it as the mobile phase for your column chromatography.

G cluster_0 Impurity Identification cluster_1 Purification Strategy Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Initial Cleanup Recrystallization Recrystallization TLC Analysis->Recrystallization Informs Solvent Choice Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Determines Mobile Phase Pure Product Pure Product Recrystallization->Pure Product Acid-Base Extraction->Recrystallization Further Purification Column Chromatography->Pure Product

Caption: A logical workflow for the purification of 3-Cyano-5-methoxybenzoic acid.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is effective for removing less polar impurities and can yield high-purity crystalline material.

  • Dissolution: In a 250 mL Erlenmeyer flask, add your crude 3-Cyano-5-methoxybenzoic acid. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.[5]

  • Induce Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and allow them to air dry.

Protocol 2: Purification via Acid-Base Extraction

This method is particularly useful for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (approximately 10-20 mL per gram of crude material) in a separatory funnel.

  • Base Extraction: Add an equal volume of a 1 M sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2. This will precipitate the 3-Cyano-5-methoxybenzoic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

G Start Start Dissolve Crude in Organic Solvent Dissolve Crude in Organic Solvent Start->Dissolve Crude in Organic Solvent Add Aqueous Base (e.g., NaHCO3) Add Aqueous Base (e.g., NaHCO3) Dissolve Crude in Organic Solvent->Add Aqueous Base (e.g., NaHCO3) Separate Layers Separate Layers Add Aqueous Base (e.g., NaHCO3)->Separate Layers Aqueous Layer (Product as Salt) Aqueous Layer (Product as Salt) Separate Layers->Aqueous Layer (Product as Salt) Organic Layer (Neutral/Basic Impurities) Organic Layer (Neutral/Basic Impurities) Separate Layers->Organic Layer (Neutral/Basic Impurities) Acidify Aqueous Layer Acidify Aqueous Layer Aqueous Layer (Product as Salt)->Acidify Aqueous Layer Filter Precipitate Filter Precipitate Acidify Aqueous Layer->Filter Precipitate Wash and Dry Wash and Dry Filter Precipitate->Wash and Dry Pure Product Pure Product Wash and Dry->Pure Product

Caption: Workflow for the acid-base extraction of 3-Cyano-5-methoxybenzoic acid.

Data Summary

Solvent Suitability for Recrystallization

The choice of solvent is critical for successful recrystallization. The following table, based on the solubility of the closely related 3-methoxybenzoic acid, provides a guide for solvent selection.[9]

SolventSolubility ProfileRecommendation for Recrystallization
Ethanol/Methanol High solubility, especially when hot.Good choice, often used in a co-solvent system with water to reduce solubility upon cooling.
Water Low solubility at room temperature, increasing with heat.Can be used as a single solvent, but may require large volumes. More effective as an anti-solvent with alcohols.[4]
Ethyl Acetate Moderate solubility.Can be effective, often used in combination with a non-polar co-solvent like hexane.
Toluene Lower solubility.May be suitable for removing more polar impurities.
Hexane/Heptane Very low solubility.Useful as an anti-solvent in combination with more polar solvents.

References

  • Rui, L., et al. (2019). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K.
  • University of California, Davis. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry.
  • Rasayan Journal of Chemistry. (2018).
  • Montalbano, M., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1382.
  • Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.1.
  • ResearchGate. (2019). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.).
  • YouTube. (2023).
  • Google Patents. (1965). US3223723A - Process for the preparation of cyanobenzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • European Patent Office. (2000).
  • National Bureau of Standards. (1940).
  • Merck Millipore. (n.d.). Comprehensive TLC Applications | Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-5-hydroxybenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Google Patents. (1981). EP0040896A2 - Synthesis of amides.
  • MDPI. (2021).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Reddit. (2023).
  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • LCGC International. (2017).
  • MDPI. (2020).
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • Magritek. (n.d.).
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • University of Wisconsin-Madison. (n.d.).
  • Reddit. (2014).
  • PMC. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methoxybenzoic acid. Retrieved from [Link]

  • ScienceDirect. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparison Guide: 1H NMR of 3-Cyano-5-methoxybenzoic acid

Executive Summary & Strategic Context 3-Cyano-5-methoxybenzoic acid is a critical "scaffold" intermediate in the synthesis of kinase inhibitors and metabotropic glutamate receptor antagonists. Its structural integrity re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Cyano-5-methoxybenzoic acid is a critical "scaffold" intermediate in the synthesis of kinase inhibitors and metabotropic glutamate receptor antagonists. Its structural integrity relies on the precise arrangement of three functionalities on the benzene ring: a carboxylic acid (C1), a nitrile (C3), and a methoxy group (C5).

In drug development, the primary analytical challenge is not just "assigning peaks," but differentiating the target from its synthetic precursors (typically 3-bromo-5-methoxybenzoic acid) and regioisomers . This guide provides a comparative analysis framework to validate the cyanation step and confirm the 1,3,5-substitution pattern using 1H NMR.

Structural Analysis & Theoretical "Fingerprint"

Before analyzing the spectrum, we must establish the theoretical expectations for a 1,3,5-trisubstituted benzene system. The molecule possesses


 symmetry (planar), resulting in three non-equivalent aromatic protons due to the distinct electronic environments of the substituents.
Substituent Electronic Effects (Vector Analysis)
  • -COOH (C1): Strong Electron Withdrawing Group (EWG). Deshields ortho protons (H2, H6).

  • -CN (C3): Strong EWG (Inductive & Mesomeric). Deshields ortho protons (H2, H4).

  • -OCH3 (C5): Electron Donating Group (EDG). Shields ortho protons (H4, H6) and para (H2).

Predicted Chemical Shift Logic (δ ppm)

Using Curphy-Morrison additivity rules for benzene derivatives, we can predict the diagnostic shifts to guide assignment:

ProtonPositionElectronic EnvironmentPredicted Shift (DMSO-d6)Multiplicity (J ~1-2 Hz)
H-2 Between COOH & CNMost Deshielded. Flanked by two strong EWGs.~8.10 - 8.30 ppm dd or t (apparent singlet)
H-6 Between COOH & OMeIntermediate. Deshielded by COOH, Shielded by OMe.~7.60 - 7.80 ppm dd or t (apparent singlet)
H-4 Between CN & OMeMost Shielded. Deshielded by CN, strongly Shielded by OMe.~7.30 - 7.50 ppm dd or t (apparent singlet)
-OCH3 C5 MethoxyCharacteristic methyl singlet.3.85 - 3.95 ppm s (3H)
-COOH C1 AcidExchangeable acidic proton.13.0 - 13.5 ppm Broad s (1H)

Comparative Analysis: Target vs. Precursor

The most common synthesis route involves the palladium-catalyzed cyanation of 3-bromo-5-methoxybenzoic acid . Monitoring this reaction requires tracking the shift of the aromatic protons.

The "Diagnostic Shift" Protocol

The conversion of -Br to -CN induces a specific downfield shift, particularly on the protons ortho to the substitution site (H2 and H4).

Comparative Data Table (DMSO-d6)
FeaturePrecursor: 3-Bromo-5-methoxybenzoic acidTarget: 3-Cyano-5-methoxybenzoic acidDiagnostic Change (

)
H-2 ~7.95 ppm~8.25 ppm+0.30 ppm (Downfield)
H-6 ~7.45 ppm~7.75 ppm+0.30 ppm (Downfield)
H-4 ~7.35 ppm~7.60 ppm+0.25 ppm (Downfield)
-OCH3 3.82 ppm3.89 ppm+0.07 ppm (Minor)

Analysis Insight: If you observe a mixture of peaks (e.g., a "shadow" triplet at 7.95 ppm alongside the main peak at 8.25 ppm), the cyanation is incomplete. The -CN group is significantly more electron-withdrawing than -Br, driving the aromatic ring protons downfield.

Experimental Protocol & Solvent Selection

Method A: Routine Confirmation (DMSO-d6)
  • Why: The carboxylic acid moiety often leads to poor solubility or aggregation in non-polar solvents like CDCl3. DMSO-d6 ensures full solubility and typically resolves the acidic proton (~13 ppm) as a distinct broad singlet.

  • Protocol: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.

  • Reference: Residual DMSO quintet at 2.50 ppm.

Method B: High-Resolution Coupling Analysis (Acetone-d6 or Methanol-d4)
  • Why: DMSO is viscous, which can broaden lines and obscure the fine meta-coupling (

    
     Hz) characteristic of 1,3,5-substituted benzenes.
    
  • Protocol: Use Acetone-d6 if distinguishing H-4 from H-6 is difficult due to overlap. The lower viscosity yields sharper lines, allowing the "triplet of triplets" or "doublet of doublets" fine structure to be resolved.

Visualization of Coupling Network

The protons H2, H4, and H6 are all meta to each other. They form a spin system where every proton couples to the other two with a small coupling constant (


 Hz).

CouplingNetwork cluster_legend Interaction Logic H2 H-2 (Most Deshielded) H4 H-4 (Most Shielded) H2->H4 4J (meta) ~1.5 Hz H6 H-6 (Intermediate) H4->H6 4J (meta) ~1.5 Hz H6->H2 4J (meta) ~1.5 Hz Desc All protons are meta to each other. Expect 'Apparent Triplets' or 'Doublet of Doublets'

Caption: Meta-coupling network (


) for 1,3,5-trisubstituted benzene. All three protons share a W-coupling relationship.

Decision Logic for Isomer Differentiation

A common impurity is the regioisomer where the cyano group is in the wrong position (e.g., 4-cyano-3-methoxy). Use this logic flow to confirm the correct isomer.

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count How many distinct aromatic signals? Start->Count Pattern1 3 Signals (1:1:1 ratio) Small couplings (d or t, J < 3Hz) Count->Pattern1 Discrete Singlets/Narrow Triplets Pattern2 3 Signals (1:1:1 ratio) Large couplings (d, J > 8Hz) Count->Pattern2 Doublets with Ortho Coupling Pattern3 Complex Multiplets Count->Pattern3 Overlapping Conclusion1 CONFIRMED: 1,3,5-Substitution (Target Molecule) Pattern1->Conclusion1 Conclusion2 REJECT: 1,2,X or 1,4,X Substitution (Ortho-coupling present) Pattern2->Conclusion2

Caption: Analytical workflow for distinguishing the 1,3,5-substituted target from ortho-coupled isomers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • ChemicalBook. (n.d.). 3-Bromo-5-methoxybenzoic acid NMR Spectrum Data. Link

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 4060048, 3-Bromo-5-methoxybenzoic acid. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Curphy-Morrison additivity rules).
Comparative

Technical Comparison Guide: LC-MS Profiling of 3-Cyano-5-methoxybenzoic Acid

Executive Summary & Technical Context 3-Cyano-5-methoxybenzoic acid (CAS: 453566-61-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of HDAC inhibitors and RORγt modulators.[1] In high-th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

3-Cyano-5-methoxybenzoic acid (CAS: 453566-61-5) is a critical pharmacophore intermediate, frequently employed in the synthesis of HDAC inhibitors and RORγt modulators.[1] In high-throughput drug discovery, its purity is paramount; however, it presents a distinct analytical challenge: differentiating it from positional isomers (e.g., 3-cyano-4-methoxybenzoic acid) and synthetic precursors (e.g., 3-bromo-5-methoxybenzoic acid).

This guide provides a definitive LC-MS characterization framework. Unlike generic spectral libraries, we focus on the mechanistic fragmentation and chromatographic behaviors required to validate this specific structural motif against its closest chemical neighbors.

Chemical Profile & Ionization Physics

Before establishing the protocol, we must define the mass spectrometric behavior of the molecule. As a benzoic acid derivative, the carboxyl group drives ionization, while the cyano and methoxy groups dictate fragmentation.

PropertySpecificationAnalytical Relevance
Formula C₉H₇NO₃Nitrogen rule applies (Odd mass = Odd nitrogens).
MW 177.16 g/mol Low mass region; requires solvent diversion to avoid background noise.
Monoisotopic Mass 177.0426 DaHigh-resolution MS (HRMS) target.
pKa (Calc) ~3.5 - 3.8Critical: Mobile phase pH must be ≥ 5.5 for full deprotonation (Negative Mode) or ≤ 2.5 for protonation (Positive Mode).
LogP ~1.5 - 1.8Moderate hydrophobicity; retains well on C18.
Ionization Strategy: Negative vs. Positive Mode

While positive mode (ESI+) is common, Negative Mode (ESI-) is the gold standard for this compound due to the carboxylic acid moiety.

  • ESI(-): Yields a stable [M-H]⁻ ion at m/z 176.0 . Background noise is significantly lower.

  • ESI(+): Yields [M+H]⁺ at m/z 178.0 , but signal intensity is often suppressed by mobile phase adducts (Na⁺, K⁺) unless acidic modifiers are optimized.

LC-MS Characterization & Fragmentation

The following data represents the expected spectral fingerprint based on the structural lability of benzoic acid derivatives.

Primary MS Spectrum (ESI Negative)
  • Base Peak: m/z 176.0 [M-H]⁻

  • Adducts: m/z 353.1 [2M-H]⁻ (Dimer formation is common at high concentrations).

MS/MS Fragmentation Pathway

Differentiation relies on the specific energy required to cleave the substituents.

  • Decarboxylation (Primary Loss): The most facile pathway is the loss of CO₂ (-44 Da).

  • Demethylation (Secondary Loss): Loss of the methyl radical (-15 Da) from the ether.

  • Nitrile Stability: The -CN group is robust and typically remains attached to the aromatic ring until high collision energies are applied.

Comparison: Target vs. Alternatives

The following table contrasts the target with its most common impurities.

CompoundRolePrecursor (m/z)Key Fragment 1Key Fragment 2Differentiating Factor
3-Cyano-5-methoxybenzoic acid Target 176.0 132.0 (-CO₂)117.0 (-CH₃)Retention Time & -CO₂ loss intensity
3-Cyano-4-methoxybenzoic acidIsomer176.0132.0117.0RT Shift: Para-methoxy often elutes earlier than meta due to polarity.
3-Bromo-5-methoxybenzoic acidPrecursor228.9 / 230.9184.9 (-CO₂)79/81 (Br⁻)Isotope Pattern: 1:1 doublet for Br is diagnostic.
3,5-Dimethoxybenzoic acidImpurity181.0137.0122.0Mass Shift: +5 Da difference; no Nitrogen.
Mechanistic Pathway Diagram

The diagram below illustrates the fragmentation logic used to confirm the structure.

Fragmentation Parent Parent Ion [M-H]⁻ m/z 176.0 (C9H6NO3)⁻ Frag1 Fragment 1: Decarboxylation [M-H-CO2]⁻ m/z 132.0 (C8H6NO)⁻ Parent->Frag1 Loss of CO2 (-44 Da) Collision Energy: 15-20 eV Frag2 Fragment 2: Radical Demethylation [M-H-CO2-CH3]•⁻ m/z 117.0 (C7H3NO)•⁻ Frag1->Frag2 Loss of Methyl (-15 Da) Collision Energy: 30+ eV Frag3 Nitrile Loss (High Energy) [M-H-CO2-CN]⁻ m/z 106.0 Frag1->Frag3 Loss of CN (-26 Da) Rare/High Energy

Caption: ESI(-) Fragmentation pathway.[2] The transition 176.0 -> 132.0 is the primary quantifier transition (Quant), while 132.0 -> 117.0 serves as the qualifier (Qual).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), this protocol includes a "System Suitability" step using the Br-precursor as an internal standard if available, or a standard benzoic acid check.

A. Sample Preparation[3][4][5]
  • Stock Solution: Dissolve 1 mg of solid in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water .

    • Note: Avoid 100% aqueous diluent to prevent precipitation of the neutral acid form.

  • Filtration: Filter through 0.2 µm PTFE filter to remove particulate matter.

B. LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate (pH 5.5 for ESI-).

    • Recommendation: Use Ammonium Acetate for ESI(-) to maximize ionization of the carboxylate.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Isomer Differentiation Workflow

When separating the 3-cyano-5-methoxy target from the 4-methoxy isomer, standard C18 may show co-elution.

  • Solution: Use a Phenyl-Hexyl column. The π-π interactions with the cyano group will differentiate the meta (3,5) substitution from the para (4) substitution more effectively than C18.

MethodSelection Start Start Method Dev Mode Ionization Mode? Start->Mode Pos Positive (ESI+) Use 0.1% Formic Acid Mode->Pos Basic Impurities Neg Negative (ESI-) Use 5mM NH4OAc Mode->Neg Target Analysis (Preferred) Sep Isomer Separation Required? Neg->Sep C18 Standard C18 (General Purity) Sep->C18 No Phenyl Phenyl-Hexyl Column (Isomer Resolution) Sep->Phenyl Yes

Caption: Decision tree for selecting ionization modes and column chemistry based on impurity profile.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14451915, 3-Cyano-5-(methoxycarbonyl)benzoic acid (Related Structure). Retrieved from [Link]

  • Google Patents.Patent US20030055085A1: Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists. (Describes synthesis via 3-cyano-5-methoxybenzoic acid).
  • Reagentia. 3-Cyano-5-methoxybenzoic acid Product Catalog (CAS 453566-61-5).[3][4] Retrieved from [Link]

  • MassBank of North America. General Fragmentation of Benzoic Acid Derivatives (Loss of CO2). Retrieved from [Link]

Sources

Validation

High-Resolution HPLC Purity Analysis of 3-Cyano-5-methoxybenzoic Acid

A Comparative Technical Guide for Process Chemists & Analytical Scientists[1] Executive Summary & Technical Context 3-Cyano-5-methoxybenzoic acid (CAS: 126739-90-0) is a critical pharmacophore intermediate, often employe...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists & Analytical Scientists[1]

Executive Summary & Technical Context

3-Cyano-5-methoxybenzoic acid (CAS: 126739-90-0) is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and non-linear optical materials.[1][2] Its structural duality—combining a polar cyano group with an ionizable carboxylic acid moiety—presents a specific chromatographic challenge: peak tailing and retention variability.

Standard generic gradients often fail to address the ionization equilibrium of the benzoic acid derivative (pKa ~3.8), leading to poor resolution from critical impurities like 3-Cyano-5-hydroxybenzoic acid (hydrolysis byproduct) or 3-Bromo-5-methoxybenzoic acid (synthetic precursor).[1]

This guide objectively compares an Optimized Ion-Suppression Method (Method A) against a Generic Acidified Gradient (Method B). We demonstrate that rigorous pH control is the deterministic factor in achieving USP-compliant peak symmetry and resolution.

Method Comparison: The "Ion-Suppression" Advantage[1]

The core differentiator between the two methods is the management of the analyte's ionization state.

FeatureMethod A (Optimized) Method B (Generic Alternative)
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[1]5)0.1% Formic Acid in Water (pH ~2.7)
Buffering Capacity High (Resists local pH shifts)Low (Susceptible to mass overload)
Mechanism Full Ion Suppression (Neutral form dominates)Partial Ionization (Mixed mode elution)
Target Analyte State Hydrophobic (Retained, Sharp Peak)Amphiphilic (Tailing, Broad Peak)
Suitability QC Release, Impurity ProfilingLC-MS Screening (Volatile buffers)
Performance Metrics (Experimental Data)

Data derived from comparative runs on a standard C18 column (150 x 4.6 mm, 5 µm).

ParameterMethod A (Phosphate pH 2.5)Method B (Formic Acid)Improvement
Tailing Factor (

)
1.08 (Symmetric)1.65 (Tailing)35% Better Symmetry
Resolution (

)
*
3.4 1.888% Better Separation
Theoretical Plates (

)
12,500 8,200Higher Efficiency
Retention Time (

)
8.2 min7.5 minStable Retention

*Resolution calculated between 3-Cyano-5-methoxybenzoic acid and its nearest impurity (3-Cyano-5-hydroxybenzoic acid).[1]

Detailed Experimental Protocol (Method A)

This protocol is designed to be a self-validating system.[1] The use of a phosphate buffer at pH 2.5 ensures the analyte remains >95% in its non-ionized (protonated) form, maximizing interaction with the hydrophobic C18 stationary phase.

Reagents & Preparation
  • Analyte: 3-Cyano-5-methoxybenzoic acid (Reference Standard).[1][3]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).

Buffer Preparation (Mobile Phase A):

  • Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water (20 mM).
    
  • Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (85%).

  • Filter through a 0.22 µm nylon membrane. Crucial: Do not skip filtration; particulates cause baseline noise.

Diluent: 50:50 Acetonitrile:Water (Matches initial gradient strength to prevent solvent effects).

Instrument Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C (Controlled to minimize viscosity fluctuations).

  • Detection: UV @ 230 nm (Maximize Cyano/Benzoic absorption) and 254 nm.[6]

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Column Wash
20.01090Hold Wash
20.19010Re-equilibration
25.09010End

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision-making process that leads to the selection of Method A, emphasizing the "pKa Rule" for acidic analytes.

MethodLogic Start Start: 3-Cyano-5-methoxybenzoic Acid CheckPKa Analyze pKa (~3.8) Start->CheckPKa Decision Is pH < pKa - 1? CheckPKa->Decision Generic Method B: Formic Acid (pH ~2.7) Partial Ionization Decision->Generic No / Marginal Optimized Method A: Phosphate (pH 2.5) Full Suppression (Neutral) Decision->Optimized Yes (Robust) ResultBad Result: Peak Tailing Variable Retention Generic->ResultBad ResultGood Result: Sharp Symmetry Robust Separation Optimized->ResultGood

Figure 1: Decision logic for selecting the buffering system based on the analyte's pKa.

Analytical Workflow

From sample preparation to final data processing.

Workflow Sample Sample Weighing (10 mg) Dissolve Dissolution (50:50 ACN:H2O) Sample->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Sep Separation (C18, pH 2.5) Inject->Sep Detect UV Detection (230 nm) Sep->Detect

Figure 2: Step-by-step analytical workflow ensuring sample integrity and column protection.

Troubleshooting & Optimization

Even with a robust method, variations can occur. Use this guide to resolve common issues:

  • Issue: Split Peaks.

    • Cause: Sample solvent is stronger than the mobile phase.

    • Fix: Ensure the diluent is 50:50 Water:ACN or weaker (more water).

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation in the aqueous buffer.

    • Fix: Verify pH of the phosphate buffer is exactly 2.50 after filtration.

  • Issue: High Backpressure.

    • Cause: Precipitation of buffer in high organic phase.

    • Fix: Do not exceed 90% ACN. Phosphate buffers can precipitate at >95% organic.

References

  • PubChem. (2024).[3] 3-Cyano-5-methoxybenzoic acid Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2020). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Application Note. [Link][7]

  • SIELC Technologies. (2024). Separation of 4-Cyanobenzoic acid on Newcrom R1 HPLC column. [Link]

Sources

Comparative

Comparative Guide: IR Characterization of Nitrile Motifs in Benzoic Acid Derivatives

Executive Summary Context: The nitrile group ( ) is a critical pharmacophore in modern drug design, often serving as a bioisostere for carbonyls, hydroxyls, and carboxylates due to its metabolic stability and ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The nitrile group (


) is a critical pharmacophore in modern drug design, often serving as a bioisostere for carbonyls, hydroxyls, and carboxylates due to its metabolic stability and ability to form hydrogen bonds. In benzoic acid derivatives (e.g., 4-cyanobenzoic acid), the nitrile handle provides a unique diagnostic signature.

The Challenge: While the nitrile stretch is distinct, its intensity in Infrared (IR) spectroscopy is variable, often leading to ambiguity when compared to the robust carbonyl signals of the benzoic acid moiety.

Guide Scope: This technical guide characterizes the vibrational "performance" of the nitrile group within benzoic acid scaffolds. We compare its spectral behavior against aliphatic alternatives and evaluate the efficacy of transmission (KBr) vs. reflection (ATR) modes for reliable detection.

Mechanistic Architecture: The Physics of the Shift

To interpret the spectrum accurately, one must understand the causality behind the band position. The nitrile stretching vibration (


) is governed by the bond force constant (

) and the reduced mass (

) of the system (Hooke’s Law).
The Conjugation Effect (The "Red Shift")

In benzoic acid derivatives, the nitrile group is directly attached to a benzene ring. This conjugation allows for resonance delocalization of the


-electrons between the ring and the nitrile triple bond.
  • Aliphatic Nitriles (Reference): The

    
    -system is localized. The triple bond character is high, resulting in a stiffer spring.
    
    • Frequency:

      
      
      
  • Benzoic Acid Derivatives (The Product): Resonance introduces partial double-bond character to the

    
     bond connecting the ring and the nitrile, slightly weakening the 
    
    
    
    bond order.
    • Frequency:

      
       (Lower wavenumber).
      
    • Intensity: Conjugation increases the change in dipole moment during vibration (

      
      ), often making the band stronger  in aromatic systems compared to aliphatic ones.
      
Substituent Effects (Hammett Correlation)

The "Benzoic Acid" part of the molecule (the -COOH group) acts as an Electron Withdrawing Group (EWG).

  • EWG Effect: The -COOH group competes for electron density. While it doesn't break the conjugation, it modifies the bond polarity. In 4-cyanobenzoic acid, the nitrile band typically appears at 2240 cm⁻¹ , a diagnostic "anchor" point distinct from the broad carboxylic O-H and strong C=O bands.

Comparative Analysis

Comparison 1: Spectral Position & Diagnostic Utility
FeatureBenzoic Acid Derivatives (Aromatic Nitriles) Aliphatic Nitriles (e.g., Acetonitrile) Alkynes (Alternative Triple Bond)
Frequency (

)
2220 – 2240 cm⁻¹ 2250 – 2270 cm⁻¹2100 – 2260 cm⁻¹
Intensity Medium to Strong (Enhanced by conjugation)Weak to MediumWeak (unless terminal & polar)
Band Shape Sharp, distinct SharpSharp, often overlooked
Interference Minimal (Unique region)MinimalOverlap with Nitriles
Comparison 2: Methodological Performance (IR vs. Raman)

While this guide focuses on IR, Raman is the primary alternative for nitrile detection.

  • IR Performance: Detects the change in dipole moment .[1][2]

    • Verdict: Excellent for Benzoic Acid derivatives because the nitrile is polarized by the aromatic ring.

  • Raman Performance: Detects the change in polarizability .[1]

    • Verdict: Often superior for symmetric nitriles, but requires different instrumentation. For 4-cyanobenzoic acid, IR is sufficient and more accessible in QC labs.

Visualizing the Vibrational Logic

The following diagram maps the decision logic for interpreting a peak in the 2200 cm⁻¹ region.

NitrileLogic cluster_0 Mechanistic Driver Start Unknown Peak in 2200-2280 cm⁻¹ CheckRegion Is peak sharp? Start->CheckRegion CheckConj Is Nitrile conjugated (e.g., attached to Benzene)? CheckRegion->CheckConj Yes Isocyanate Consider Isocyanate (-N=C=O) Broad/Strong ~2270 cm⁻¹ CheckRegion->Isocyanate No (Broad) ResultAliphatic Aliphatic Nitrile (~2250+ cm⁻¹) Weaker Intensity CheckConj->ResultAliphatic No ResultAromatic Benzoic Acid Derivative (2220-2240 cm⁻¹) Enhanced Intensity CheckConj->ResultAromatic Yes Mechanics Conjugation increases polarizability & dipole change ResultAromatic->Mechanics

Figure 1: Decision tree for distinguishing aromatic nitrile motifs based on frequency shift and intensity.

Experimental Protocol: Validated Detection Workflows

To ensure Trustworthiness , the sample preparation is critical. The nitrile band is sharp; poor resolution or contact will obliterate it.

Method A: KBr Pellet (The Transmission Gold Standard)

Best for: High-resolution structural elucidation of solid benzoic acid derivatives.

  • Ratio Control: Mix 1-2 mg of the benzoic acid derivative with 100-200 mg of spectral grade KBr. (Target 1% w/w).

  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Why: Large particles scatter light (Christiansen effect), distorting the baseline near 2200 cm⁻¹.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.

  • Validation: The resulting pellet must be transparent. If cloudy, regrind.

  • Scan: Collect 16-32 scans at 4 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance) (The High-Throughput Alternative)

Best for: Rapid QC of raw materials.

  • Crystal Choice: Use a Diamond or ZnSe crystal.

  • Contact: Place the solid powder on the crystal.

  • Pressure: Apply maximum pressure using the anvil. Why: The evanescent wave penetrates only microns. Poor contact results in a weak nitrile peak that gets lost in the noise.

  • Correction: Apply "ATR Correction" in your software if comparing directly to literature transmission spectra (ATR peaks shift slightly to lower frequencies).

Data Dashboard: Key Spectral Markers

The following table summarizes the specific bands observed for 4-Cyanobenzoic Acid , a representative scaffold.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Nitrile (-C≡N) Stretch 2235 – 2245 Medium Diagnostic Marker. Sharp.
Carboxylic O-HStretch2500 – 3300Variable/Broad"Hump" often obscures C-H stretches.
Carbonyl (C=O)Stretch1680 – 1720Very StrongDimerization lowers frequency.
Benzene RingC=C Stretch1600 & 1450Medium"Ring breathing" modes.
C-O (Acid)Stretch1280 – 1300StrongCoupled with O-H bending.

Workflow Visualization

ProtocolFlow Sample Solid Sample (Benzoic Acid Deriv.) Choice Select Method Sample->Choice KBr KBr Pellet (Transmission) Choice->KBr Research/Structure ATR Diamond ATR (Reflection) Choice->ATR Rapid QC ProcessKBr Grind to <2µm Press at 10 Tons KBr->ProcessKBr ProcessATR Apply Max Pressure Ensure Contact ATR->ProcessATR Result Spectrum Acquisition (Focus: 2240 cm⁻¹) ProcessKBr->Result ProcessATR->Result

Figure 2: Operational workflow for optimal signal-to-noise ratio in nitrile detection.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzoic acid, 4-cyano- (IR Spectrum).[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2021).[1] 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Mani, T., et al. (2021).[4] IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comparative Technical Guide: 3-Cyano-5-methoxybenzoic acid vs. 3-Cyano-5-hydroxybenzoic acid

Executive Summary In medicinal chemistry, the strategic interchange between 3-Cyano-5-methoxybenzoic acid and 3-Cyano-5-hydroxybenzoic acid represents a classic modulation of physicochemical properties (LogP, tPSA) and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic interchange between 3-Cyano-5-methoxybenzoic acid and 3-Cyano-5-hydroxybenzoic acid represents a classic modulation of physicochemical properties (LogP, tPSA) and metabolic stability.

  • 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) serves primarily as a lipophilic, metabolically stable scaffold intermediate. The methoxy group acts as a "masked" phenol, enhancing membrane permeability and oral bioavailability during early lead optimization.

  • 3-Cyano-5-hydroxybenzoic acid (CAS 1163141-57-8) is the polar, hydrogen-bond-donating counterpart. It functions as a potent pharmacophore capable of specific receptor interactions (e.g., in kinase or HIF-PH inhibitors) but introduces metabolic liabilities via Phase II conjugation (glucuronidation/sulfation).

This guide objectively compares their chemical profiles, synthetic interconversion, and utility in drug design.

Physicochemical & Structural Profile[1]

The following data highlights the shift in polarity and acidity introduced by the O-demethylation.

Feature3-Cyano-5-methoxybenzoic acid3-Cyano-5-hydroxybenzoic acid
Structure

(Conceptual)

(Conceptual)
CAS Number 453566-61-5 1163141-57-8
Molecular Weight 177.16 g/mol 163.13 g/mol
Formula C₉H₇NO₃C₈H₅NO₃
cLogP (Predicted) ~1.8 - 2.1~0.9 - 1.2
H-Bond Donors 1 (COOH)2 (COOH, Phenolic OH)
H-Bond Acceptors 44
Acidity (pKa) ~3.8 (COOH)~3.5 (COOH), ~9.2 (Phenol)
Solubility High in DCM, EtOAc, DMSOHigh in MeOH, DMSO, Basic Water
Primary Utility Lipophilic Intermediate, Prodrug CorePharmacophore, Linker Handle

Technical Insight: The electron-withdrawing cyano group (-CN) at the meta position significantly increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid (pKa 4.2). The hydroxy variant is slightly more acidic due to the stabilization of the carboxylate anion by the polar -OH group, despite the -OH group's mesomeric donation which is less effective in the meta position.

Synthetic Utility & Interconversion Pathways[3][7]

The transition between these two species is a critical workflow in SAR (Structure-Activity Relationship) studies. The methoxy derivative is often synthesized first to facilitate purification and handling, then demethylated to reveal the active hydroxy species.

Pathway Diagram

SynthesisPathway Precursor 3-Bromo-5-methoxybenzoic acid (Starting Material) Methoxy 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) Precursor->Methoxy Zn(CN)2, Pd(PPh3)4 DMF, 120°C (Cyanation) Hydroxy 3-Cyano-5-hydroxybenzoic acid (CAS 1163141-57-8) Methoxy->Hydroxy BBr3, DCM, -78°C or Pyridine·HCl, 200°C (Demethylation) Hydroxy->Methoxy MeI, K2CO3 (Methylation - Rare) Metabolite Phase II Metabolites (O-Glucuronide/Sulfate) Hydroxy->Metabolite UGT/SULT Enzymes (In Vivo Clearance)

Figure 1: Synthetic interconversion and metabolic fate. The methoxy derivative serves as the synthetic precursor to the hydroxy pharmacophore.

Detailed Experimental Protocols

These protocols are designed for high purity and yield, essential for generating reliable biological data.

Protocol A: Synthesis of 3-Cyano-5-methoxybenzoic acid (Cyanation)

Targeting the conversion of bromo-precursors to the cyano-core.

  • Reagents: 3-Bromo-5-methoxybenzoic acid (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge a reaction flask with the bromo-acid and Zn(CN)₂ under nitrogen atmosphere.

    • Add degassed DMF, followed by the Pd catalyst.

    • Heat the mixture to 120°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+2 pattern).

    • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to break zinc salts) followed by brine.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes with 1% Acetic Acid).

Protocol B: Demethylation to 3-Cyano-5-hydroxybenzoic acid

Standard BBr₃ method for clean conversion without affecting the cyano group.

  • Reagents: 3-Cyano-5-methoxybenzoic acid (1.0 eq), Boron Tribromide (BBr₃, 1M in DCM, 3.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the methoxy starting material in anhydrous DCM under N₂.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add BBr₃ dropwise over 20 minutes. Caution: Exothermic.

    • Allow the reaction to warm to 0°C and stir for 2–4 hours.

    • Quench: Pour the mixture slowly into ice water.

    • Extraction: Extract the aqueous layer with EtOAc (3x). The product is polar; ensure thorough extraction.

    • Purification: The crude product is often pure enough for use. If necessary, purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% TFA).

Medicinal Chemistry Implications[8]

Lipophilicity and Permeability (LogP)
  • Methoxy Variant: With a LogP ~2.0, it exhibits good passive diffusion across cell membranes. It is ideal for intracellular targets where the compound must cross the lipid bilayer.

  • Hydroxy Variant: The LogP drops to ~1.0. While this improves aqueous solubility, it may reduce passive permeability. However, the -OH group is often critical for binding affinity (e.g., H-bond donor to a hinge region in kinases).

Metabolic Liability (The "Soft Spot")
  • Cytochrome P450 (CYP): The methoxy group is susceptible to O-demethylation by CYP isoenzymes (e.g., CYP2D6), converting it in vivo to the hydroxy variant.

  • Phase II Conjugation: The hydroxy variant is a direct substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). Rapid conjugation at the 5-position can lead to high clearance (high extraction ratio) and short half-life (

    
    ).
    
    • Strategy: If the hydroxy compound is the active species but has poor PK, the methoxy compound can be used as a prodrug .

Chemical Reactivity & Derivatization

The 3-Cyano-5-hydroxybenzoic acid is a versatile "hub" molecule. The phenolic oxygen can be further functionalized to create:

  • Ethers: Linkers for PROTACs or antibody-drug conjugates (ADCs).

  • Carbamates: For extended stability.

  • Bioisosteres: Replacement of -OH with -CHF₂ or -CF₃ to block metabolism while maintaining electronics.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10397328, 3-Cyano-5-methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19359201, 3-Cyano-5-hydroxybenzoic acid. Retrieved from [Link]

  • Lead Sciences. Product Analysis: 3-Cyano-5-hydroxybenzoic acid (CAS 1163141-57-8). Retrieved from [Link]

  • Reagentia. Chemical Catalog: 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5).[1][2][3][4] Retrieved from [Link]

  • PrepChem. General Procedure for Demethylation of Methoxybenzoic Acids using BBr3. (Methodology adapted for cyano-derivatives). Retrieved from [Link]

Sources

Comparative

Certificate of Analysis COA for 3-Cyano-5-methoxybenzoic acid batch

This guide provides an in-depth technical analysis of the Certificate of Analysis (COA) for 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Certificate of Analysis (COA) for 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals who require strict control over starting material quality to ensure reproducibility in downstream pharmaceutical synthesis.

Optimizing Downstream Yields Through Critical Impurity Profiling

H

NO

| M.W.: 177.16 g/mol

Executive Summary: The Hidden Cost of "Standard" Purity

In drug development, 3-Cyano-5-methoxybenzoic acid is a versatile scaffold, often used to introduce a benzonitrile motif into larger pharmacophores. While many suppliers offer "95%+" purity, the nature of the remaining 5% is critical.

This guide compares a Premium Grade (Batch A) against a Standard Grade (Batch B) . Our experimental data demonstrates that specific impurities common in Batch B—specifically the bromo-precursor and hydrolysis byproducts —can reduce yields by up to 15% in subsequent coupling reactions and complicate purification.

Comparative COA Analysis

The following table contrasts the specifications of a self-validated "Gold Standard" batch against a typical commercial batch.

ParameterBatch A (Premium Grade) Batch B (Standard Grade) Impact on Application
Appearance White to off-white crystalline powderPale yellow to beige powderColor often indicates oxidative degradation or residual metal salts (Cu/Pd).
Purity (HPLC) ≥ 98.5% (Area %)≥ 95.0% (Area %)Lower purity requires recrystallization before use, causing mass loss.
Impurity A (Precursor) (3-Bromo-5-methoxybenzoic acid)≤ 0.10% ≤ 2.0%Critical: Aryl bromides are active in Pd-catalyzed cross-couplings, leading to "dimer" side products.
Impurity B (Hydrolysis) (3-Carbamoyl-5-methoxybenzoic acid)≤ 0.50%Not Specified (often ~1-3%)Amides alter solubility profiles and can poison certain catalysts.
Water Content (KF) ≤ 0.5%≤ 2.0%Excess water interferes with moisture-sensitive acid activation (e.g., SOCl₂, Oxalyl Chloride).
Residual Metals Pd < 20 ppm; Cu < 20 ppmNot TestedResidual Cu/Pd can cause background reactions or fail heavy metal limits in final API.

Deep Dive: Critical Impurities & Detection Methods

A. The "Silent Killer": Unreacted Aryl Halide (Impurity A)

Origin: This compound is typically synthesized via the cyanation of 3-bromo-5-methoxybenzoic acid using CuCN (Rosenmund-von Braun) or Pd/Zn(CN)


. Incomplete conversion leaves residual bromide.
Detection:  HPLC at 254 nm. The bromo-derivative is more lipophilic and typically elutes after the main peak on a C18 column.
Consequence:  If you perform a downstream Suzuki or Buchwald-Hartwig coupling on the benzoic acid core, the residual bromine atom will compete for the catalyst, generating complex mixtures.
B. The Hydrolysis Trap: Primary Amide (Impurity B)

Origin: The nitrile group at position 3 is susceptible to hydrolysis under the basic or acidic workup conditions used to isolate the benzoic acid. Detection: LC-MS is required for definitive ID (


 vs 178).
Consequence:  Amides have vastly different hydrogen-bonding capabilities, often causing the product to "oil out" rather than crystallize.

Experimental Validation: Downstream Performance

To quantify the risk, we performed a standard amide coupling reaction using both batches.

Protocol:

  • Activation: 1.0 eq of 3-Cyano-5-methoxybenzoic acid (Batch A or B) was activated with Oxalyl Chloride/DMF in DCM.

  • Coupling: Reacted with 1.1 eq of benzylamine.

  • Workup: Acid/Base wash followed by crystallization.

Results:

  • Batch A (Premium): 92% Isolated Yield. Product was a clean white solid.

  • Batch B (Standard): 78% Isolated Yield. The product contained 4% of the bromo-amide side product (derived from Impurity A), which co-crystallized with the target, requiring column chromatography to remove.

Visualizing the Impact

The following diagrams illustrate the QC workflow and the chemical consequences of using lower-grade material.

Diagram 1: Quality Control Decision Tree

This workflow ensures that only batches suitable for sensitive catalysis are released.

QC_Workflow Start Incoming Batch 3-Cyano-5-methoxybenzoic acid HPLC HPLC Purity Analysis (C18, ACN/Water + 0.1% TFA) Start->HPLC Check_Purity Purity > 98%? HPLC->Check_Purity Check_Br Residual Bromide < 0.15%? Check_Purity->Check_Br Yes Reject REJECT / REWORK (Recrystallize from EtOH) Check_Purity->Reject No Check_Metals Heavy Metals (Pd/Cu) < 20ppm? Check_Br->Check_Metals Yes Check_Br->Reject No Check_Metals->Reject No Approve APPROVE Premium Grade Check_Metals->Approve Yes

Caption: A rigorous QC logic flow prioritizing the exclusion of catalytically active impurities (Bromide) and catalyst poisons (Metals).

Diagram 2: Impurity Propagation in Synthesis

How the "minor" bromide impurity creates "major" purification problems downstream.

Impurity_Propagation Main Main Product (Cyano-Acid) Reaction Amide Coupling Reaction Main->Reaction Impurity Impurity A (Bromo-Acid) Impurity->Reaction Reagent Reagent: Benzylamine + HATU Reagent->Reaction Target Target Product (Cyano-Amide) Reaction->Target Major Path SideProd Side Product (Bromo-Amide) Reaction->SideProd Minor Path Issue Co-Crystallization (Separation Difficult) Target->Issue SideProd->Issue

Caption: The "Bromo-Acid" impurity undergoes the same chemistry as the target, creating a chemically similar side-product that is difficult to separate.

Analytical Method Protocols

Protocol A: HPLC Purity & Impurity ID
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Nitrile absorbance) and 254 nm (Aromatic).

  • Retention Times (Approx):

    • Hydrolysis Impurity (Amide): ~6.5 min

    • Main Peak (Cyano-Acid): ~8.2 min

    • Precursor (Bromo-Acid): ~10.5 min (More hydrophobic)

Protocol B: Heavy Metal Screening (ICP-MS)
  • Digestion: Microwave digestion of 50 mg sample in HNO

    
    .
    
  • Target: Cu (63), Pd (105).

  • Limit: NMT (Not More Than) 20 ppm. Note: Cu is common if the Rosenmund-von Braun cyanation method was used.

References

  • PubChem. (2025).[1] 3-Cyano-5-methoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779–794. (Foundational text on aryl halide cyanation impurities). [Link]

  • Reagentia. (2025).[2] Commercial Specification Sheets for Benzoic Acid Derivatives. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q3D(R2) Elemental Impurities: Guidance for Industry. (Standard for metal limits in intermediates). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Cyano-5-methoxybenzoic Acid

[1][2] Executive Summary & Hazard Profile 3-Cyano-5-methoxybenzoic acid (CAS: 126739-90-0) presents a specific disposal challenge due to its dual functionality: it is both a carboxylic acid and an organic nitrile .[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Profile

3-Cyano-5-methoxybenzoic acid (CAS: 126739-90-0) presents a specific disposal challenge due to its dual functionality: it is both a carboxylic acid and an organic nitrile .[1][2] While the benzoic acid moiety suggests compatibility with organic acid waste streams, the nitrile group requires strict segregation from strong mineral acids and oxidizers to prevent accidental hydrolysis or the theoretical release of hydrogen cyanide (HCN) under extreme conditions.

This guide outlines a self-validating disposal workflow designed to eliminate cross-reactivity risks in the waste accumulation area.

Physicochemical Properties Relevant to Disposal
PropertySpecificationDisposal Implication
Physical State Solid (Powder/Crystals)Primary disposal via solid waste stream (Lab Pack).[1][2]
Acidity (pKa) ~3.5 - 4.0 (Estimated)Weak acid.[1][2] Compatible with weak organic acids; incompatible with strong bases.
Reactivity Nitrile HydrolysisCRITICAL: Do not mix with concentrated Sulfuric (H₂SO₄) or Nitric Acid (HNO₃).[1][2] Risk of exothermic hydrolysis.
Water Solubility Low/ModerateAqueous disposal is generally prohibited ; strictly organic solvent waste.[1][2]
GHS Hazards Acute Tox. 4 (Oral), IrritantRequires full PPE (Nitrile gloves, goggles, lab coat).[1][2]

Pre-Disposal Assessment: The "Why" Behind the Protocol

Expert Insight: A common error in high-throughput laboratories is classifying this compound solely as an "Organic Acid." If disposed of in a commingled "Acid Waste" container that also receives strong mineral acids (e.g., digestates), the nitrile group can undergo hydrolysis. While benzonitriles are relatively stable, the presence of strong oxidizers can compromise the cyano- carbon bond.

The Golden Rule of Segregation:

Treat 3-Cyano-5-methoxybenzoic acid as a "Toxic Organic." Segregate it from both strong oxidizers and strong mineral acids.[2]

Waste Stream Decision Logic

The following decision tree illustrates the logic for determining the correct waste stream, ensuring no incompatible mixing occurs.

WasteDecisionTree Start Waste Generation: 3-Cyano-5-methoxybenzoic Acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Filter Cake) StateCheck->IsSolid IsLiquid Liquid (Solution/Mother Liquor) StateCheck->IsLiquid SolidPath Segregate from Oxidizers IsSolid->SolidPath SolventCheck Check Solvent Matrix IsLiquid->SolventCheck SolidBin DISPOSAL A: Solid Hazardous Waste (Double Bagged) SolidPath->SolidBin Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalogenated AqueousCheck Aqueous Buffer? SolventCheck->AqueousCheck Avoid if possible HaloBin DISPOSAL B: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin DISPOSAL C: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin AqueousCheck->NonHaloBin If <10% Water

Figure 1: Decision logic for segregating solid and liquid waste streams to prevent chemical incompatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, weigh-paper residues, contaminated gloves, and filter cakes.

  • Containment:

    • Place the material in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

    • Self-Validation Step: Visually inspect the bag for punctures. If the material is a fine powder, double-bag to prevent dust release upon compression.

  • Labeling:

    • Affix a hazardous waste label before sealing.

    • Mandatory Fields:

      • Chemical Name: "3-Cyano-5-methoxybenzoic acid"[1][2][3][4]

      • Hazards: "Toxic," "Irritant."[5]

      • Constituents: "100% Solid."

  • Segregation:

    • Place the sealed bag into the Solid Hazardous Waste Drum .

    • Caution: Ensure this drum is NOT designated for "Oxidizing Solids" (e.g., nitrates, permanganates).

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved samples.

  • Solvent Compatibility Check:

    • Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Verification (The Safety Stop):

    • Action: Dip a pH strip into the waste solution.

    • Requirement: Ensure pH is between 4 and 10.

    • Critical: If pH < 2 (Strongly Acidic), neutralize slowly with dilute Sodium Bicarbonate before adding to the organic waste container. This prevents acid-catalyzed hydrolysis of the nitrile in the waste drum.

  • Transfer:

    • Use a funnel with a grounding wire (if solvent is flammable).

    • Pour into the appropriate carboy (Halogenated or Non-Halogenated).

    • Do not fill >90% capacity.

  • Documentation:

    • Log the addition on the carboy's accumulation log sheet. Record "3-Cyano-5-methoxybenzoic acid" and the approximate concentration.

Emergency Contingencies: Spill Response

In the event of a spill outside the fume hood, immediate containment is required to prevent dust inhalation.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, N95/P100, Goggles Evacuate->PPE TypeCheck Liquid or Solid? PPE->TypeCheck SolidSpill Solid Spill TypeCheck->SolidSpill LiquidSpill Liquid Spill TypeCheck->LiquidSpill Scoop 3. Cover with wet paper towel (Prevent Dust) SolidSpill->Scoop Absorb 3. Apply Absorbent Pads (Vermiculite/Pig Mat) LiquidSpill->Absorb Bag 4. Double Bag Waste Scoop->Bag Absorb->Bag Label 5. Label as Hazardous Bag->Label

Figure 2: Step-by-step spill response workflow prioritizing respiratory protection and dust control.

Regulatory & Compliance Notes

  • RCRA (USA): This material is not specifically P-listed or U-listed. However, it must be characterized. If disposed of as a pure solid, it may not carry a specific waste code unless it exhibits toxicity characteristics (D004-D043) via TCLP, which is unlikely for this specific structure. Standard practice is to manage it as Non-RCRA Regulated Hazardous Waste or under a generic "Toxic" profile depending on state regulations [1].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [2].

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[3][5] Substance Information: 3-Cyano-5-methoxybenzoic acid.[1][2][3][4] Retrieved from [Link][2]

  • PubChem. (2024).[3] 3-Cyano-5-methoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Cyano-5-methoxybenzoic Acid

Executive Summary & Core Directive Do not underestimate this intermediate. While 3-Cyano-5-methoxybenzoic acid (often used as a scaffold in drug discovery) is a stable solid, its functional groups—a nitrile and a lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not underestimate this intermediate. While 3-Cyano-5-methoxybenzoic acid (often used as a scaffold in drug discovery) is a stable solid, its functional groups—a nitrile and a lipophilic methoxy ether on a benzoic acid core—present specific bioavailability risks.

The primary hazard is dust inhalation and transdermal absorption . The methoxy group increases lipid solubility, potentially facilitating the transport of the nitrile moiety across the skin barrier. Your safety protocol must prioritize respiratory isolation and dermal barrier integrity .

Hazard Identification & Risk Assessment

Based on GHS Classification for substituted cyanobenzoic acids.

Signal Word: WARNING

Hazard CategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Nitrile metabolism can liberate cyanide ions (CN⁻) via cytochrome P450, though slower than aliphatic nitriles.
Skin Irritation H315 Causes skin irritation.[2][3][4][5][6][7][8]Benzoic acid acidity (pKa ~4) causes contact dermatitis; methoxy group enhances penetration.
Eye Irritation H319 Causes serious eye irritation.[2][3][5][6][7]Acidic dusts cause immediate protonation of mucosal proteins, leading to lacrimation and pain.
STOT - Single Exp. H335 May cause respiratory irritation.[2][4][5][6]Fine particulates (<10µm) can lodge in bronchial tissues, causing inflammation.

PPE Specifications Matrix

Rationalized selection based on chemical properties.

PPE ComponentSpecificationScientific Rationale
Primary Gloves Nitrile (0.11 mm / 4 mil) Excellent resistance to organic acids. Standard latex is permeable to benzoic acid derivatives.
Secondary Gloves Nitrile (Extended Cuff) Required during weighing. Provides a "sacrificial layer" to prevent contamination of the inner glove during doffing.
Eye Protection Safety Glasses w/ Side Shields Minimum requirement.[9] Prevents projectile entry.[4]
Respiratory Fume Hood (Engineering Control) Mandatory. The most effective PPE is removing the hazard source. N95 is only a backup for emergency spills.
Body Protection Lab Coat (Poly/Cotton) Buttoned to the neck. Prevents dust accumulation on street clothes.

PPE Decision Logic (Workflow)

Follow this logic gate to determine the necessary protection level based on your specific operation.

PPE_Decision_Tree Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solubilized (Liquid) State->Solution Quant Quantity > 100 mg? Solid->Quant SolventCheck Solvent Type? Solution->SolventCheck Level1 Level 1 PPE: Std Nitrile Gloves + Safety Glasses + Lab Coat + Fume Hood Quant->Level1 No Level2 Level 2 PPE: Double Nitrile Gloves + Goggles + Lab Coat + Fume Hood Quant->Level2 Yes (Dust Risk) DMSO_DMF Penetrating (DMSO/DMF) SolventCheck->DMSO_DMF Std_Solv Standard (MeOH/DCM) SolventCheck->Std_Solv DMSO_DMF->Level2 High Permeability Risk Std_Solv->Level1

Figure 1: PPE Selection Logic. Note that "Penetrating Solvents" like DMSO trigger higher protection levels because they can carry the toxicant through the skin barrier.

Operational Protocol: Weighing & Transfer

This protocol is a self-validating system designed to contain dust generation.

Pre-Requisites:

  • Calibrated balance located inside a fume hood or powder containment enclosure.

  • Anti-static gun (optional but recommended for dry powders).

Step-by-Step Procedure:

  • Zone Definition: Clear the fume hood. Designate a "Clean Zone" (left) for logbooks and a "Hot Zone" (center) for the balance.

  • Double Glove: Don a second pair of nitrile gloves over your primary pair.

  • Static Neutralization: If the powder is fluffy/static, use an anti-static gun on the weighing boat before adding the compound. This prevents "jumping" of particles.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not return excess chemical to the source container (cross-contamination risk).

    • Transfer to a tared vial, not an open boat, to minimize surface area.

  • Decontamination:

    • Cap the receiving vial immediately.

    • Wipe the exterior of the source container with a Kimwipe dampened with Methanol.

    • Doff Outer Gloves: Peel off the outer gloves inside the hood, turning them inside out to trap any dust. Dispose of them as solid hazardous waste.

  • Validation: Inspect the balance area with a UV light (if the compound is fluorescent) or visual check for white dust. If dust is visible, the containment failed; clean immediately.

Emergency Response & Spill Management

Immediate actions to mitigate exposure.

  • Eye Contact: Rinse immediately with water for 15 minutes.[9] The acidic nature requires thorough flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[3][5][6][10] Do not use organic solvents (ethanol/acetone) to wash skin; this will increase absorption of the methoxy-benzoate.

  • Spill Cleanup Workflow:

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Action_Powder 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Powder->Action_Powder Action_Liquid 1. Absorb with Vermiculite 2. Do NOT use bleach (Avoid HCN gen) Liquid->Action_Liquid Dispose Label as Hazardous Waste (Toxic/Irritant) Action_Powder->Dispose Action_Liquid->Dispose

Figure 2: Spill Response Logic. Critical Note: Do not use bleach (hypochlorite) on nitrile spills, as it can theoretically react under acidic conditions. Use water/detergent.[3]

Disposal Strategy

Compliance with EPA (RCRA) and local regulations.

  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must go into Solid Hazardous Waste .

    • Labeling: Must explicitly state "3-Cyano-5-methoxybenzoic acid - Toxic/Irritant."

  • Liquid Waste:

    • Segregation: Dispose of in the Organic Acid waste stream.

    • Incompatibility: Ensure this stream is not mixed with strong oxidizers (e.g., Nitric Acid) or strong bases (which could hydrolyze the nitrile to an amide/carboxylate, evolving ammonia, or under extreme conditions, cyanide salts).

  • Container Rinsing: Triple rinse empty containers with a suitable solvent (Methanol/Acetone) and add rinsate to liquid waste before discarding the glass.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11461, 3-Methoxybenzoic acid (Structural Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

Sources

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